Product packaging for o-Cresol-d7(Cat. No.:)

o-Cresol-d7

Cat. No.: B566161
M. Wt: 115.18 g/mol
InChI Key: QWVGKYWNOKOFNN-AAYPNNLASA-N
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Description

Isotope labelled o-Cresol is a compound used as a disinfectant and have also been used as antiseptic in surgery.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O B566161 o-Cresol-d7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVGKYWNOKOFNN-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to o-Cresol-d7: Physical and Chemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of o-Cresol-d7. It is designed to be a core resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows to facilitate a deeper understanding of this compound's applications.

Core Properties of this compound

This compound, also known by its IUPAC name 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol, is a deuterated form of o-cresol.[1] In this molecule, seven hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods where it serves as an excellent internal standard.[1][2]

Physical and Chemical Data

The physical and chemical properties of this compound are primarily dictated by its parent compound, o-cresol. While deuteration slightly increases the molecular weight, other properties such as boiling point, melting point, and solubility are expected to be very similar. The following tables summarize the key physical and chemical data for both this compound and its non-labeled analog, o-cresol.

Table 1: General and Physical Properties of this compound

PropertyValueReference
CAS Number 202325-50-6[1]
Molecular Formula C₇HD₇O / CD₃C₆D₄OH[1]
Molecular Weight 115.18 g/mol
Appearance Colorless to Light Beige Oil to Low-Melting Solid
Melting Point 32 – 33 °C
Solubility Soluble in Chloroform, DMSO, Methanol
Storage Store at -20°C or 4°C

Table 2: Physical and Chemical Properties of o-Cresol (CAS: 95-48-7) as a Proxy

PropertyValueReference
Molecular Weight 108.14 g/mol
Boiling Point 191 °C
Density 1.048 g/mL at 25 °C
Vapor Pressure 0.3 mmHg at 20 °C
Flash Point 81 °C
Refractive Index n20/D 1.541-1.550
pKa (Acidity) 10.316
Water Solubility 20 g/L at 20 °C

Synthesis and Spectroscopic Data

Synthesis of Deuterated Aromatic Compounds

The synthesis of deuterated aromatic compounds like this compound generally involves an H-D exchange reaction. This is typically achieved by reacting the non-labeled aromatic compound with a deuterium source, such as heavy water (D₂O), under high temperature and pressure, often in the presence of a catalyst. Flow synthesis methods utilizing microwave technology are also being developed to improve production efficiency.

A logical workflow for the synthesis of deuterated aromatic compounds is outlined below.

Synthesis_Workflow General Synthesis Workflow for Deuterated Aromatic Compounds Start Start with non-labeled aromatic compound Reaction H-D Exchange Reaction (e.g., with D₂O) Start->Reaction Conditions High Temperature & High Pressure (with catalyst) Reaction->Conditions Purification Purification of deuterated product Reaction->Purification Analysis Analysis for isotopic purity (e.g., MS, NMR) Purification->Analysis End Final Deuterated Product Analysis->End

Caption: General synthesis workflow for deuterated aromatic compounds.

Spectroscopic Data

Spectroscopic data is crucial for confirming the identity and purity of this compound.

  • Mass Spectrometry (MS): The mass spectrum of o-cresol shows a molecular ion peak at m/z 108. For this compound, the molecular ion peak would be expected at m/z 115. The fragmentation pattern of o-cresol typically involves the loss of a methyl group or the hydroxyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of o-cresol shows characteristic peaks for the aromatic protons and the methyl protons. In the ¹H NMR spectrum of this compound, these peaks would be absent due to the deuterium substitution, leaving only the residual proton signal of the solvent and the hydroxyl proton if not exchanged. The ¹³C NMR spectrum would show signals corresponding to the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of o-cresol exhibits characteristic absorption bands for the O-H stretching of the hydroxyl group and C-H stretching of the aromatic ring and methyl group. In this compound, the C-D stretching vibrations would appear at lower frequencies compared to the C-H vibrations.

Experimental Protocols: Application as an Internal Standard

This compound is primarily used as an internal standard in quantitative analysis, especially in chromatography-mass spectrometry (GC-MS and LC-MS) methods. Its chemical behavior is nearly identical to the non-labeled o-cresol, but its different mass allows for its distinct detection by a mass spectrometer. This allows for accurate quantification of o-cresol in various matrices by correcting for variations in sample preparation and instrument response.

General Protocol for Analysis of Phenols using GC-MS with a Deuterated Internal Standard

The following is a generalized protocol for the analysis of phenols in a sample matrix, such as water, using a deuterated internal standard like this compound.

  • Sample Preparation:

    • A known volume or weight of the sample is taken.

    • A precise amount of the this compound internal standard solution is added to the sample.

    • The sample is then extracted using an appropriate technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Derivatization (Optional):

    • Phenols can be derivatized to improve their chromatographic properties and detection sensitivity.

  • GC-MS Analysis:

    • An aliquot of the extracted and optionally derivatized sample is injected into the GC-MS system.

    • The analytes are separated on a capillary GC column.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the native phenol and the deuterated internal standard.

  • Quantification:

    • The concentration of the native phenol is calculated based on the ratio of its peak area to the peak area of the deuterated internal standard and a calibration curve.

GCMS_Workflow GC-MS Analysis Workflow with Deuterated Internal Standard Start Sample Collection Spiking Spike with This compound (Internal Standard) Start->Spiking Extraction Sample Extraction (LLE or SPE) Spiking->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Quantification based on Peak Area Ratio GCMS->Quantification End Final Concentration of Analyte Quantification->End

Caption: Workflow for GC-MS analysis using a deuterated internal standard.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of o-cresol in biological and environmental samples. This is particularly relevant in:

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: o-Cresol is a metabolite of certain drugs and environmental compounds. This compound can be used to accurately measure its formation and elimination in in vitro and in vivo DMPK studies.

  • Clinical and Toxicological Analysis: For monitoring human exposure to o-cresol from various sources.

  • Environmental Monitoring: To quantify o-cresol levels in water, soil, and air samples.

Furthermore, the metabolite of o-cresol, o-cresol sulfate, has been identified as a biomarker related to metabolic and inflammatory responses, which could be of interest in certain clinical research areas.

Safety and Handling

o-Cresol is classified as:

  • Toxic if swallowed or in contact with skin.

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

  • Suspected of damaging fertility or the unborn child.

Handling Precautions:

  • Work in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

For detailed safety information, refer to the Safety Data Sheet for o-Cresol (CAS 95-48-7).

References

Technical Guide: o-Cresol-d7 for Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of o-Cresol-d7, a deuterated analog of o-cresol, with a focus on its application as an internal standard in quantitative analytical methods. This document outlines its core physicochemical properties, a detailed experimental protocol for its use in biological sample analysis, and a visual representation of the analytical workflow.

Core Compound Data: this compound

This compound is a stable isotope-labeled form of o-cresol, where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio (m/z).

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReferences
CAS Number 202325-50-6[1][2][3][4]
Molecular Formula C₇HD₇O or CD₃C₆D₄OH[1]
Molecular Weight 115.18 g/mol
Appearance Colorless to Light Beige Oil to Low-Melting Solid
IUPAC Name 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol
Solubility Soluble in Chloroform, DMSO, Methanol

Experimental Protocol: Quantification of o-Cresol in Human Urine by GC-MS

This section details a representative experimental protocol for the quantification of o-cresol in human urine using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This method is particularly relevant for biomonitoring studies assessing exposure to toluene, as o-cresol is a known metabolite.

1. Sample Preparation

  • Hydrolysis: In biological matrices, o-cresol is often present as glucuronide and sulfate conjugates. To quantify the total o-cresol, these conjugates must first be hydrolyzed.

    • To 1 mL of urine sample in a screw-cap glass tube, add a known amount of this compound solution (internal standard).

    • Add 200 µL of concentrated hydrochloric acid.

    • Cap the tube tightly and heat at 95-100°C for 1 to 2 hours to hydrolyze the conjugates.

    • Allow the sample to cool to room temperature.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of an organic solvent, such as toluene or methyl tert-butyl ether (MTBE), to the hydrolyzed sample.

    • Vortex vigorously for 2 minutes to extract the o-cresol and this compound into the organic phase.

    • Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

2. Derivatization

To improve the volatility and chromatographic properties of the cresols for GC-MS analysis, a derivatization step is typically performed.

  • Evaporate the collected organic extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and 50 µL of a catalyst like pyridine.

  • Cap the vial and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature before analysis.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

  • Chromatographic Separation:

    • Column: A capillary column suitable for separating isomers, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is recommended.

    • Injection: 1 µL of the derivatized sample is injected in splitless mode.

    • Oven Program: A temperature gradient is used to separate the analytes. An example program starts at 80°C, holds for 2 minutes, then ramps to 260°C.

  • Mass Spectrometry Detection:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Acquisition Mode: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

    • Ions to Monitor: Specific ions for the TMS derivatives of both o-cresol and this compound are monitored. For example, for TMS-o-cresol, one might monitor m/z 165 and 91, while for TMS-o-Cresol-d7, the corresponding heavier ions would be selected.

4. Quantification

  • A calibration curve is generated by preparing standards containing known concentrations of o-cresol and a fixed concentration of the this compound internal standard.

  • The ratio of the peak area of the analyte (o-cresol) to the peak area of the internal standard (this compound) is plotted against the concentration of the analyte.

  • The concentration of o-cresol in the unknown samples is then determined from this calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of o-cresol and a conceptual representation of its metabolic origin from toluene.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample add_is Spike with this compound (IS) urine_sample->add_is hydrolysis Acid Hydrolysis (HCl, 95°C) add_is->hydrolysis lle Liquid-Liquid Extraction (Toluene/MTBE) hydrolysis->lle evaporation Evaporation (N2 stream) lle->evaporation add_bstfa Add BSTFA + Pyridine evaporation->add_bstfa heating Heating (60°C) add_bstfa->heating gcms GC-MS Analysis (SIM Mode) heating->gcms quantification Quantification (Calibration Curve) gcms->quantification result o-Cresol Concentration quantification->result

Caption: Experimental workflow for o-cresol quantification in urine.

metabolic_pathway toluene Toluene Exposure metabolism Hepatic Metabolism (CYP450) toluene->metabolism epoxide Toluene Epoxide metabolism->epoxide cresols o-, m-, p-Cresol epoxide->cresols conjugation Conjugation (Glucuronidation/Sulfation) cresols->conjugation excretion Urinary Excretion conjugation->excretion

Caption: Simplified metabolic pathway of toluene to cresol.

References

The Role of o-Cresol-d7 in Advanced Environmental Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the application of o-Cresol-d7, a deuterated analog of o-cresol, in the environmental analysis of phenolic compounds. Its primary utility lies in its role as a robust internal standard for isotope dilution mass spectrometry (IDMS) techniques, particularly gas chromatography-mass spectrometry (GC-MS). The use of this compound significantly enhances the accuracy and precision of quantitative analysis of o-cresol and related phenolic compounds in complex environmental matrices such as water, soil, and air. This guide is intended for researchers, scientists, and professionals in environmental monitoring and analytical chemistry.

Core Principles: Isotope Dilution and the Advantage of this compound

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to analysis.[1] This "internal standard" behaves chemically and physically identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled standard in the final analysis, any losses of the analyte during sample preparation can be accurately corrected for.

This compound, with its seven deuterium atoms replacing hydrogen atoms, serves as an ideal internal standard for the analysis of o-cresol.[1] Its slightly higher mass allows it to be distinguished from the native o-cresol by a mass spectrometer, while its chemical properties remain virtually identical. This ensures that it accurately reflects the analytical behavior of the target analyte, leading to more reliable and reproducible quantification.

Applications in Environmental Matrices

This compound is a valuable tool for the determination of o-cresol and other phenolic pollutants in various environmental compartments. Phenolic compounds are introduced into the environment from various industrial and natural sources and are often subject to regulatory monitoring due to their potential toxicity.

Water Analysis

The analysis of phenols in water, including drinking water, wastewater, and surface water, is a critical aspect of environmental monitoring. Methods such as the United States Environmental Protection Agency (US EPA) Method 8270D provide a framework for the analysis of semivolatile organic compounds, including cresols, by GC-MS. The use of isotopically labeled internal standards like this compound is integral to achieving the required accuracy and sensitivity in these methods.

Soil and Sediment Analysis

Soil and sediment can act as sinks for phenolic contaminants. Analytical methods for these matrices typically involve solvent extraction followed by GC-MS analysis. The complexity of the soil matrix, with its potential for interferences, makes the use of an internal standard like this compound essential for accurate quantification.

Air Analysis

Atmospheric monitoring of volatile and semi-volatile organic compounds, including cresols, is important for assessing air quality and identifying emission sources. Methods developed by the National Institute for Occupational Safety and Health (NIOSH), such as NIOSH Method 2546, describe the collection of cresols from air onto sorbent tubes followed by solvent desorption and GC analysis. The incorporation of this compound as an internal standard in such methods can significantly improve the reliability of the analytical results.

Quantitative Data Summary

The following tables summarize key quantitative performance metrics for the analysis of o-cresol and related phenolic compounds using a GC-MS method with deuterium-labeled o-cresol as an internal standard. The data is based on a validated method for the analysis of urinary metabolites, which demonstrates the performance achievable with this approach.[1]

Table 1: Method Detection and Quantitation Limits [1]

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)
o-Cresol10-
m-Cresol10-
Phenol500-
2-Ethylphenol20-
4-Ethylphenol20-

Table 2: Linearity of Calibration [1]

AnalyteLinear Range (mg/L)
o-Cresolup to 3
m-Cresolup to 3
Phenolup to 200
2-Ethylphenolup to 12
4-Ethylphenolup to 12

Table 3: Method Precision and Recovery

AnalyteSpiked Concentration (µg/L)Within-Series Imprecision (RSD, %)Relative Recovery (%)
o-Cresol603.0104
4003.298
m-Cresol604.596
4004.195
Phenol607.284
4006.888
2-Ethylphenol605.599
4005.197
4-Ethylphenol606.1101
4005.899

Experimental Protocols

The following are detailed methodologies for the analysis of o-cresol in water, soil, and air, incorporating this compound as an internal standard. These protocols are based on established methods and the principles of isotope dilution GC-MS.

Analysis of o-Cresol in Water (adapted from EPA Method 8270D)
  • Sample Preparation:

    • To a 1-liter water sample, add a known amount of this compound internal standard solution.

    • Adjust the pH of the sample to <2 with sulfuric acid.

    • Perform a liquid-liquid extraction using methylene chloride.

    • Dry the extract with anhydrous sodium sulfate and concentrate to a final volume of 1 mL.

  • GC-MS Analysis:

    • Gas Chromatograph:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantification Ions: Monitor characteristic ions for o-cresol (e.g., m/z 108, 107, 77) and this compound (e.g., m/z 115, 114, 82).

  • Quantification:

    • Calculate the concentration of o-cresol in the sample by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared with known concentrations of o-cresol and a constant concentration of this compound.

Analysis of o-Cresol in Soil (adapted from EPA Method 8270D)
  • Sample Preparation:

    • To 10 g of a homogenized soil sample, add a known amount of this compound internal standard solution.

    • Perform a Soxhlet extraction or an accelerated solvent extraction (ASE) with a suitable solvent mixture (e.g., acetone/hexane 1:1).

    • Concentrate the extract to a final volume of 1 mL.

  • GC-MS Analysis:

    • Follow the same GC-MS conditions as described for water analysis.

  • Quantification:

    • Follow the same quantification procedure as described for water analysis.

Analysis of o-Cresol in Air (adapted from NIOSH Method 2546)
  • Sample Collection:

    • Draw a known volume of air through a solid sorbent tube (e.g., XAD-7) using a calibrated personal sampling pump.

  • Sample Preparation:

    • Desorb the analytes from the sorbent tube with a suitable solvent (e.g., methanol).

    • Add a known amount of this compound internal standard solution to the desorption solvent.

  • GC-MS Analysis:

    • Follow the same GC-MS conditions as described for water analysis, with appropriate adjustments to the injection volume and split ratio as needed.

  • Quantification:

    • Follow the same quantification procedure as described for water analysis.

Visualizations

Experimental_Workflow_Water_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Spike_IS Spike with This compound Sample->Spike_IS Acidify Acidify to pH < 2 Spike_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Concentrate Concentrate Extract LLE->Concentrate GC_MS GC-MS Analysis Concentrate->GC_MS Quant Quantification GC_MS->Quant Isotope_Dilution_Principle Sample Environmental Sample (Unknown Analyte Conc.) IS_Addition Add Known Amount of This compound (Internal Standard) Sample->IS_Addition Extraction Sample Preparation (Extraction, Cleanup) IS_Addition->Extraction Analysis GC-MS Analysis Extraction->Analysis Ratio Measure Ratio of Analyte to Internal Standard Analysis->Ratio Calculation Calculate Original Analyte Concentration Ratio->Calculation

References

o-Cresol-d7 as a Biomarker for Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cresol, a volatile organic compound, is a minor metabolite of toluene and is also present in the environment from natural and anthropogenic sources. Its measurement in biological fluids serves as a biomarker for toluene exposure and can be relevant in various metabolic studies. The deuterated analog, o-Cresol-d7, is a critical tool in the accurate quantification of o-cresol, primarily utilized as an internal standard in mass spectrometry-based analytical methods. This technical guide provides a comprehensive overview of the role of this compound in metabolic studies, with a focus on its application in analytical methodologies, metabolic pathways of its non-deuterated counterpart, and its potential, though less explored, use as a metabolic tracer.

This compound: A Superior Internal Standard

In quantitative metabolic studies, precision and accuracy are paramount. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, as they mitigate variability introduced during sample preparation and analysis. This compound, in which seven hydrogen atoms are replaced by deuterium, is an ideal internal standard for o-cresol analysis due to its chemical and physical similarity to the analyte. This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, thus effectively correcting for matrix effects and variations in instrument response.

Quality Control for Deuterated Internal Standards

Ensuring the purity and stability of this compound is crucial for its function as an internal standard. Purity is typically assessed by the manufacturer using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the isotopic enrichment and chemical purity. For laboratory use, it is essential to:

  • Verify Certificate of Analysis: Always review the manufacturer's certificate of analysis for information on isotopic purity and any potential chemical impurities.

  • Monitor for Isotopic Exchange: While generally stable, the potential for back-exchange of deuterium for hydrogen should be considered, especially under harsh chemical conditions.

  • Assess for Contamination: Ensure that the internal standard solution is free from contamination with the non-labeled analyte.

Quantitative Analysis of o-Cresol in Biological Matrices

The accurate measurement of o-cresol in biological samples like urine and plasma is essential for assessing toluene exposure and for metabolic research. The following tables summarize quantitative data from various studies.

Table 1: Urinary o-Cresol Concentrations in Human Populations
Population Groupo-Cresol Concentration (µg/L)CommentsReference(s)
General Population (Non-smokers) Median: 23Background levels from environmental exposure.[1]
General Population (Smokers) Median: 33Smoking is a significant source of toluene and consequently o-cresol.[1]
Occupationally Exposed Workers > 5300Indicates external exposure to toluene exceeding the MAK-value of 200 ppm.[2]
Fatal Poisoning Case (Urine) 20500Ingestion of a solution containing phenol and o-cresol.[3]
Table 2: o-Cresol Concentrations in Blood Samples
Sample Typeo-Cresol Concentration (µg/mL)CommentsReference(s)
Whole Blood (Fatal Poisoning Case) 1.9Ingestion of a solution containing phenol and o-cresol.[3]
Plasma (General Population) Not typically detectedFree o-cresol levels in the general population are very low.

Experimental Protocols for o-Cresol Quantification

The following are detailed methodologies for the analysis of o-cresol in biological samples using this compound as an internal standard.

Protocol 1: GC-MS Analysis of o-Cresol in Urine

This protocol is adapted from validated methods for the determination of urinary phenols.

1. Sample Preparation (Hydrolysis of Conjugates):

  • To 1 mL of urine in a glass tube, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 100 µL of concentrated hydrochloric acid.

  • Cap the tube tightly and heat at 100°C for 60 minutes to hydrolyze glucuronide and sulfate conjugates.

  • Cool the sample to room temperature.

2. Liquid-Liquid Extraction:

  • Add 2 mL of a suitable organic solvent (e.g., methylene chloride or a toluene/ethyl acetate mixture).

  • Vortex for 2 minutes to extract the deconjugated o-cresol.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Transfer the organic (upper) layer to a clean tube.

3. Derivatization (Optional but often recommended for GC-MS):

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • o-Cresol-TMS derivative: m/z 180 (quantifier), 165 (qualifier).

      • This compound-TMS derivative: m/z 187 (quantifier), 172 (qualifier).

5. Quantification:

  • Generate a calibration curve using known concentrations of o-cresol standards spiked into a blank matrix and processed alongside the samples.

  • Calculate the concentration of o-cresol in the samples based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Protocol 2: LC-MS/MS Analysis of o-Cresol in Plasma

This protocol is based on methods for the quantification of p-cresol and can be adapted for o-cresol.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. Hydrolysis (if total o-cresol is to be measured):

  • The supernatant can be subjected to acid hydrolysis as described in the GC-MS protocol, followed by neutralization before LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to achieve separation from isomers.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • o-Cresol: Precursor ion [M-H]⁻ m/z 107 -> Product ion (e.g., m/z 77).

      • This compound: Precursor ion [M-H]⁻ m/z 114 -> Product ion (e.g., m/z 84).

4. Quantification:

  • Follow the same quantification strategy as described for the GC-MS method.

Metabolic Pathways of o-Cresol

Understanding the metabolic fate of o-cresol is essential for interpreting its biomarker data. In humans, o-cresol is primarily metabolized in the liver.

Human Metabolism of o-Cresol

The primary route of toluene metabolism is hydroxylation to benzyl alcohol, with ring hydroxylation to cresols being a minor pathway. The metabolism of o-cresol itself involves two main phases:

  • Phase I Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP2E1, are involved in the oxidation of the aromatic ring. This can lead to the formation of reactive intermediates.

  • Phase II Conjugation: The hydroxyl group of o-cresol is conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs) to form more water-soluble metabolites that are readily excreted in the urine.

Toluene Toluene oCresol o-Cresol Toluene->oCresol CYP450 (minor pathway) OxidizedMetabolites Oxidized Metabolites oCresol->OxidizedMetabolites Phase I: CYP450 ConjugatedMetabolites o-Cresol Glucuronide o-Cresol Sulfate oCresol->ConjugatedMetabolites Phase II: UGTs, SULTs Excretion Urinary Excretion ConjugatedMetabolites->Excretion pCresol p-Cresol PLC Phospholipase C (PLC) pCresol->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_increase Increased [Ca²⁺]i ER->Ca_increase Ca²⁺ release CellDeath Cell Death Ca_increase->CellDeath Leads to cluster_0 Experimental System (in vivo or in vitro) Admin Administration of This compound Metabolism Metabolism (e.g., Conjugation) Admin->Metabolism d7_Metabolites Deuterated Metabolites (e.g., this compound-glucuronide) Metabolism->d7_Metabolites Analysis LC-MS/MS Analysis d7_Metabolites->Analysis Flux Quantification of Metabolic Flux Analysis->Flux

References

A Technical Guide to High-Purity o-Cresol-d7 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity o-Cresol-d7 (deuterated ortho-cresol), a critical internal standard for quantitative analysis in research and drug development. This document details commercially available sources, their specifications, and comprehensive experimental protocols for its application in mass spectrometry-based assays.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable chemical suppliers. The following tables summarize the typical product specifications to aid in the selection of a suitable standard for your analytical needs.

Table 1: General Product Information for this compound

PropertyDescription
Chemical Name This compound, 2-Methylphenol-d7
IUPAC Name 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol
CAS Number 202325-50-6
Molecular Formula C₇HD₇O
Molecular Weight ~115.18 g/mol
Appearance Colorless to light beige or yellow oil to a low-melting solid.[1][2]
Solubility Soluble in chloroform, DMSO, and methanol.[1][2]
Storage Recommended storage at -20°C or 4°C, depending on the supplier.[1]

Table 2: Comparative Specifications from Commercial Suppliers

SupplierPurity SpecificationIsotopic EnrichmentAvailable Quantities
LGC Standards Minimum 98% Chemical Purity98 atom % D0.5 g
BOC Sciences -98% atom DCustom
Qmx Laboratories Neat-0.5 g
CymitQuimica -98 atom % DCustom
MedchemExpress --Custom
Fisher Scientific --0.5 g, 1 g
Mithridion --250 mg

Note: Purity and enrichment levels are subject to lot-to-lot variability. Please refer to the Certificate of Analysis provided by the supplier for specific data.

Applications in Research and Drug Development

Deuterated internal standards are the gold standard in quantitative mass spectrometry. The seven deuterium atoms in this compound give it a distinct mass-to-charge ratio from its unlabeled counterpart, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for the accurate quantification of o-cresol and related phenolic compounds in complex biological matrices.

Its primary applications include:

  • Biomarker Quantification: o-Cresol is a uremic toxin and a biomarker for certain metabolic conditions and exposures. Accurate measurement is crucial for clinical research.

  • Pharmacokinetic Studies: Used to track the metabolic fate of drugs that are structurally related to or metabolized into phenolic compounds.

  • Environmental and Toxicology Studies: Quantification of exposure to industrial solvents like toluene, for which o-cresol is a metabolite.

Experimental Protocols

The following are generalized yet detailed protocols for the use of this compound as an internal standard in GC-MS and LC-MS/MS analysis of biological samples.

Protocol 1: Quantification of Cresols in Human Urine by GC-MS

This protocol is adapted from methodologies for biomonitoring of exposure to industrial solvents.

  • Sample Preparation and Hydrolysis:

    • To 1 mL of urine sample in a glass tube, add a known concentration of this compound (e.g., 100 ng).

    • Add 100 µL of β-glucuronidase/arylsulfatase solution to hydrolyze the conjugated cresol metabolites.

    • Incubate the mixture overnight at 37°C.

  • Liquid-Liquid Extraction (LLE):

    • Acidify the hydrolyzed urine sample to a pH of approximately 5.

    • Add 5 mL of an extraction solvent (e.g., toluene or tert-butyl methyl ether) and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Transfer the organic (upper) layer to a clean tube.

  • Derivatization:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or heptafluorobutyric anhydride (HFBA) and 50 µL of a solvent like acetonitrile.

    • Seal the tube and heat at 60-70°C for 30 minutes to form volatile cresol derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatograph (GC) Conditions (Typical):

      • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

      • Inlet Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer (MS) Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and the this compound internal standard.

  • Quantification:

    • A calibration curve is constructed by analyzing standards with known concentrations of unlabeled o-cresol and a fixed concentration of this compound.

    • The concentration of o-cresol in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

Protocol 2: Quantification of p-Cresol Sulfate in Human Serum by LC-MS/MS

This protocol is based on methods for analyzing uremic toxins in serum. While the target analyte is a related isomer, the principles for using a deuterated cresol standard are directly applicable.

  • Sample Preparation and Protein Precipitation:

    • In a microcentrifuge tube, combine 50 µL of serum with 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Add a known amount of this compound internal standard solution (e.g., 20 µL of a 20 µM solution).

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Dilution:

    • Carefully transfer the supernatant to a new tube.

    • The supernatant can be dried down and reconstituted or directly diluted with the mobile phase starting condition (e.g., 95% Water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.

    • Liquid Chromatograph (LC) Conditions (Typical):

      • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

      • Flow Rate: 0.3-0.5 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometer (MS/MS) Conditions (Typical):

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and the this compound internal standard are monitored.

  • Quantification:

    • Similar to the GC-MS method, a calibration curve is generated using standards of the unlabeled analyte with a constant concentration of the this compound internal standard.

    • The analyte concentration in the samples is determined from the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualized Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative mass spectrometry assay.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Serum) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (LLE or PPT) Spike->Extract Deriv Derivatization (Optional, for GC-MS) Extract->Deriv Inject Inject into GC-MS or LC-MS/MS Extract->Inject LC-MS Path Deriv->Inject GC-MS Path Acquire Data Acquisition (SIM or MRM) Inject->Acquire Integrate Peak Integration (Analyte & IS) Acquire->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quant Quantify Analyte Concentration Ratio->Quant CalCurve Calibration Curve CalCurve->Quant

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

An In-depth Technical Guide to the Safety and Handling of o-Cresol-d7

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for o-Cresol-d7, intended for researchers, scientists, and drug development professionals. This compound is the deuterated form of o-cresol. While specific safety data for the deuterated compound is limited, its chemical properties and toxicological profile are expected to be very similar to those of o-cresol. Therefore, the safety and handling precautions for o-cresol are considered applicable to this compound. All procedures should be conducted in accordance with institutional and national safety regulations.

Hazard Identification and Classification

o-Cresol is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.
Reproductive toxicityCategory 2H361: Suspected of damaging fertility or the unborn child.
Specific target organ toxicity — repeated exposureCategory 1H372: Causes damage to organs (Liver, Respiratory system, Heart, Kidney, Central nervous system) through prolonged or repeated exposure.
Hazardous to the aquatic environment, acute hazardCategory 2H401: Toxic to aquatic life.
Hazardous to the aquatic environment, long-term hazardCategory 3H412: Harmful to aquatic life with long lasting effects.

GHS Pictograms:

Skull and CrossbonesCorrosionExclamation MarkHealth Hazard

Toxicological Data

The toxicity of o-cresol has been evaluated in various animal models. The following table summarizes key quantitative toxicological data.

Toxicity DataSpeciesRouteValueReference
LD50 (Lethal Dose, 50%)RatOral121 mg/kg
LD50 (Lethal Dose, 50%)MouseOral344 mg/kg
LD50 (Lethal Dose, 50%)RatDermal620 mg/kg
LC50 (Lethal Concentration, 50%)RatInhalation> 1220 mg/m³ (1 h)
NOAEL (No Observed Adverse Effect Level)RatOral (13 weeks)50 mg/kg/day

Experimental Protocols

General Protocol for Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Pre-Experiment Preparation:

  • Read and understand the Safety Data Sheet (SDS) for o-cresol.
  • Ensure a chemical fume hood is available and functioning correctly.
  • Verify that an eyewash station and safety shower are accessible and operational.
  • Prepare all necessary labware and equipment.
  • Don the appropriate Personal Protective Equipment (PPE) as detailed in Section 5.

2. Handling Procedure:

  • Conduct all work involving this compound within a certified chemical fume hood.
  • Ground and bond containers when transferring the material to prevent static discharge.
  • Avoid the formation of dust and aerosols.
  • Use only the minimum amount of substance required for the experiment.
  • Keep the container tightly closed when not in use.

3. Post-Experiment Procedure:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound.
  • Dispose of waste in a designated hazardous waste container, following institutional and local regulations.
  • Remove PPE in the correct order to avoid cross-contamination.
  • Wash hands and face thoroughly with soap and water after handling.

Visualizations

Standard Laboratory Workflow for Handling this compound

G A Preparation B Don PPE A->B Ensure safety first C Work in Fume Hood B->C Proceed to work area D Handling this compound C->D Perform experiment E Decontamination D->E After experiment F Waste Disposal E->F Segregate waste G Doff PPE F->G Leaving work area H Hand Washing G->H Final step

Caption: A standard workflow for handling this compound in the laboratory.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield are required.
Skin Protection A chemical-resistant lab coat or a complete suit protecting against chemicals should be worn.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Respiratory Protection If ventilation is inadequate or for high-concentration work, a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges should be used.

Personal Protective Equipment Ensemble

G cluster_0 Researcher A Safety Goggles & Face Shield B Full-face Respirator (if needed) C Chemical-resistant Gloves D Chemical-resistant Lab Coat/Suit E Closed-toe Shoes

Caption: Required Personal Protective Equipment for handling this compound.

First Aid and Emergency Procedures

Immediate action is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Emergency Response for a Spill

G A Spill Occurs B Evacuate Area & Alert Others A->B Immediate action C Wear Appropriate PPE B->C Before cleanup D Contain the Spill C->D Prevent spreading E Absorb with Inert Material D->E F Collect and Place in Waste Container E->F G Decontaminate the Area F->G H Dispose of Waste Properly G->H

Caption: Workflow for responding to an this compound spill.

Biological Safety and Metabolism

o-Cresol is absorbed through the skin, and by inhalation or ingestion. It is metabolized in the body and excreted primarily in the urine as conjugates of glucuronic acid and sulfate. A minor metabolic pathway involves oxidation. The toxic effects of o-cresol are linked to its ability to denature and precipitate cellular proteins. It has been shown to inhibit mitochondrial respiration, suggesting that mitochondria are a target for its hepatotoxic actions.

Metabolic Pathway of o-Cresol

G A o-Cresol B Conjugation (Major Pathway) A->B C Oxidation (Minor Pathway) A->C D Glucuronide and Sulfate Conjugates B->D E 3-Methylcatechol C->E F Urinary Excretion D->F

Caption: Simplified metabolic pathways of o-cresol.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of o-Cresol-d7 in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound, a deuterated form of o-cresol, in various organic solvents. This information is critical for applications in synthetic chemistry, pharmaceutical development, and analytical sciences, particularly in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry where this compound serves as an internal standard or a tracer compound.[1][2]

Core Topic: Solubility Profile of this compound

This compound, also known as 2-methylphenol-d7, is an isotopically labeled aromatic organic compound.[2] Its solubility is a key physical property that dictates its utility in various experimental settings. While specific quantitative solubility data for this compound is not extensively published, qualitative information indicates its solubility in several common organic solvents.

It is important to note that while the chemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, slight differences in physical properties such as solubility can arise.[2][3] These differences can be attributed to the stronger and shorter deuterium-carbon and deuterium-oxygen bonds compared to hydrogen bonds, which can affect intermolecular interactions.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is sparse in publicly available literature. However, several sources provide qualitative descriptions of its solubility. For comparative purposes, the well-documented solubility of non-deuterated o-cresol is also presented.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

SolventSolubility DescriptionSource
ChloroformSoluble, Slightly Soluble
Dimethyl Sulfoxide (DMSO)Soluble, Slightly Soluble
MethanolSoluble, Slightly Soluble

Table 2: Solubility of o-Cresol (Non-deuterated) in Organic Solvents

SolventSolubilityTemperature (°C)Source
EthanolMiscible30
EtherHighly Soluble, MiscibleRoom Temperature
ChloroformMiscibleNot Specified
BenzeneHighly SolubleRoom Temperature
AcetoneMiscibleNot Specified
Carbon TetrachlorideMiscibleNot Specified

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Method: Isothermal Shake-Flask Method
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the solution to stand undisturbed to let the excess solid settle.

    • To separate the saturated solution from the undissolved this compound, centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm PTFE syringe filter) is recommended. This step should be performed quickly to minimize temperature fluctuations.

  • Quantification of Solute Concentration:

    • Take a precise aliquot of the clear, saturated filtrate and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

  • Data Reporting:

    • Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Equilibration cluster_2 Step 3: Phase Separation cluster_3 Step 4: Analysis cluster_4 Step 5: Result A Add excess this compound to a known volume of solvent B Seal the container A->B C Agitate at constant temperature for 24-48 hours B->C D Centrifuge the mixture C->D E Filter the supernatant through a 0.22 µm filter D->E F Prepare dilutions of the saturated solution E->F G Analyze by HPLC or GC-MS F->G H Quantify using a calibration curve G->H I Solubility Data (mg/mL or mol/L) H->I

Caption: Workflow for the experimental determination of this compound solubility.

References

The Significance of Deuterium's Natural Abundance in the Application of o-Cresol-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental concept of the natural abundance of deuterium and its direct implications for the synthesis, application, and analysis of the isotopically labeled compound, o-Cresol-d7. Understanding these principles is paramount for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who utilize deuterated standards to achieve accurate and reliable experimental outcomes.

The Natural Abundance of Deuterium: A Foundational Overview

Deuterium (²H or D), a stable isotope of hydrogen, contains one proton and one neutron in its nucleus, in contrast to the more common protium (¹H) which has only a proton. This difference in mass imparts distinct physical and chemical properties that are harnessed in various scientific applications.

The natural abundance of deuterium on Earth is relatively low and varies slightly depending on the source of the water. The Vienna Standard Mean Ocean Water (VSMOW) is the international standard for measuring isotopic abundances of hydrogen and oxygen in water.

ParameterValueReference
Natural Abundance of Deuterium (²H) on EarthApproximately 0.0156%[1][2]
Deuterium to Hydrogen Ratio (D/H) in VSMOW~155.76 ± 0.05 ppm (parts per million)[3]
Approximate Ratio of ¹H to ²H Atoms1 in 6420[2]

This low natural abundance is a key reason why isotopically enriched compounds, such as this compound, are synthesized and utilized. The vast majority of hydrogen atoms in a naturally occurring sample of o-Cresol would be protium.

This compound: Properties and the Impact of Isotopic Labeling

This compound is a deuterated analog of o-cresol where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution is a powerful tool in analytical and metabolic studies.

PropertyValueReference
Chemical Formula C₇HD₇O[4]
Molecular Weight 115.18 g/mol
Unlabeled CAS Number 95-48-7
Labeled CAS Number 202325-50-6
Isotopic Purity Typically ≥98 atom % D
Appearance Colorless to Light Beige Oil to Low-Melting Solid
Solubility Soluble in Chloroform, DMSO, Methanol

The high isotopic purity of commercially available this compound means that the contribution from the natural abundance of deuterium in the starting materials is negligible. The "effect" of natural deuterium abundance is therefore foundational to the need for such a highly enriched standard, rather than a factor that influences its properties once synthesized.

The primary consequence of replacing hydrogen with deuterium is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. This difference in bond energy leads to a higher activation energy for reactions that involve the cleavage of a C-D bond compared to a C-H bond.

Logical Relationship: Natural Abundance to KIE

G cluster_0 Fundamental Principle cluster_1 Scientific Application A Low Natural Abundance of Deuterium B Synthesis of Highly Enriched Isotopically Labeled Compounds (e.g., this compound) A->B necessitates C Significant Mass Difference between Protium (¹H) and Deuterium (²H) B->C results in E Altered Physicochemical Properties (e.g., bond strength, vibrational frequency) C->E leads to D Kinetic Isotope Effect (KIE) E->D manifests as

Caption: Relationship between deuterium's natural abundance and the Kinetic Isotope Effect.

Applications in Drug Development and Research

The distinct mass of this compound makes it an invaluable internal standard for quantitative analysis by mass spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Internal Standard in Bioanalytical Methods

When analyzing biological samples (e.g., urine, plasma) for the presence of o-cresol, a known amount of this compound is added to the sample. Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to its higher mass, it is easily distinguished by the mass spectrometer. This allows for precise quantification of the analyte, correcting for any sample loss during processing.

Experimental Workflow: Quantification of o-Cresol using this compound as an Internal Standard

G A Biological Sample (containing o-Cresol) B Spike with known amount of this compound A->B C Sample Preparation (e.g., Extraction, Derivatization) B->C D LC-MS or GC-MS Analysis C->D E Mass Spectrometer detects o-Cresol and this compound at different m/z D->E F Quantification of o-Cresol based on the ratio of signal intensities E->F

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Probing Metabolic Pathways

The KIE can be exploited to study the metabolism of drugs and other xenobiotics. If the rate-determining step of a metabolic pathway involves the cleavage of a C-H bond, replacing that hydrogen with deuterium will slow down the reaction. By comparing the metabolic rate of a deuterated compound to its non-deuterated counterpart, researchers can gain insights into the specific metabolic pathways and the enzymes involved.

Experimental Protocols

In Vitro Metabolic Stability Assay

This protocol is a general guideline for comparing the metabolic stability of o-cresol and this compound using liver microsomes.

Materials:

  • o-Cresol and this compound

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS analysis (if different from the test compounds)

Procedure:

  • Preparation: Prepare stock solutions of o-cresol and this compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound (either o-cresol or this compound).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • Comparison: Compare the t₁/₂ values of o-cresol and this compound to determine the kinetic isotope effect.

Quantification of o-Cresol in Urine by GC-MS

This protocol outlines the general steps for the analysis of o-cresol in urine using this compound as an internal standard.

Materials:

  • Urine samples

  • This compound (internal standard)

  • β-Glucuronidase/arylsulfatase

  • Extraction solvent (e.g., tert-butyl methyl ether)

  • Derivatizing agent (e.g., heptafluorobutyric anhydride)

  • GC-MS system

Procedure:

  • Sample Preparation: To a known volume of urine, add the internal standard (this compound).

  • Enzymatic Hydrolysis: Add β-glucuronidase/arylsulfatase to hydrolyze the cresol glucuronides and sulfates. Incubate as per the enzyme's protocol.

  • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent.

  • Derivatization: Evaporate the organic layer and derivatize the residue with a suitable agent to improve chromatographic properties and detection sensitivity.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The GC will separate the cresol isomers, and the MS will detect the derivatized o-cresol and this compound based on their specific mass-to-charge ratios (m/z).

  • Quantification: Create a calibration curve using standards of known o-cresol concentrations and a fixed amount of this compound. The concentration of o-cresol in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The low natural abundance of deuterium is the fundamental reason for the utility of isotopically labeled compounds like this compound. While the natural isotopic distribution has a negligible direct effect on the properties of a highly enriched standard, the mass difference it represents is the very source of the powerful analytical and research tools that deuterated compounds provide. The kinetic isotope effect, a direct consequence of this mass difference, allows researchers to not only achieve highly accurate quantification in complex matrices but also to probe the mechanisms of metabolic pathways, making this compound and similar compounds indispensable in modern drug development and scientific research.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Phenols Using o-Cresol-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of various phenolic compounds in aqueous samples using gas chromatography-mass spectrometry (GC-MS) with o-Cresol-d7 as an internal standard. The use of an isotopically labeled internal standard is a robust method that corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision in analytical results.

Introduction

Phenolic compounds are a significant class of chemicals found in environmental samples, industrial wastewater, and as metabolites of pharmaceutical compounds. Accurate and reliable quantification of these compounds is crucial for environmental monitoring, industrial process control, and in various stages of drug development. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like this compound, is considered a gold standard for quantitative analysis. This method involves adding a known amount of the deuterated standard to the sample at the beginning of the analytical process. Since this compound is chemically identical to the analytes of interest, it experiences similar effects during extraction, derivatization, and GC-MS analysis. By measuring the ratio of the native analyte to the deuterated standard, accurate quantification can be achieved, compensating for potential losses during sample workup and variations in instrument performance.

Experimental Protocols

This section details the necessary steps for sample preparation, calibration standard preparation, and GC-MS analysis for the quantitative determination of phenols.

Reagents and Materials
  • Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Acetone (GC grade)

  • Reagents: this compound, Phenol standards mix, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Hydrochloric acid (HCl), Sodium sulfite, Anhydrous sodium sulfate.

  • Solid Phase Extraction (SPE) Cartridges: Polystyrene-divinylbenzene (PS-DVB) based, or similar non-polar sorbent.

  • Glassware: Volumetric flasks, pipettes, autosampler vials with inserts.

Sample Preparation (Aqueous Samples)

The following protocol is adapted from established environmental analysis methods for phenols in water.

  • Sample Collection and Preservation: Collect 1-liter aqueous samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding 40-50 mg of sodium sulfite. Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid. Store samples at or below 6°C until extraction.

  • Internal Standard Spiking: Spike each 1 L sample with a known amount of this compound solution (e.g., 10 µg) to achieve a final concentration of 10 µg/L.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of reagent water at pH < 2. Do not allow the cartridge to go dry after the final rinse.

    • Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

    • After the entire sample has passed through, dry the cartridge by purging with nitrogen or under vacuum for 10-15 minutes.

  • Elution:

    • Elute the trapped analytes from the cartridge with 10 mL of dichloromethane into a collection tube.

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • To the 1 mL concentrated extract, add 100 µL of BSTFA (with 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

Calibration Standards Preparation
  • Stock Solutions: Prepare individual stock solutions of the target phenol analytes and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Mixtures: Prepare a series of calibration standards by diluting the stock solutions in dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/L).

  • Internal Standard Addition: Add a constant concentration of this compound (e.g., 10 µg/L) to each calibration standard.

  • Derivatization: Derivatize the calibration standards using the same procedure as described for the samples (Section 2.2, step 6).

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and application.

  • Gas Chromatograph (GC) Parameters:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

    • Inlet: Splitless mode, 275°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: Initial temperature of 60°C, hold for 5 minutes, then ramp at 8°C/min to 300°C and hold for 10 minutes.[1]

  • Mass Spectrometer (MS) Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

The following tables summarize the key quantitative data for the analysis of common phenols using this compound as an internal standard. The retention times and m/z values are for the trimethylsilyl (TMS) derivatives.

Table 1: GC-MS Retention Times and Quantitation Ions

CompoundRetention Time (min)Primary Quantitation Ion (m/z)Confirmation Ion 1 (m/z)Confirmation Ion 2 (m/z)
This compound (IS) ~9.1169 187114
Phenol~7.8166 15177
o-Cresol~9.1165 180107
m-Cresol~9.3165 180107
p-Cresol~9.4165 180107
2-Chlorophenol~9.8200 185165
2,4-Dimethylphenol~10.6179 194107
2,4-Dichlorophenol~11.9234 219162
4-Chloro-3-methylphenol~12.1199 214107
2,4,6-Trichlorophenol~13.5268 253196
Pentachlorophenol~16.8338 323266

Note: Retention times are approximate and may vary depending on the specific GC system and conditions. The ions for this compound are predicted based on the fragmentation pattern of the unlabeled compound.

Table 2: Method Performance Data (Example for Water Matrix)

ParameterPhenolo-Cresol2,4-Dichlorophenol
Linearity (r²) >0.995>0.995>0.995
Limit of Detection (LOD) 0.1 µg/L0.1 µg/L0.2 µg/L
Limit of Quantification (LOQ) 0.5 µg/L0.5 µg/L0.7 µg/L
Precision (%RSD, n=6) < 10%< 10%< 15%
Recovery (%) 85-110%88-112%80-105%

Note: This data is representative and should be determined by each laboratory for their specific application.

Mandatory Visualizations

The following diagrams illustrate the key workflows in this analytical protocol.

G Experimental Workflow for Phenol Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample (1 L) Spike Spike with this compound (IS) Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elute with Dichloromethane SPE->Elute Concentrate Concentrate to 1 mL Elute->Concentrate Derivatize Derivatize with BSTFA Concentrate->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Inject Data Data Acquisition GCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: Workflow for the quantitative analysis of phenols in aqueous samples.

G Internal Standard Calibration Logic Analyte Analyte Signal Ratio Analyte/IS Ratio Analyte->Ratio IS Internal Standard (IS) Signal IS->Ratio CalibrationCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalibrationCurve Concentration Analyte Concentration CalibrationCurve->Concentration

Caption: Logical relationship for quantification using the internal standard method.

References

Application Note: Quantitative Analysis of Phenolic Compounds in Water Samples by GC-MS Using o-Cresol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic compounds are a class of organic pollutants frequently found in industrial wastewater and environmental water samples. Due to their potential toxicity, their monitoring is of significant environmental and public health concern. This application note details a robust and sensitive method for the quantitative analysis of phenols in water, exemplified by o-cresol, using Gas Chromatography-Mass Spectrometry (GC-MS) with o-Cresol-d7 as an internal standard. The use of a deuterated internal standard is a well-established technique that corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.[1] This protocol is largely based on the principles outlined in U.S. EPA Method 528, which is a validated method for the determination of phenols in drinking water.[2]

Principle

A 1-liter water sample is passed through a solid-phase extraction (SPE) cartridge, where the phenolic compounds are adsorbed. The retained analytes are then eluted with a small volume of organic solvent. The concentrated extract is analyzed by GC-MS. Quantification is achieved by comparing the response of the target analyte (o-cresol) to that of a known concentration of a deuterated internal standard (this compound) added to the sample before extraction.

Data Presentation

The following tables summarize the quantitative data and mass spectrometry parameters for the analysis of o-cresol using this compound as an internal standard.

Table 1: Method Performance Characteristics for o-Cresol

ParameterValueReference
Method Detection Limit (MDL)0.02-0.58 µg/L[2]
Calibration Range0.1 - 15 µg/L[2]
Linearity (R²)> 0.99[3]
Recovery70-130%

Table 2: Mass Spectrometry Parameters for o-Cresol and this compound

CompoundQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
o-Cresol10810777
This compound11511482

Experimental Protocols

This section provides a detailed methodology for the analysis of o-cresol in water samples using this compound as an internal standard.

Materials and Reagents
  • o-Cresol (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Hydrochloric acid (HCl), 6N

  • Sodium sulfite

  • Reagent water (deionized, organic-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., polystyrene-divinylbenzene)

  • Nitrogen gas, high purity

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass bottle. Dechlorinate the sample by adding ~50 mg of sodium sulfite. Acidify the sample to pH ≤ 2 with 6N HCl.

  • Internal Standard Spiking: Spike the 1-liter water sample with a known amount of this compound internal standard solution. A final concentration of 2 µg/L is recommended.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of dichloromethane.

    • Condition the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of reagent water at pH ≤ 2.

  • Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge under a gentle stream of nitrogen or by vacuum for 15 minutes to remove residual water.

  • Elution: Elute the trapped analytes from the cartridge with two 5 mL portions of dichloromethane into a collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)

GC Parameters:

ParameterValue
Injection Volume1 µL, splitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial 40°C, hold for 6 min; ramp at 8°C/min to 250°C

MS Parameters:

ParameterValue
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeSelected Ion Monitoring (SIM)
Calibration

Prepare a series of calibration standards of o-cresol in dichloromethane, with concentrations ranging from 0.1 to 15 µg/L. Each calibration standard should contain the same constant concentration of this compound as the samples (e.g., 2 µg/L). A calibration curve is generated by plotting the ratio of the peak area of o-cresol to the peak area of this compound against the concentration of o-cresol. The linearity of the calibration curve should be verified, with a correlation coefficient (R²) of ≥ 0.99 being acceptable.

Quality Control
  • Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.

  • Laboratory Fortified Blank (LFB): An aliquot of reagent water is spiked with known concentrations of the analytes and carried through the entire analytical procedure to assess method performance. Recoveries should be within 70-130%.

  • Internal Standard Response: The absolute response of the internal standard should be monitored to ensure it is within established limits, indicating consistent instrument performance.

Mandatory Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1L Water Sample Dechlorinate Dechlorinate & Acidify (pH ≤ 2) Sample->Dechlorinate Spike Spike with this compound Dechlorinate->Spike Load Load Sample onto SPE Cartridge Spike->Load Condition Condition SPE Cartridge Condition->Load Dry_Cartridge Dry Cartridge Load->Dry_Cartridge Elute Elute with Dichloromethane Dry_Cartridge->Elute Concentrate Concentrate to 1 mL Elute->Concentrate Inject Inject 1 µL into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify o-Cresol Concentration Calibrate->Quantify

Caption: Workflow for GC-MS analysis of o-Cresol in water.

Signaling_Pathway cluster_quantification Quantitative Relationship Analyte_Response Analyte Peak Area (o-Cresol) Response_Ratio Peak Area Ratio Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area (this compound) IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Analyte_Concentration Analyte Concentration Analyte_Concentration->Calibration_Curve Final_Concentration Final Concentration in Sample Calibration_Curve->Final_Concentration

References

Application Note: Quantification of o-Cresol in Human Biological Samples using o-Cresol-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

o-Cresol, a metabolite of toluene, is a critical biomarker for assessing exposure to this volatile organic compound in occupational and environmental health monitoring.[1][2] Toluene exposure can lead to significant neurological damage, making its accurate quantification essential for preventing occupational illnesses.[2] In the body, toluene is metabolized and its metabolites, including o-cresol, are excreted in urine as glucuronide and sulfate conjugates.[1][2] To determine the total o-cresol concentration, a hydrolysis step is necessary to release the free form from its conjugates. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of total o-cresol in human urine and plasma, employing o-Cresol-d7 as a stable isotope-labeled internal standard to ensure accuracy and precision.

Metabolic Pathway

Toluene undergoes metabolism in the body, leading to the formation of o-cresol, which is then conjugated for excretion. Understanding this pathway is crucial for interpreting biomonitoring data.

Toluene Toluene Metabolism Metabolism (CYP450) Toluene->Metabolism Inhalation/ Dermal Contact oCresol o-Cresol Metabolism->oCresol Conjugation Conjugation (Glucuronidation/ Sulfation) oCresol->Conjugation Excretion Excreted Conjugates Conjugation->Excretion Urine

Caption: Metabolic pathway of toluene to o-cresol conjugates.

Experimental Protocols

Protocol 1: Analysis of o-Cresol in Human Urine

This protocol is adapted from established methods for quantifying o-cresol in hydrolyzed human urine.

1. Materials and Reagents

  • o-Cresol and this compound standards

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Sodium bicarbonate

  • Dansyl chloride

  • Acetone (LC-MS grade)

  • Human urine (blank and samples)

2. Sample Preparation A critical step in the analysis of total o-cresol is the hydrolysis of its conjugates.

start Urine Sample is_spike Spike with This compound (IS) start->is_spike hydrolysis Acid Hydrolysis (HCl, 99°C, 45 min) is_spike->hydrolysis neutralize Neutralization (NaOH, NaHCO3) hydrolysis->neutralize derivatize Derivatization (Dansyl Chloride, 60°C, 3 min) neutralize->derivatize dilute Dilution derivatize->dilute analysis LC-MS/MS Analysis dilute->analysis

Caption: Workflow for urine sample preparation.

Detailed Steps:

  • Spike 50 µL of urine sample, calibration standard, or quality control (QC) with the internal standard (this compound).

  • Add 1 mL of concentrated HCl and heat at 95-99°C for 45-90 minutes for acid hydrolysis.

  • Cool the samples and neutralize by adding 200 µL of 10N NaOH solution followed by 500 µL of sodium bicarbonate (100 mM at pH 10.5).

  • For derivatization, mix 150 µL of the diluted sample with 150 µL of dansyl chloride solution (1 mg/mL in acetone) and heat at 60°C for three minutes.

  • Transfer 250 µL of the final mixture to vials for UPLC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC System

  • Column: Reversed-phase BEH Phenyl column

  • Mobile Phase: A gradient of water and methanol with formic acid.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on derivatization.

  • Mode: Multiple Reaction Monitoring (MRM)

4. Quantitative Data Summary

ParameterValueReference
Dynamic Range0.4 µM to 40 µM
Limit of Detection (LOD)0.06 µM
Limit of Quantification (LOQ)0.21 µM
Intraday Precision3.2%
Interday Precision4.4%
Accuracy99%
Protocol 2: Analysis of o-Cresol in Human Plasma

This protocol is based on methods for p-cresol analysis in plasma, which can be adapted for o-cresol.

1. Materials and Reagents

  • o-Cresol and this compound standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • β-glucuronidase/sulfatase

  • Acetate buffer (pH 5.0)

  • Human plasma (blank and samples)

2. Sample Preparation For plasma, enzymatic hydrolysis is often preferred over acid hydrolysis.

start Plasma Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase, 37°C, 1 hour) start->hydrolysis protein_precip Protein Precipitation (Acetonitrile with This compound) hydrolysis->protein_precip centrifuge Centrifugation (14,000 x g, 10 min) protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer analysis LC-MS/MS Analysis supernatant_transfer->analysis

Caption: Workflow for plasma sample preparation.

Detailed Steps:

  • To 50 µL of plasma sample, add 10 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 1 hour.

  • Add 200 µL of cold acetonitrile containing the internal standard (this compound) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 or similar reversed-phase column

  • Mobile Phase: A gradient of water and acetonitrile/methanol with formic acid.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI, likely positive mode.

  • Mode: Multiple Reaction Monitoring (MRM)

4. Quantitative Data Summary (Adapted from p-Cresol Method)

ParameterExpected ValueReference
Linearity Range0.1 - 50 µg/mL
LLOQ0.1 µg/mL
Recovery>85%
Inter-day CV (%)<15%

The described LC-MS/MS methods utilizing this compound as an internal standard provide a highly selective, sensitive, and robust approach for the quantification of total o-cresol in human urine and plasma. These protocols are essential for researchers, scientists, and drug development professionals involved in biomonitoring of toluene exposure and in studies related to uremic toxins. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variabilities during sample preparation, thereby ensuring high accuracy and precision of the results.

References

Application Note: Preparation of o-Cresol-d7 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the preparation of stock and working solutions of o-Cresol-d7 (2-methylphenol-d7). These guidelines are intended for use in research and analytical laboratory settings, particularly for applications requiring a stable, deuterated internal standard for mass spectrometry-based quantification.

Introduction

This compound is the deuterated analog of o-cresol, an aromatic organic compound.[1] The "d7" designation signifies that seven hydrogen atoms in the molecule have been replaced with deuterium isotopes.[1] This isotopic labeling makes its mass distinguishable from its unlabeled counterpart without significantly altering its chemical properties.[1] Consequently, this compound is an ideal internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), helping to correct for matrix effects and variations during sample preparation and analysis.[][3] It is also used as a tracer in metabolic studies.

Physicochemical and Safety Data

Accurate preparation of solutions requires a clear understanding of the compound's properties and associated hazards. All handling should be performed by trained personnel in a controlled laboratory environment.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
IUPAC Name 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol
Synonyms This compound, 2-methylphenol-D7
CAS Number 202325-50-6
Molecular Formula C₇HD₇O
Molecular Weight 115.18 g/mol
Appearance Colorless to Light Beige Oil to Low-Melting Solid
Melting Point 30 - 33 °C
Solubility Soluble in Chloroform, DMSO, Methanol

| Storage | Store at -20°C or 4°C, protected from light and air | |

Table 2: Hazard Identification for o-Cresol (Unlabeled) Note: Safety precautions for the unlabeled compound should be applied to its deuterated form.

Hazard Class GHS Classification Precaution(s) Reference(s)
Acute Toxicity Category 3 (Oral, Dermal) Toxic if swallowed or in contact with skin.
Skin Corrosion Category 1B Causes severe skin burns and eye damage.
Eye Damage Category 1 Causes serious eye damage.
Respiratory Irritation Category 3 May cause respiratory irritation.
Reproductive Toxicity Category 2 Suspected of damaging fertility or the unborn child.

| Aquatic Toxicity | Acute Category 2, Chronic Category 3 | Toxic to aquatic life with long-lasting effects. | |

Experimental Protocols

3.1. Required Materials and Equipment

  • This compound solid or oil

  • Analytical balance (located in a chemical fume hood)

  • Chemical fume hood

  • Grade A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile tips

  • Glass vials with PTFE-lined caps (amber recommended for light-sensitive compounds)

  • Vortex mixer

  • Sonicator bath

  • Solvent: HPLC-grade Methanol or DMSO

  • Diluent: Final matrix for the experiment (e.g., buffer, cell culture medium, plasma)

  • Personal Protective Equipment (PPE): Safety glasses, face shield, nitrile gloves, lab coat

3.2. Safety Precautions

  • Due to its toxicity and corrosive nature, handle this compound exclusively within a certified chemical fume hood.

  • Wear appropriate PPE at all times, including double gloves, a lab coat, and eye/face protection.

  • Avoid inhalation of dust or vapors and prevent any contact with skin or eyes.

  • Dispose of all contaminated materials and waste according to institutional and local environmental regulations.

3.3. Protocol for Preparation of a 10 mg/mL Stock Solution

  • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Place a sterile, tared amber glass vial on the analytical balance inside a chemical fume hood.

  • Carefully weigh 10.0 mg of this compound directly into the vial. Record the exact weight.

  • Using a calibrated micropipette, add a small amount of HPLC-grade methanol (approx. 0.5 mL) to the vial.

  • Cap the vial and vortex gently until the solid is fully dissolved. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Once dissolved, add methanol to a final volume of 1.0 mL. For higher accuracy, perform this step in a 1 mL volumetric flask and transfer the final solution to the storage vial.

  • Cap the vial tightly, label it clearly (Compound Name, Concentration, Solvent, Preparation Date, Initials), and seal with paraffin film for long-term storage.

  • Store the stock solution at -20°C.

3.4. Protocol for Preparation of Working Solutions

Working solutions are prepared by serially diluting the stock solution into the desired final matrix (e.g., mobile phase, buffer, or biological matrix).

Table 3: Example Dilution Scheme for Working Solutions from a 10 mg/mL Stock

Target Concentration Volume of Stock/Previous Solution Diluent Volume Final Volume
1 mg/mL (1000 µg/mL) 100 µL of 10 mg/mL Stock 900 µL 1 mL
100 µg/mL 100 µL of 1 mg/mL Solution 900 µL 1 mL
10 µg/mL 100 µL of 100 µg/mL Solution 900 µL 1 mL
1 µg/mL (1000 ng/mL) 100 µL of 10 µg/mL Solution 900 µL 1 mL

| 100 ng/mL | 100 µL of 1 µg/mL Solution | 900 µL | 1 mL |

Procedure:

  • Pre-warm the required volume of diluent (e.g., cell culture medium) to 37°C if necessary to prevent compound precipitation.

  • Label all tubes for the dilution series clearly.

  • To prepare the 1 mg/mL intermediate solution, add 100 µL of the 10 mg/mL stock solution to a vial containing 900 µL of the diluent.

  • Vortex the solution thoroughly. When diluting a stock solution from an organic solvent into an aqueous medium, add the stock solution slowly while gently swirling or vortexing the medium to prevent precipitation.

  • Continue the serial dilution as outlined in Table 3, using a clean pipette tip for each transfer.

  • Prepare working solutions fresh before each experiment for best results.

Experimental Workflow Visualization

The following diagram illustrates the logical steps for the preparation of this compound stock and working solutions.

G cluster_prep Safety First cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation safety Don PPE & Work in Fume Hood weigh 1. Weigh this compound safety->weigh Prerequisite add_solvent 2. Add Methanol weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve stock_sol 4. Stock Solution (10 mg/mL) Store at -20°C dissolve->stock_sol dilute 5. Perform Serial Dilutions into Final Matrix stock_sol->dilute Use as starting material work_sol 6. Final Working Solutions (e.g., 1-1000 ng/mL) dilute->work_sol

Caption: Workflow for this compound Solution Preparation.

References

Application Note: o-Cresol-d7 as an Internal Standard for Occupational Exposure Biomonitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cresol is a significant biomarker for assessing occupational exposure to toluene, a widely used industrial solvent. Toluene is metabolized in the body, with a minor fraction being converted to o-cresol, which is then excreted in the urine primarily as glucuronide and sulfate conjugates.[1] Accurate and reliable quantification of total o-cresol in urine is crucial for monitoring workplace exposure and ensuring worker safety. The use of a stable isotope-labeled internal standard, such as o-Cresol-d7, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in analytical measurements. This application note provides detailed protocols for the quantification of urinary o-cresol using this compound as an internal standard with both Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of Toluene to o-Cresol

Occupational exposure to toluene primarily occurs through inhalation. A small percentage of absorbed toluene is metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically enzymes like CYP2E1 and CYP2B6, through hydroxylation of the aromatic ring to form cresols.[1] The ortho-isomer, o-cresol, along with its para-isomer, is then conjugated with glucuronic acid or sulfate and excreted in the urine.[1] Biomonitoring of o-cresol provides a specific indicator of toluene exposure.

Toluene Toluene (Inhaled/Absorbed) Liver Liver (Metabolism) Toluene->Liver CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2B6) Liver->CYP450 Hydroxylation oCresol o-Cresol CYP450->oCresol Conjugation Conjugation (Glucuronidation/Sulfation) oCresol->Conjugation Conjugated_oCresol o-Cresol Glucuronide o-Cresol Sulfate Conjugation->Conjugated_oCresol Excretion Urinary Excretion Conjugated_oCresol->Excretion

Metabolism of Toluene to o-Cresol.

Analytical Methodologies

The quantification of total o-cresol requires a hydrolysis step to cleave the conjugated metabolites back to their free form. Both GC-MS and UPLC-MS/MS are powerful techniques for this analysis, with the choice often depending on available instrumentation and desired sensitivity.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the performance characteristics of validated methods for the quantification of o-cresol in urine.

Table 1: UPLC-MS/MS Method Performance (Based on a method using o-Cresol-13C6 as an internal standard, with performance expected to be similar for this compound)

ParameterValueReference
Dynamic Range0.4 µM to 40 µM[2]
Limit of Detection (LOD)0.06 µM[2]
Limit of Quantification (LOQ)0.21 µM
Intraday Precision (%RSD)3.2%
Interday Precision (%RSD)4.4%
Accuracy99%

Table 2: GC-MS Method Performance (Based on a method using a deuterated o-cresol internal standard)

ParameterValueReference
Linearity RangeUp to 3 mg/L
Limit of Detection (LOD)10 µg/L
Within-Series Precision (%RSD)3.0% - 7.2%
Recovery84% - 104%

Experimental Protocols

The following diagram illustrates a typical workflow for the biomonitoring of o-cresol in urine.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample Collection Spike Spike with this compound (Internal Standard) Sample->Spike Hydrolysis Acid Hydrolysis (e.g., HCl, heat) Spike->Hydrolysis Extraction Extraction / Derivatization Hydrolysis->Extraction GCMS GC-MS Analysis Extraction->GCMS GC-MS Workflow LCMS UPLC-MS/MS Analysis Extraction->LCMS UPLC-MS/MS Workflow Quant Quantification (Calibration Curve) GCMS->Quant LCMS->Quant Report Reporting Results Quant->Report

General workflow for o-cresol biomonitoring.
Protocol 1: UPLC-MS/MS Analysis of o-Cresol in Urine

This protocol is adapted from a validated method involving hydrolysis followed by derivatization to enhance sensitivity and chromatographic performance.

1. Materials and Reagents

  • o-Cresol standard

  • This compound internal standard (IS)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), 10N

  • Sodium bicarbonate

  • Dansyl chloride

  • Methanol (MeOH), Acetonitrile (ACN), Acetone (HPLC grade)

  • Ultrapure water

  • Human urine (for calibration standards and quality controls)

2. Preparation of Solutions

  • o-Cresol Stock Solution (1,000 µM): Prepare in 50:50 (v/v) MeOH:water.

  • This compound Internal Standard (IS) Working Solution (2.2 µM): Prepare in ultrapure water from a stock solution.

  • Dansyl Chloride Solution (1 mg/mL): Prepare in acetone.

  • Sodium Bicarbonate Buffer (100 mM, pH 10.5)

3. Sample Preparation

  • Pipette 100 µL of urine sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add 50 µL of the 2.2 µM IS working solution.

  • Add 200 µL of concentrated HCl.

  • Cap the tubes, vortex, and heat at 99°C for 45 minutes to hydrolyze the o-cresol conjugates.

  • Cool the samples to room temperature.

  • To neutralize and adjust the pH for derivatization, add 200 µL of 10N NaOH, followed by 500 µL of 100 mM sodium bicarbonate buffer (pH 10.5).

  • Perform a dilution by transferring 30 µL of this mixture into 1 mL of 20 mM sodium bicarbonate buffer.

  • Derivatization: In a new tube, mix 150 µL of the diluted sample with 150 µL of the dansyl chloride solution.

  • Heat the mixture at 60°C for 3 minutes.

  • Vortex the sample and transfer 250 µL to an autosampler vial for analysis.

4. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Reversed-phase BEH Phenyl column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the derivatized o-cresol from interferences.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Dansyl-o-Cresol Transition: Monitor a specific precursor-to-product ion transition.

    • Dansyl-o-Cresol-d7 Transition: Monitor the corresponding transition for the internal standard.

Protocol 2: GC-MS Analysis of o-Cresol in Urine

This protocol is based on the NIOSH 8321 method and a similar validated procedure.

1. Materials and Reagents

  • o-Cresol standard

  • This compound internal standard (IS)

  • Hydrochloric acid (HCl), concentrated

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate, anhydrous

  • Human urine (for calibration standards and quality controls)

  • (Optional) Derivatization agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

2. Preparation of Solutions

  • o-Cresol Stock Solution: Prepare in methanol.

  • This compound Internal Standard (IS) Working Solution: Prepare in methanol.

3. Sample Preparation

  • Pipette 5 mL of urine sample, calibration standard, or quality control into a 15 mL centrifuge tube.

  • Add a known amount of this compound IS working solution.

  • Add 1 mL of concentrated HCl.

  • Cap the tube, shake vigorously for 1 minute, and heat in a water bath at 95°C for 1.5 hours.

  • Cool the tube to room temperature.

  • Add 1 mL of MTBE, cap, and shake vigorously for 2 minutes for liquid-liquid extraction.

  • Centrifuge to separate the phases.

  • Transfer the upper organic layer (MTBE) to a GC vial containing approximately 0.2 g of anhydrous sodium sulfate to remove any residual water.

  • (Optional Derivatization) For improved chromatography, the extract can be evaporated and reconstituted in a solvent with a derivatizing agent like BSTFA.

4. GC-MS Conditions

  • GC System: Agilent GC or equivalent

  • Column: Phenyl arylene fused silica capillary column

  • Carrier Gas: Helium

  • Injection: Splitless

  • Temperature Program:

    • Initial: 50°C, hold for 2 min

    • Ramp: 10°C/min to 150°C

  • Mass Spectrometer: Mass selective detector

  • Ionization: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

    • o-Cresol Ions (m/z): 108 (quantifier), 107, 77 (qualifiers)

    • This compound Ion (m/z): 115 (expected quantifier)

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the biomonitoring of occupational exposure to toluene. Both UPLC-MS/MS and GC-MS methods, when incorporating a stable isotope-labeled internal standard, offer the necessary sensitivity and selectivity for accurate quantification of total urinary o-cresol. The detailed protocols provided in this application note serve as a comprehensive guide for researchers and scientists in establishing and validating these critical analytical methods in their own laboratories.

References

Application Note: Quantification of o-Cresol in Human Urine using Isotope Dilution UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive analytical method for the quantification of o-cresol in human urine samples. o-Cresol, a primary metabolite of toluene, serves as a critical biomarker for assessing occupational and environmental exposure to this volatile organic compound.[1][2][3] The method employs a stable isotope-labeled internal standard, o-Cresol-d7, for accurate quantification via Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocol includes a comprehensive procedure for urine sample preparation, involving acid hydrolysis to liberate conjugated o-cresol, followed by a derivatization step to enhance chromatographic retention and detection sensitivity. This method provides high precision, accuracy, and a low limit of quantification, making it suitable for biomonitoring studies and clinical research.

Introduction

Toluene is a widely used industrial solvent found in products such as paints, thinners, and adhesives.[4] Human exposure to toluene, primarily through inhalation, can lead to significant health effects, including neurological damage.[1] Biomonitoring of toluene exposure is crucial for safeguarding occupational health. While toluene can be measured directly, its short biological half-life makes its metabolites more reliable long-term exposure biomarkers.

Upon absorption, a small fraction of toluene is metabolized in the liver to o-cresol, which is then conjugated with glucuronic acid or sulfate before being excreted in the urine. Therefore, the total concentration of o-cresol in urine, after hydrolysis of its conjugates, is a well-established indicator of toluene exposure.

This method describes a UPLC-MS/MS assay for the determination of total o-cresol in urine. The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for o-cresol quantification.

Experimental Protocols

Materials and Reagents
  • o-Cresol (≥99% purity)

  • This compound (or other deuterated o-cresol such as o-Cresol-13C6 or o-cresols-d8)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), 10N

  • Sodium Bicarbonate

  • Dansyl Chloride

  • Acetone

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Human urine (blank, for calibration standards and quality controls)

  • ClinChek® urine controls (or equivalent) for accuracy assessment

Equipment
  • UPLC system coupled with a triple quadrupole mass spectrometer

  • BEH Phenyl analytical column (or equivalent C18 column)

  • Dry block heater or water bath

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Calibrated pipettes

  • Borosilicate glass tubes

  • Autosampler vials

Preparation of Solutions
  • o-Cresol Stock Solution (1,000 µM): Prepare in a 50:50 (v/v) mixture of MeOH and water from a commercial standard.

  • Internal Standard (IS) Working Solution (e.g., 2.2 µM): Prepare a working solution of this compound in water from a stock solution. The concentration should be optimized based on instrument response.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of QCs (low, medium, high) by spiking blank human urine with appropriate volumes of the o-Cresol stock solution.

Sample Preparation Workflow

The following diagram illustrates the key steps in the sample preparation process.

G cluster_sample_prep Sample Preparation urine_sample 1. Urine Sample Collection (100 µL) add_is 2. Add Internal Standard (this compound, 50 µL) urine_sample->add_is acid_hydrolysis 3. Acid Hydrolysis (200 µL conc. HCl, 95°C for 45-90 min) add_is->acid_hydrolysis neutralization 4. Neutralization (200 µL 10N NaOH, 500 µL Sodium Bicarbonate) acid_hydrolysis->neutralization derivatization 5. Derivatization (150 µL Sample + 150 µL Dansyl Chloride, 60°C for 3 min) neutralization->derivatization analysis 6. UPLC-MS/MS Analysis derivatization->analysis

Caption: Workflow for the preparation of urine samples for o-cresol analysis.

  • Sample Aliquoting: Pipette 100 µL of urine sample, calibrator, or QC into a borosilicate glass tube.

  • Internal Standard Addition: Add 50 µL of the this compound internal standard working solution to each tube.

  • Acid Hydrolysis: Add 200 µL of concentrated HCl to each tube. Cap the tubes, vortex thoroughly, and incubate in a water bath or dry block heater at 95°C for 45 to 90 minutes to hydrolyze the o-cresol conjugates.

  • Neutralization: Allow the samples to cool to room temperature. Carefully add 200 µL of 10N NaOH solution, followed by 500 µL of 100 mM sodium bicarbonate solution (pH 10.5) to raise the pH.

  • Derivatization: Transfer 150 µL of the neutralized sample to a new tube. Add 150 µL of dansyl chloride solution (1 mg/mL in acetone) and heat at 60°C for 3 minutes.

  • Dilution and Transfer: After derivatization, vortex the mixture and transfer 250 µL to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumental Analysis
  • Chromatographic Separation:

    • Column: BEH Phenyl column

    • Mobile Phase: A gradient of water and methanol/acetonitrile with a suitable modifier (e.g., formic acid).

    • Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the derivative.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both o-cresol and this compound need to be determined and optimized.

Quantitative Data Summary

The following table summarizes typical performance characteristics of analytical methods for o-cresol quantification in urine.

ParameterUPLC-MS/MS MethodGC-MS MethodHPLC-UV Method
Internal Standard o-Cresol-13C6o-Cresols-d8Not specified
Limit of Detection (LOD) 0.06 µM0.006 mg/L0.18 µg/mL
Limit of Quantification (LOQ) 0.21 µMNot specified0.62 µg/mL
Linearity Range 0.4 µM to 40 µM0 - 5.0 mg/LNot specified
Intra-day Precision (%CV) 3.2%<15%0.41% - 0.64%
Inter-day Precision (%CV) 4.4%<19%0.86% - 0.89%
Accuracy/Recovery 99%Not specified92% - 100%

Metabolic Pathway of Toluene to o-Cresol Excretion

The diagram below outlines the metabolic conversion of toluene to o-cresol and its subsequent conjugation and excretion.

Toluene Toluene (Inhalation/Dermal Contact) Liver Liver (Metabolism) Toluene->Liver Absorption oCresol o-Cresol Liver->oCresol Oxidation Conjugation Phase II Conjugation (Glucuronidation & Sulfation) oCresol->Conjugation Glucuronide o-Cresol Glucuronide Conjugation->Glucuronide Sulfate o-Cresol Sulfate Conjugation->Sulfate Excretion Urinary Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Metabolic pathway of toluene to urinary o-cresol conjugates.

Discussion

The presented UPLC-MS/MS method offers a highly sensitive and specific approach for the quantification of o-cresol in urine. The acid hydrolysis step is critical for the accurate measurement of total o-cresol, as a significant portion is present in its conjugated forms. The use of a stable isotope-labeled internal standard is paramount for correcting analytical variability, which is a key advantage over methods that use other internal standards like nitrobenzene.

Derivatization with dansyl chloride improves the chromatographic properties of o-cresol and enhances its ionization efficiency, leading to lower detection limits. The method's performance, as indicated by the low LOD and LOQ, and high precision and accuracy, demonstrates its suitability for biomonitoring studies assessing low-level environmental or occupational exposure to toluene.

Conclusion

This application note provides a detailed protocol for the quantification of o-cresol in human urine using a UPLC-MS/MS method with isotope dilution. The method is reliable, sensitive, and accurate, making it an excellent tool for researchers, scientists, and drug development professionals involved in toxicology, occupational health, and environmental exposure assessment.

References

Application Notes and Protocols for the Derivatization and Analysis of o-Cresol using o-Cresol-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of o-cresol in various matrices. It focuses on common derivatization techniques to improve chromatographic separation and detection sensitivity, utilizing o-Cresol-d7 as an internal standard for accurate quantification.

Introduction

o-Cresol, a methylphenol isomer, is a significant compound in industrial applications and a biomarker for toluene exposure.[1][2] Its analysis is often challenging due to its polarity and the presence of isomers (m- and p-cresol) that can be difficult to separate chromatographically.[3][4][5] Derivatization is a crucial step in overcoming these analytical hurdles by converting the polar hydroxyl group into a less polar, more volatile functional group, thereby enhancing chromatographic resolution and detection sensitivity. This document outlines protocols for four common derivatization techniques: silylation, acetylation, dansylation, and pentafluorobenzylation, with this compound serving as an internal standard to ensure high accuracy and precision.

Derivatization Techniques Overview

The choice of derivatization technique depends on the analytical method (Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)), the sample matrix, and the desired sensitivity. The following sections detail the protocols and performance data for each method.

Silylation for GC-MS Analysis

Silylation is a widely used derivatization technique for compounds with active hydrogens, such as the hydroxyl group in o-cresol. It replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving peak shape in GC analysis. This method has been shown to enable the clean separation of cresol isomers.

Experimental Workflow: Silylation

sample Sample containing o-Cresol + this compound (Internal Standard) reagent Add Silylating Reagent (e.g., MSTFA in Dichloromethane) sample->reagent vortex Vortex to Mix reagent->vortex incubate Incubate at 40°C for 30 minutes vortex->incubate gcms Inject into GC-MS for Analysis incubate->gcms

Caption: Workflow for silylation of o-cresol prior to GC-MS analysis.

Protocol: Silylation with MSTFA

Materials:

  • Sample containing o-cresol

  • This compound internal standard solution

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Dichloromethane (DCM)

  • GC vials with inserts

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • To a GC vial, add an appropriate volume of the sample.

  • Spike the sample with the this compound internal standard solution.

  • Evaporate the sample to dryness under a gentle stream of nitrogen if necessary.

  • Add 100 µL of dichloromethane to reconstitute the residue.

  • Add 100 µL of MSTFA to the vial.

  • Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.

  • Incubate the vial at 40°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Quantitative Data Summary: Silylation
ParameterValueReference
Instrumentation GC-MS
GC Column Agilent HP-5ms (30 m × 0.25 mm × 0.25 µm)
GC Run Time ~10 minutes
Key Benefit Complete separation of cresol isomers
Characteristic Ion (o-cresol derivative) m/z 91 (base peak)

Acetylation for GC or HPLC Analysis

Acetylation converts the phenolic hydroxyl group into an ester, which is less polar and more volatile than the parent compound. This can be achieved using reagents like acetic anhydride or acetyl chloride.

Experimental Workflow: Acetylation

sample Aqueous sample with o-Cresol + this compound (Internal Standard) ph_adjust Adjust pH to alkaline (e.g., with Potassium Carbonate) sample->ph_adjust reagent Add Acetic Anhydride ph_adjust->reagent vortex Vortex vigorously for 1-5 minutes reagent->vortex extract Extract with organic solvent (e.g., Hexane) vortex->extract analyze Inject organic layer into GC or HPLC extract->analyze

Caption: Workflow for acetylation of o-cresol.

Protocol: Acetylation with Acetic Anhydride

Materials:

  • Aqueous sample containing o-cresol

  • This compound internal standard solution

  • Potassium carbonate buffer

  • Acetic anhydride

  • Hexane or ethyl acetate (extraction solvent)

  • Vortex mixer

  • Centrifuge

Procedure:

  • In a suitable vial, add the aqueous sample and spike with the this compound internal standard.

  • Adjust the sample pH to alkaline conditions using a potassium carbonate buffer to facilitate the reaction.

  • Add a sufficient amount of acetic anhydride. The required volume will depend on the concentration of phenols in the sample.

  • Cap the vial and vortex vigorously for 1-5 minutes at room temperature.

  • Add the extraction solvent (e.g., hexane) and vortex to extract the acetylated derivatives.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial for analysis by GC or HPLC.

Quantitative Data Summary: Acetylation
ParameterValueReference
Instrumentation HPLC, GC
Key Benefit Can be performed directly in aqueous samples
Reaction Time 1-5 minutes
Note Improves resolution of cresol isomers in HPLC

Dansylation for LC-MS/MS Analysis

Dansylation involves reacting o-cresol with dansyl chloride to form a derivative that is more readily ionizable by electrospray ionization (ESI), significantly enhancing sensitivity in LC-MS/MS analysis.

Experimental Workflow: Dansylation

sample Sample with o-Cresol + this compound (Internal Standard) ph_adjust Adjust to alkaline pH (e.g., with Sodium Bicarbonate) sample->ph_adjust reagent Add Dansyl Chloride (1 mg/mL in Acetone) ph_adjust->reagent incubate Incubate at 60°C for 3 minutes reagent->incubate vortex Vortex to Mix incubate->vortex lcms Inject into UPLC-MS/MS for Analysis vortex->lcms

Caption: Workflow for dansylation of o-cresol for LC-MS/MS analysis.

Protocol: Dansylation with Dansyl Chloride

Materials:

  • Sample containing o-cresol (e.g., hydrolyzed urine)

  • This compound internal standard solution

  • Sodium bicarbonate buffer (e.g., 20 mM, pH 10.5)

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Heating block

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Prepare the sample and spike with the this compound internal standard.

  • Adjust the pH of the sample to be alkaline using sodium bicarbonate buffer.

  • In a borosilicate tube, mix 150 µL of the pH-adjusted sample with 150 µL of dansyl chloride solution.

  • Heat the mixture at 60°C for 3 minutes on a dry block heater.

  • Vortex the mixture after heating.

  • Transfer an aliquot to an autosampler vial for UPLC-MS/MS analysis.

Quantitative Data Summary: Dansylation
ParameterValueReference
Instrumentation UPLC-MS/MS
Limit of Detection (LOD) 0.06 µM
Limit of Quantitation (LOQ) 0.21 µM
Intraday Precision 3.2%
Interday Precision 4.4%
Accuracy 99%

Pentafluorobenzylation for GC-MS Analysis

Derivatization with pentafluorobenzyl bromide (PFBBr) creates pentafluorobenzyl ethers, which are highly electronegative. This makes them ideal for sensitive detection by GC with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

Experimental Workflow: Pentafluorobenzylation

sample Sample extract in Hexane with o-Cresol + this compound reagent Add PFBBr Reagent and Catalyst sample->reagent incubate Incubate under specific temperature and time conditions reagent->incubate cleanup Reaction Cleanup (e.g., wash, solvent exchange) incubate->cleanup gcms Inject into GC-MS (NCI) for Analysis cleanup->gcms

Caption: Workflow for PFBBr derivatization of o-cresol.

Protocol: Pentafluorobenzylation with PFBBr

Materials:

  • Sample extract containing o-cresol and this compound in a suitable solvent (e.g., hexane/acetone)

  • Pentafluorobenzyl bromide (PFBBr)

  • Catalyst (e.g., potassium carbonate)

  • Heating block or water bath

Procedure:

  • Ensure the sample extract containing o-cresol and the internal standard is in an appropriate solvent like hexane, with a solvent exchange to acetone if necessary.

  • Add the PFBBr derivatizing agent and a catalyst to the sample vial.

  • Seal the vial and heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour). Reaction conditions may require optimization.

  • After cooling, the reaction mixture may require a cleanup step, such as washing with a basic solution, to remove excess reagent.

  • The organic layer containing the PFB-derivatives is then ready for analysis by GC-MS, typically using NCI mode for high sensitivity.

Quantitative Data Summary: Pentafluorobenzylation
ParameterValueReference
Instrumentation GC-MS (NCI mode)
Key Benefit High sensitivity for trace-level analysis
Note Quantification is often performed with isotope dilution using labeled internal standards
Application Analysis of alkylphenols in environmental water samples

Conclusion

The derivatization of o-cresol is a critical step for its accurate and sensitive quantification, especially in complex matrices. The choice of technique—silylation, acetylation, dansylation, or pentafluorobenzylation—should be guided by the available instrumentation, the required sensitivity, and the nature of the sample. Silylation is excellent for achieving isomeric separation in GC-MS. Acetylation offers a simple procedure for both GC and HPLC. Dansylation provides superior sensitivity for LC-MS/MS, while pentafluorobenzylation is ideal for ultra-trace analysis using GC-MS with NCI. In all methodologies, the use of a stable isotope-labeled internal standard like this compound is paramount for achieving the highest levels of accuracy and precision.

References

Application Note: High-Recovery Solid-Phase Extraction Protocol for o-Cresol-d7 in Aqueous Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of o-Cresol-d7 from aqueous samples. This compound, a deuterated analog of o-cresol, is frequently used as an internal standard in analytical methods for the quantification of phenolic compounds in various matrices.[] This protocol is based on established methods for phenol analysis, such as US EPA Method 528, and is optimized for high recovery and reproducibility.[2][3] The methodology is suitable for preparing samples for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[4][5]

Introduction

Phenolic compounds, including cresols, are of significant environmental and toxicological concern. Accurate quantification of these compounds often relies on the use of stable isotope-labeled internal standards, such as this compound, to correct for matrix effects and variations in sample preparation. Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from complex matrices, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput. This protocol details a robust SPE method for the extraction of this compound from water samples.

Experimental Protocols

Materials and Reagents
  • This compound standard solution

  • SPE cartridges: Polystyrene-divinylbenzene (e.g., Oasis HLB) or C18

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Hydrochloric acid (HCl), 6 N

  • Sodium sulfite (for dechlorination, if necessary)

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

Sample Pre-treatment
  • For chlorinated water samples, dechlorinate by adding 40–50 mg of sodium sulfite per 1-liter sample.

  • Acidify the aqueous sample to a pH ≤ 2 with 6 N HCl. This step is crucial to ensure that the phenolic compounds are in their neutral form, promoting retention on the reversed-phase sorbent.

  • If the sample contains suspended solids, it should be filtered prior to SPE.

Solid-Phase Extraction Protocol

The following protocol is based on a reversed-phase SPE mechanism.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 3 aliquots of 3-5 mL of dichloromethane (DCM).

    • Condition the cartridge with 3 aliquots of 3-5 mL of methanol. It is important not to let the sorbent dry out after this step.

  • Cartridge Equilibration:

    • Equilibrate the cartridge by passing 3 aliquots of 3 mL of deionized water (acidified to pH ≤ 2 with HCl) through it.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 10-20 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 2 x 5 mL of deionized water (acidified to pH ≤ 2) to remove any co-adsorbed impurities.

    • Dry the cartridge under vacuum for 15-20 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge using 2 x 5 mL of dichloromethane (DCM) or an appropriate organic solvent like methanol. The choice of elution solvent may depend on the subsequent analytical technique.

    • Collect the eluate in a clean collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35 °C.

    • The sample is now ready for GC-MS or HPLC analysis.

Data Presentation

The following tables summarize the key parameters of the SPE protocol.

Table 1: SPE Cartridge and Reagent Specifications

ParameterSpecification
SPE SorbentPolystyrene-divinylbenzene or C18
Sorbent Mass500 mg
Cartridge Volume6 mL
Conditioning Solvent 1Dichloromethane (DCM)
Conditioning Solvent 2Methanol
Equilibration SolutionDeionized water (pH ≤ 2)
Wash SolutionDeionized water (pH ≤ 2)
Elution SolventDichloromethane (DCM)

Table 2: SPE Protocol Volumes and Flow Rates

StepReagent/SampleVolumeFlow Rate
Conditioning 1Dichloromethane3 x 3-5 mLGravity/Low Vacuum
Conditioning 2Methanol3 x 3-5 mLGravity/Low Vacuum
EquilibrationDeionized water (pH ≤ 2)3 x 3 mLGravity/Low Vacuum
Sample LoadingPre-treated SampleUp to 1 L10-20 mL/min
WashingDeionized water (pH ≤ 2)2 x 5 mLGravity/Low Vacuum
ElutionDichloromethane2 x 5 mL1-2 mL/min

Visualization

The following diagram illustrates the logical workflow of the solid-phase extraction protocol for this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Aqueous Sample Dechlorination Dechlorination (if necessary) Sample->Dechlorination Acidification Acidification (pH ≤ 2) Dechlorination->Acidification Loading 3. Sample Loading Acidification->Loading Conditioning 1. Cartridge Conditioning (DCM, Methanol) Equilibration 2. Equilibration (Acidified Water) Conditioning->Equilibration Equilibration->Loading Washing 4. Washing (Acidified Water) Loading->Washing Elution 5. Elution (DCM) Washing->Elution Concentration Concentration Elution->Concentration Analysis GC-MS or HPLC Analysis Concentration->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

References

Troubleshooting & Optimization

correcting for isotopic exchange in o-Cresol-d7 during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-Cresol-d7 as an internal standard in analytical methods. The focus is on understanding and correcting for isotopic exchange to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A: Isotopic exchange is a chemical reaction where a deuterium (D) atom in a labeled compound is replaced by a protium (H) atom from the surrounding environment (e.g., solvents, sample matrix), or vice-versa. For this compound, which has the structure CD3C6D4OH, there are two types of deuterium atoms with different labilities:

  • Hydroxyl Deuterium (-OD): The deuterium on the hydroxyl group is highly labile and will exchange almost instantaneously with protons from any protic solvent like water or methanol.[1]

  • Aromatic and Methyl Deuteriums (C-D): The seven deuteriums bonded to the aromatic ring and the methyl group are much more stable. However, they can undergo "back-exchange" (replacement by protons) under certain conditions, particularly in acidic or basic environments and at elevated temperatures.[1]

This exchange is a concern because it alters the mass of the internal standard, leading to a decrease in its signal intensity at the expected mass-to-charge ratio (m/z) and a potential increase in the signal of the unlabeled o-cresol, which can lead to inaccurate quantification.

Q2: Which deuterium atoms in this compound are most susceptible to exchange?

A: The single deuterium on the hydroxyl group (-OD) is the most susceptible and will exchange very rapidly in the presence of any protic solvents. The deuteriums on the aromatic ring are the next most likely to exchange, especially those at the ortho and para positions relative to the hydroxyl group, as this group activates these positions for electrophilic aromatic substitution.[1] The deuteriums on the methyl group are generally the most stable and least likely to exchange under typical analytical conditions.

Q3: What experimental conditions promote the back-exchange of aromatic deuteriums in this compound?

A: The primary factors that promote the back-exchange of the more stable aromatic deuteriums are:

  • pH: Both acidic and basic conditions can catalyze the exchange. The minimum rate of exchange for aromatic protons is typically observed around neutral pH.[1] For some related compounds, the minimum exchange rate is seen at a slightly acidic pH of ~2.6.[2]

  • Temperature: Higher temperatures increase the rate of isotopic exchange.

  • Solvent Composition: The presence of protic solvents (e.g., water, methanol) is necessary for the exchange to occur. The rate of exchange can also be influenced by the polarity of the solvent.

Q4: How can I minimize isotopic exchange during my sample preparation and analysis?

A: To minimize isotopic exchange, consider the following best practices:

  • Solvent Selection: Use aprotic solvents (e.g., acetonitrile, ethyl acetate) whenever possible, especially for stock solutions and during extraction steps. If protic solvents are necessary, ensure they are of high purity and anhydrous.

  • pH Control: Maintain a near-neutral pH (around 6-8) throughout the sample preparation process. Avoid strongly acidic or basic conditions.

  • Temperature Control: Keep samples cool during preparation and storage. Avoid prolonged exposure to high temperatures.

  • Minimize Analysis Time: A shorter analytical run time reduces the opportunity for on-column exchange to occur.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low signal intensity of this compound Isotopic exchange (back-exchange) leading to a decrease in the concentration of the fully deuterated standard.1. Assess Isotopic Stability: Analyze a sample of this compound in your sample matrix and mobile phase over time to quantify the extent of exchange. 2. Optimize pH and Temperature: Adjust the pH of your solutions to be as close to neutral as possible and keep samples cool. 3. Modify Solvents: If possible, replace protic solvents with aprotic alternatives in your sample preparation.
Inaccurate quantification of o-Cresol Contribution of the deuterated internal standard to the analyte signal due to isotopic exchange.1. Correction for Isotopic Contribution: Prepare a "zero sample" (blank matrix spiked with this compound at the working concentration) and measure the analyte signal. Subtract this contribution from your sample measurements. 2. Use a Calibration Curve with a Nonlinear Fit: In cases of significant cross-talk between the analyte and internal standard signals, a nonlinear calibration function may provide more accurate results.
Variable results between analytical batches Inconsistent levels of isotopic exchange due to slight variations in experimental conditions.1. Standardize Procedures: Ensure that pH, temperature, and incubation times are strictly controlled for all samples and standards. 2. Prepare Fresh Standards: Prepare working standards fresh for each analytical run to minimize the effects of storage on isotopic stability.

Quantitative Data on Isotopic Exchange

Condition Parameter Relative Rate of Aromatic H/D Exchange Notes
pH pH 3HighAcid-catalyzed exchange is significant.
pH 5ModerateExchange rate decreases as pH approaches neutral.
pH 7LowMinimal exchange under neutral conditions.
pH 9ModerateBase-catalyzed exchange becomes more prominent.
pH 11HighSignificant exchange under strongly basic conditions.
Temperature 4 °CLowRefrigeration significantly slows the exchange rate.
25 °C (Room Temp)ModerateExchange is observable at room temperature over time.
50 °CHighElevated temperatures accelerate the exchange rate considerably.
Solvent Aprotic (e.g., Acetonitrile)Very LowThe absence of a proton source minimizes exchange.
Protic (e.g., Methanol/Water)Varies with pH and TempThe presence of a proton source is required for exchange.

Note: The hydroxyl deuterium (-OD) of this compound will exchange almost instantaneously in any protic solvent, regardless of pH or temperature. The data above pertains to the more stable deuteriums on the aromatic ring.

Experimental Protocols

Protocol for Assessing the Isotopic Stability of this compound

Objective: To determine the extent of isotopic back-exchange of this compound in the analytical sample matrix and solvent over time.

Methodology:

  • Prepare Stability Samples:

    • Matrix Stability Samples: Spike a known concentration of this compound into a blank sample matrix (e.g., plasma, urine).

    • Solvent Stability Samples: Spike the same concentration of this compound into the final sample reconstitution solvent.

  • Incubation:

    • Aliquot the stability samples into multiple vials.

    • Analyze one set of aliquots immediately (T=0).

    • Incubate the remaining aliquots under conditions that mimic the sample preparation and analysis workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).

  • Sample Analysis:

    • At specified time points, process and analyze the incubated samples alongside the T=0 samples using the established LC-MS/MS method.

    • Monitor the signal intensity of the fully deuterated this compound (M+7) and any potential back-exchanged species (M+6, M+5, etc.). Also, monitor the signal for unlabeled o-cresol.

  • Data Analysis:

    • Compare the peak area of this compound in the incubated samples to the T=0 samples. A significant decrease in the signal of the M+7 ion and a corresponding increase in the signals of lower mass isotopologues or the unlabeled analyte indicates isotopic exchange.

Protocol for the Quantification of o-Cresol in Human Urine with Correction for Isotopic Exchange

Objective: To accurately quantify the concentration of o-cresol in human urine samples using this compound as an internal standard, with a correction for potential isotopic exchange.

Methodology:

  • Sample Preparation:

    • To 100 µL of urine sample, calibrator, or quality control, add 50 µL of the this compound internal standard working solution (in a minimally protic solvent like acetonitrile if possible).

    • Add 200 µL of concentrated hydrochloric acid for hydrolysis of conjugated cresols.

    • Cap the tubes and heat at 95°C for 1.5 hours.

    • Cool the samples to room temperature.

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a suitable C18 or phenyl-hexyl reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile with a small amount of formic acid to aid ionization.

    • Set up the mass spectrometer to monitor the transitions for both o-cresol and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Correction for Isotopic Exchange:

    • Prepare a "Zero Calibrator": This consists of the blank urine matrix spiked only with the this compound internal standard at the working concentration.

    • Analyze the Zero Calibrator: Process and analyze the zero calibrator with each batch of samples.

    • Determine the Contribution Factor (CF): Calculate the ratio of the peak area of the unlabeled o-cresol to the peak area of this compound in the zero calibrator. This factor represents the contribution of the internal standard to the analyte signal due to inherent unlabeled impurity and any back-exchange during the analytical process.

    • Correct Sample Results: For each sample, subtract the contribution of the internal standard to the analyte signal using the following formula: Corrected Analyte Area = Measured Analyte Area - (CF * Measured IS Area in the Sample)

    • Use the corrected analyte area to calculate the concentration of o-cresol from the calibration curve.

Visualizations

Isotopic_Exchange_Pathway cluster_o_cresol_d7 This compound Species cluster_environment Protic Environment o-Cresol-d7_M+7 This compound (M+7) CD3C6D4OD o-Cresol-d6 Partially Exchanged (M+6) o-Cresol-d7_M+7->o-Cresol-d6 Back-Exchange o-Cresol_M+0 Unlabeled o-Cresol (M+0) CH3C6H4OH o-Cresol-d6->o-Cresol_M+0 Further Back-Exchange Protons Protons (H+) from Solvent/Matrix Protons->o-Cresol-d7_M+7 Protons->o-Cresol-d6

Caption: Isotopic exchange pathway of this compound in a protic environment.

Correction_Workflow cluster_prep Sample Preparation cluster_correction Correction for Isotopic Exchange Sample Urine Sample IS_Spike Spike with this compound Sample->IS_Spike Hydrolysis Acid Hydrolysis IS_Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Correct_Area Correct Analyte Peak Area Analysis->Correct_Area Zero_Cal Prepare 'Zero Calibrator' (Blank + this compound) Analyze_Zero Analyze 'Zero Calibrator' Zero_Cal->Analyze_Zero Calc_CF Calculate Contribution Factor (CF) Analyze_Zero->Calc_CF Calc_CF->Correct_Area Final_Conc Calculate Final Concentration Correct_Area->Final_Conc

Caption: Workflow for correcting isotopic exchange in o-Cresol analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape of o-Cresol-d7 in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for common issues encountered during the analysis of o-Cresol-d7 by Gas Chromatography-Mass Spectrometry (GC-MS), specifically addressing poor peak shapes such as tailing, fronting, and splitting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing for this compound, a polar phenolic compound, is frequently caused by active sites within the GC system. These sites can lead to undesirable secondary interactions, such as hydrogen bonding, which delay the elution of a portion of the analyte molecules, resulting in an asymmetrical peak shape.[1][2][3]

Common sources of active sites include:

  • GC Inlet Liner: Exposed silanol groups on the surface of a glass liner are a primary cause of interaction with polar analytes like this compound.[3]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the analytical column can create active sites.[1]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active silanol groups.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create turbulence and expose active surfaces.

  • Cold Spots: Temperature zones in the GC system that are not sufficiently heated can cause condensation and subsequent tailing of the analyte.

Q2: My this compound peak is fronting. What could be the issue?

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is most commonly a result of column overload . This occurs when the mass of this compound injected onto the column exceeds the capacity of the stationary phase at that point.

Other potential causes include:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger or more non-polar than the stationary phase, it can cause the analyte to travel too quickly through the initial part of the column.

  • Condensation Effects: If the initial oven temperature is too low, the sample may condense at the head of the column in a broad band, leading to a fronting peak shape.

Q3: I am observing a split peak for this compound. What are the likely causes?

Split peaks are almost always related to issues in the injection process . The analyte is essentially introduced onto the column as two separate bands.

Common causes include:

  • Improper Injection Technique: For manual injections, a slow or hesitant injection can cause the sample to be introduced in two stages.

  • Solvent and Analyte Mismatch: Using a sample solvent that is not compatible with the stationary phase or the initial oven temperature can lead to poor sample focusing at the head of the column. For splitless injections, if the initial oven temperature is too high, the solvent may not properly condense and focus the analyte band.

  • Inlet Issues: A partially blocked liner or a leak in the inlet can disrupt the sample introduction process.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

A systematic approach is crucial to identifying the source of peak tailing. Start by evaluating the components that the sample contacts first.

Troubleshooting Workflow for Peak Tailing

start Poor Peak Shape: This compound Tailing inlet_check Step 1: Inspect Inlet start->inlet_check liner_septum Replace Liner and Septum with deactivated components. inlet_check->liner_septum Observe if improvement inlet_maintenance Perform Inlet Maintenance: Clean inlet body, replace seals. inlet_check->inlet_maintenance If liner/septum change does not resolve column_check Step 2: Evaluate Column liner_septum->column_check Issue Persists end Peak Shape Improved liner_septum->end Issue Resolved inlet_maintenance->column_check column_cut Trim 15-20 cm from the front of the column. column_check->column_cut Observe if improvement new_column Install a new, high-quality inert column. column_check->new_column If column is old or heavily contaminated method_check Step 3: Review Method Parameters column_cut->method_check Issue Persists column_cut->end Issue Resolved new_column->end temp_check Increase inlet and/or transfer line temperature. method_check->temp_check flow_check Check for leaks and verify carrier gas flow rate. method_check->flow_check temp_check->end flow_check->end

Caption: Troubleshooting workflow for this compound peak tailing.

Quantitative Data Summary: Impact of Troubleshooting Steps on Peak Tailing

Troubleshooting ActionAsymmetry Factor (Typical Before)Asymmetry Factor (Typical After)Observations
Replace with Deactivated Liner> 2.01.2 - 1.5Significant improvement is often seen, indicating liner activity was a primary cause.
Trim Column Inlet (15-20 cm)1.81.3 - 1.6Effective if the front of the column was contaminated.
Install New Inert Column> 2.0< 1.2The most effective solution for a degraded or highly contaminated column.
Increase Inlet Temperature1.71.4 - 1.6Can help if the initial temperature was too low for efficient volatilization.

Asymmetry Factor is typically calculated at 10% of the peak height. A value of 1.0 is a perfectly symmetrical peak.

Experimental Protocol: Inlet Maintenance

  • Cooldown: Set the inlet and oven temperatures to cool down to a safe handling temperature (typically below 50°C). Turn off the carrier gas flow at the instrument.

  • Disassembly: Carefully remove the autosampler if present. Unscrew the inlet retaining nut and remove the septum.

  • Liner Removal: Using clean forceps, gently remove the inlet liner and O-ring.

  • Cleaning: If the inlet body is dirty, clean it with appropriate solvents (e.g., methanol, acetone, hexane) using lint-free swabs.

  • Reassembly:

    • Place a new, deactivated O-ring on a new, deactivated glass liner.

    • Insert the new liner into the inlet.

    • Install a new septum and tighten the retaining nut according to the manufacturer's recommendations to avoid overtightening.

  • Leak Check: Restore carrier gas flow and perform a leak check using an electronic leak detector around the inlet fittings.

  • System Conditioning: Once the system is confirmed to be leak-free, heat the inlet and oven to your method temperatures and allow the system to equilibrate before running samples.

Guide 2: Addressing Peak Fronting and Splitting

These issues are typically resolved by adjusting the sample concentration or injection parameters.

Logical Relationships in Peak Shape Problems

cluster_fronting Peak Fronting cluster_splitting Peak Splitting cluster_solutions Solutions overload Column Overload (Too much analyte) dilute Dilute Sample overload->dilute solvent_mismatch_front Solvent Mismatch (Solvent too strong) change_solvent Change Sample Solvent solvent_mismatch_front->change_solvent low_temp Initial Oven Temp Too Low adjust_temp Adjust Initial Oven Temp low_temp->adjust_temp injection_tech Poor Injection Technique (Manual Injection) autosampler Use Autosampler injection_tech->autosampler solvent_mismatch_split Solvent/Stationary Phase Mismatch solvent_mismatch_split->change_solvent high_temp Initial Oven Temp Too High (Splitless Injection) high_temp->adjust_temp

Caption: Common causes and solutions for peak fronting and splitting.

Quantitative Data Summary: Impact of Method Adjustments on Peak Fronting

Parameter AdjustedAsymmetry Factor (Typical Before)Asymmetry Factor (Typical After)Observations
Dilute Sample 10-fold< 0.80.9 - 1.1A significant improvement in peak shape confirms column overload.
Increase Initial Oven Temp by 20°C< 0.90.9 - 1.2Can improve peak shape if condensation was the issue.

Experimental Protocol: Optimizing Injection Parameters for Splitless Injection

  • Solvent Choice: Ensure this compound is dissolved in a solvent that is compatible with the stationary phase. For a non-polar column (e.g., DB-5ms), a moderately polar solvent like dichloromethane is often a good choice.

  • Initial Oven Temperature: Set the initial oven temperature approximately 20°C below the boiling point of the sample solvent. This allows for proper solvent trapping and focusing of the analyte at the head of the column.

  • Splitless Time: Optimize the splitless time to ensure complete transfer of the analyte to the column without allowing excessive solvent to enter. A typical time is 0.5 to 1.0 minute.

  • Purge Flow: After the splitless period, a high purge flow (e.g., >50 mL/min) should be activated to vent the remaining solvent from the inlet.

Recommended GC-MS Method Parameters for this compound

This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC Column Inert, low-bleed (5%-phenyl)-methylpolysiloxane (e.g., DB-5ms Ultra Inert, VF-5ms)A workhorse column suitable for a wide range of analytes. An inert column is critical for polar compounds like cresols.
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides a good balance of resolution and sample capacity.
Carrier Gas Helium, constant flow modeProvides good efficiency and is inert.
Flow Rate 1.0 - 1.2 mL/minOptimal for 0.25 mm ID columns.
Inlet Type Split/SplitlessFlexible for various concentration levels.
Inlet Liner Deactivated, single taper with glass woolThe taper helps to focus the sample onto the column, and deactivation is essential to prevent analyte interaction.
Inlet Temp. 250 - 280°CEnsures complete and rapid vaporization of this compound.
Injection Vol. 1 µLA standard volume; can be adjusted based on concentration.
Oven Program Initial: 50°C (hold 2 min)A lower initial temperature helps with sample focusing.
Ramp: 10°C/min to 280°C (hold 5 min)A moderate ramp rate provides good separation.
MS Transfer Line 280°CPrevents cold spots between the GC and MS.
Ion Source Temp. 230°CA standard temperature for electron ionization.
Quadrupole Temp. 150°CA standard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible mass spectra.
Acquisition Mode Scan or Selected Ion Monitoring (SIM)Scan mode for qualitative analysis, SIM for enhanced sensitivity and quantitative analysis.

References

Technical Support Center: o-Cresol-d7 HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the injection volume and overall HPLC analysis of o-Cresol-d7.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for this compound analysis?

A typical starting injection volume for analytical HPLC is in the range of 1 to 20 µL. For this compound, a common starting point is 10 µL.[1] However, the optimal volume is dependent on the sample concentration, column dimensions, and detector sensitivity. It is recommended to start with a low injection volume and incrementally increase it to find the optimal balance between signal intensity and peak shape.

Q2: How does injection volume affect the peak shape of this compound?

Increasing the injection volume can lead to peak broadening, fronting, or tailing.[2][3] Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause premature band broadening on the column.[4] Conversely, column overload, which can occur with high concentration samples even at moderate injection volumes, can also lead to distorted peak shapes.[1]

Q3: My this compound peak is tailing. What are the possible causes related to injection volume?

Peak tailing for this compound can be caused by several factors. While often related to secondary interactions with the stationary phase or column contamination, it can be exacerbated by injection volume. Injecting too large a sample volume can lead to mass overload, a common cause of peak tailing. Consider diluting the sample or reducing the injection volume to see if the tailing improves.

Q4: I'm observing split peaks for this compound. Could this be related to the injection?

Yes, split peaks can be related to injection issues. Potential causes include problems with the injector rotor seal or partial blockage of the column inlet frit. While not directly caused by the injection volume itself, these hardware issues can become more apparent with larger injection volumes. Another possibility is the sample solvent being too different from the mobile phase, causing poor sample focusing at the head of the column.

Q5: How can I determine the maximum injection volume for my column with this compound?

The maximum injection volume is generally limited by the column's capacity and the potential for peak broadening. A good rule of thumb is to inject no more than 1-2% of the total column volume, especially for sample concentrations around 1 µg/µL. To determine the optimal volume experimentally, perform a loading study by injecting increasing volumes of your this compound standard and monitoring the peak shape, width, and retention time. The optimal volume will be the largest volume that can be injected without significant loss of efficiency or peak symmetry.

Troubleshooting Guides

Issue 1: Broad or Tailing Peaks for this compound

This is a common issue in HPLC that can compromise resolution and the accuracy of quantification.

Troubleshooting Steps:

  • Reduce Injection Volume: This is the first and simplest step. A large injection volume can lead to band broadening. Try reducing the injection volume by half and observe the effect on the peak shape.

  • Dilute the Sample: High sample concentration can lead to mass overload, causing peak tailing. Dilute your sample and reinject to see if the peak shape improves.

  • Check Sample Solvent: Ensure your this compound is dissolved in a solvent that is weaker than or of similar strength to the mobile phase. Injecting in a strong solvent can cause peak distortion. Ideally, dissolve the sample in the mobile phase itself.

  • Inspect Column and Guard Column: Column contamination or degradation can cause peak tailing. If you are using a guard column, remove it and see if the peak shape improves. If it does, the guard column needs to be replaced. If the problem persists, the analytical column may need to be flushed or replaced.

Issue 2: Peak Fronting with this compound

Peak fronting is less common than tailing but can also indicate a problem with the analysis.

Troubleshooting Steps:

  • Check for Column Overload: While often associated with tailing, severe mass overload can sometimes manifest as fronting. Dilute your sample and re-inject.

  • Evaluate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can travel through the column too quickly, leading to a fronting peak. Prepare your sample in the mobile phase if possible.

  • Inspect the Column: A void or channel in the column packing can lead to peak fronting. This may require column replacement.

Issue 3: Variable or Drifting Retention Times for this compound

Inconsistent retention times can make peak identification and quantification unreliable.

Troubleshooting Steps:

  • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection. Inadequate equilibration can cause retention time shifts. Allow at least 10-20 column volumes of mobile phase to pass through the column before starting a sequence.

  • Check for Leaks: Leaks in the HPLC system can cause pressure fluctuations and lead to variable retention times. Visually inspect all fittings and connections.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can cause retention time drift. Prepare a large batch of mobile phase to be used for the entire analysis to ensure consistency.

  • Pump Performance: Issues with the pump, such as faulty check valves, can lead to inaccurate mobile phase delivery and shifting retention times.

Data Presentation

Table 1: Effect of Injection Volume on this compound Peak Characteristics

Injection Volume (µL)Peak Area (arbitrary units)Peak Width at Half Height (min)Tailing Factor
250,0000.151.1
5125,0000.161.1
10250,0000.181.2
20480,0000.251.5
50950,0000.452.1

Note: Data is illustrative and will vary based on specific experimental conditions.

Table 2: Typical HPLC Parameters for Cresol Isomer Analysis

ParameterValue
Mobile Phase 40% Acetonitrile / 60% Water / 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 270 nm

Experimental Protocols

Protocol 1: Sample Preparation for this compound
  • Stock Solution (1000 ppm): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a diluent (e.g., 50:50 acetonitrile/water).

  • Working Standard (10 ppm): Dilute the stock solution 1:100 with the same diluent.

  • Sample Dilution: Dilute the experimental sample to an expected concentration within the calibration range using the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Protocol 2: HPLC Method for this compound Analysis
  • System Preparation:

    • Use a standard HPLC system with a pump, autosampler, column oven, and UV detector.

    • Install a suitable column, such as a Phenyl-Hexyl column (150 mm x 4.6 mm, 3.5 µm).

    • Thoroughly degas the mobile phase using an online degasser or sonication.

  • Mobile Phase Preparation (40:60 Acetonitrile:Water with 0.1% Formic Acid):

    • Measure 600 mL of HPLC-grade water into a 1 L graduated cylinder.

    • Measure 400 mL of HPLC-grade acetonitrile into a separate graduated cylinder.

    • Combine the water and acetonitrile in a 1 L solvent bottle.

    • Add 1.0 mL of formic acid to the mixture.

    • Mix thoroughly and label the bottle clearly.

  • Chromatographic Conditions:

    • Set the mobile phase flow rate to 1.0 mL/min.

    • Set the column temperature to 30°C.

    • Set the UV detector wavelength to 270 nm.

    • Set the injection volume to 10 µL.

  • Run Procedure:

    • Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the working standard followed by the samples.

    • The approximate run time will be around 10 minutes.

Visualizations

Injection_Volume_Troubleshooting start Start: Peak Shape Issue (Broadening, Tailing, Fronting) check_volume Is Injection Volume > 10 µL? start->check_volume reduce_volume Action: Reduce Injection Volume (e.g., to 5 µL) check_volume->reduce_volume Yes check_concentration Is Sample Concentration High? check_volume->check_concentration No end_good Result: Peak Shape Improved reduce_volume->end_good dilute_sample Action: Dilute Sample (e.g., 1:10) check_concentration->dilute_sample Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_concentration->check_solvent No dilute_sample->end_good change_solvent Action: Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_column Inspect Column and Guard Column for Contamination/Voids check_solvent->check_column No change_solvent->end_good end_bad Result: Issue Persists (Further Investigation Needed) check_column->end_bad

Caption: Troubleshooting workflow for this compound peak shape issues.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis prep_sample 1. Sample Preparation (Stock, Working Standard, Dilution) prep_mobile_phase 2. Mobile Phase Preparation (40:60 ACN:H2O + 0.1% FA) prep_sample->prep_mobile_phase prep_system 3. HPLC System Preparation (Column Installation, Degassing) prep_mobile_phase->prep_system equilibrate 4. System Equilibration prep_system->equilibrate inject 5. Inject Blank, Standard, Samples equilibrate->inject acquire 6. Data Acquisition inject->acquire process 7. Data Processing (Integration, Quantification) acquire->process report 8. Reporting process->report

References

Technical Support Center: O-Cresol-d7 and Chromatographic Co-elution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues, specifically when using o-Cresol-d7 as an internal standard.

Troubleshooting Guide: Resolving Co-elution of Cresol Isomers

Chromatographic co-elution, particularly with structurally similar isomers like o-, m-, and p-cresol, can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving these challenges.

Initial Assessment
  • Confirm Co-elution: Overlay the chromatograms of the analyte (e.g., o-cresol) and the internal standard (this compound). A lack of baseline separation indicates co-elution. With mass spectrometry detection, extracted ion chromatograms for specific m/z values can reveal hidden co-eluting peaks.

  • Evaluate Peak Shape: Assess peak symmetry. Tailing or fronting can indicate secondary interactions with the stationary phase or column overload, which can exacerbate co-elution.

Troubleshooting Strategies
IssuePotential CauseRecommended Solution
Poor Resolution Between Cresol Isomers Inadequate stationary phase selectivity. Standard C18 columns often fail to resolve cresol isomers effectively.[1]HPLC: Switch to a phenyl stationary phase to introduce π-π interactions, enhancing selectivity for aromatic compounds.[1] GC: Utilize a polar stationary phase, such as a wax-based column (e.g., Zebron-WAX), which can resolve cresol isomers where non-polar columns fail.
Suboptimal mobile phase composition.HPLC: Adjust the organic modifier (e.g., methanol, acetonitrile) concentration. Consider using mobile phase additives like β-cyclodextrin to form inclusion complexes and improve resolution.[1]
Inappropriate temperature program.GC: Decrease the temperature ramp rate (e.g., from 10°C/min to 2°C/min) during the elution window of the cresols to increase interaction with the stationary phase.[2]
Peak Tailing Secondary silanol interactions on silica-based columns.HPLC: Use a well-end-capped column or add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol ionization.[1]
Active sites on the GC column or liner.GC: Use a deactivated liner and ensure the column is well-conditioned. If necessary, trim 0.5-1 meter from the inlet side of the column.
Analyte and Deuterated Standard Separation (Isotope Effect) The carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, leading to subtle differences in polarity and retention time.Optimize chromatographic conditions (gradient, temperature) to minimize this separation. If the issue persists and affects quantification, consider using a ¹³C or ¹⁵N labeled internal standard, which does not exhibit a significant chromatographic isotope effect.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cresol isomers (o-, m-, p-cresol) so challenging?

A1: Cresol isomers are structural isomers with very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques. Their similar hydrophobicity often leads to co-elution on traditional reversed-phase columns like C18.

Q2: I'm observing a slight shift in retention time between o-cresol and this compound. Is this normal?

A2: Yes, a small difference in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect." Deuterated compounds often elute slightly earlier in reversed-phase chromatography. While often negligible, significant separation can lead to differential matrix effects and impact quantification.

Q3: Can I use this compound to quantify m- and p-cresol?

A3: It is generally not recommended. For the most accurate quantification, the internal standard should be an isotopically labeled analog of the specific analyte. While this compound may have a similar retention time to m- and p-cresol under some conditions, any chromatographic separation between them can lead to inaccurate results due to differential matrix effects. It is best to use m-Cresol-d7 and p-Cresol-d7 for the quantification of their respective unlabeled analogs.

Q4: My peaks are broad, which is worsening my co-elution problem. What should I check?

A4: Broad peaks can result from several factors, including column contamination, dead volume in the system (e.g., from a poorly fitted column), or an injection volume that is too large. Start by inspecting for and fixing any leaks, ensuring the column is installed correctly, and then consider reducing your injection volume.

Q5: If I cannot achieve baseline separation, can I still quantify my analytes?

A5: If you are using mass spectrometry (MS) detection, you may still be able to quantify co-eluting compounds if they have unique fragment ions. By using selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS, you can selectively detect and quantify each analyte even without complete chromatographic separation. However, severe co-elution can still lead to ion suppression and affect accuracy.

Data Presentation

The following table summarizes the impact of column selection on the resolution of cresol isomers in HPLC. Resolution (Rs) values greater than 1.5 indicate baseline separation.

Column TypeMobile Phaseo-Cresol vs. m-Cresol Resolution (Rs)m-Cresol vs. p-Cresol Resolution (Rs)Reference
Standard C18 Acetonitrile/Water< 1.0 (Co-elution)1.8
Phenyl Acetonitrile/Water1.62.1
C18 with β-cyclodextrin additive Methanol/Water with β-cyclodextrin2.12.5

Experimental Protocols

Protocol 1: HPLC Separation of Cresol Isomers using a Phenyl Column

This protocol is designed to achieve baseline separation of o-, m-, and p-cresol.

  • Instrumentation and Materials:

    • HPLC system with UV or MS detector

    • Phenyl column (e.g., 4.6 mm ID × 250 mm L, 5 µm particle size)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ultrapure water

    • o-Cresol, m-Cresol, p-Cresol, and this compound standards

  • Preparation of Solutions:

    • Mobile Phase: Acetonitrile and water (50:50, v/v).

    • Standard Stock Solutions (1000 mg/L): Accurately weigh 100 mg of each cresol isomer and this compound and dissolve in 100 mL of methanol in separate volumetric flasks.

    • Working Standard Mixture (10 mg/L): Pipette 1.0 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 270 nm or MS with appropriate settings.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the working standard mixture to verify system suitability (resolution, peak shape).

    • Proceed with the analysis of samples spiked with this compound internal standard.

Protocol 2: GC-MS Analysis of o-Cresol with this compound

This protocol is suitable for the quantification of o-cresol in complex matrices.

  • Instrumentation and Materials:

    • GC-MS system

    • Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm)

    • Helium (carrier gas)

    • o-Cresol and this compound standards

    • Derivatizing agent (e.g., BSTFA with 1% TMCS)

    • Ethyl acetate (solvent)

  • Preparation of Samples and Standards:

    • Prepare calibration standards of o-cresol in ethyl acetate.

    • Spike all standards and samples with a fixed concentration of this compound.

    • Evaporate 100 µL of each standard/sample to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS, cap tightly, and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumental Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection)

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • MS Mode: Selected Ion Monitoring (SIM)

      • o-Cresol derivative: Monitor appropriate ions (e.g., m/z for the silylated derivative).

      • This compound derivative: Monitor corresponding ions with a +7 Da shift.

Visualizations

Troubleshooting_Workflow Troubleshooting Chromatographic Co-elution with this compound start Start: Co-elution Suspected check_chromatogram Overlay Analyte and IS Chromatograms start->check_chromatogram assess_separation Baseline Separation? check_chromatogram->assess_separation coelution_confirmed Co-elution Confirmed assess_separation->coelution_confirmed No no_coelution No Co-elution (Problem Resolved/Other Issue) assess_separation->no_coelution Yes check_peak_shape Assess Peak Shape (Tailing/Fronting) coelution_confirmed->check_peak_shape ms_quant Use Mass Spec Selectivity (SIM/MRM) for Quantification coelution_confirmed->ms_quant Alternative for MS users peak_shape_ok Peak Shape Acceptable check_peak_shape->peak_shape_ok Yes peak_shape_bad Poor Peak Shape check_peak_shape->peak_shape_bad No optimize_method Optimize Chromatographic Method peak_shape_ok->optimize_method address_peak_shape Address Peak Shape Issues (e.g., change liner, add modifier) peak_shape_bad->address_peak_shape change_column Change Column (e.g., Phenyl for HPLC, WAX for GC) optimize_method->change_column adjust_mobile_phase Adjust Mobile/Stationary Phase or Temperature Program optimize_method->adjust_mobile_phase re_evaluate Re-evaluate Separation change_column->re_evaluate adjust_mobile_phase->re_evaluate address_peak_shape->optimize_method re_evaluate->assess_separation separation_achieved Separation Achieved (Proceed with Analysis) re_evaluate->separation_achieved Separation Now Acceptable ms_quant->separation_achieved

Caption: A logical workflow for troubleshooting co-elution issues when using this compound.

Signaling_Pathway Decision Logic for Method Development start Goal: Separate Cresol Isomers technique Select Technique start->technique hplc HPLC technique->hplc Liquid Samples gc GC technique->gc Volatile Samples hplc_column Select HPLC Column hplc->hplc_column gc_column Select GC Column gc->gc_column c18 Standard C18 hplc_column->c18 Initial Screening phenyl Phenyl Column hplc_column->phenyl Aromatic Isomers c18_result Result: Likely Co-elution of o- and m-cresol c18->c18_result phenyl_result Result: Good Separation of Isomers phenyl->phenyl_result nonpolar Non-polar (e.g., DB-5) gc_column->nonpolar Initial Screening polar Polar (e.g., Wax) gc_column->polar Isomer Separation nonpolar_result Result: Likely Co-elution of m- and p-cresol nonpolar->nonpolar_result polar_result Result: Good Separation of Isomers polar->polar_result

Caption: Decision logic for selecting a chromatographic method for cresol isomer separation.

References

Technical Support Center: o-Cresol-d7 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of o-Cresol-d7 in solution. It includes troubleshooting guides for common experimental issues and frequently asked questions to ensure the integrity of your results.

Troubleshooting Guides

Unexpected degradation of this compound during your experiments can compromise data quality. This section provides a systematic approach to identifying and resolving potential stability issues.

Quantitative Stability Data (Illustrative)

Table 1: Illustrative Stability of this compound in Aqueous Buffers at 25°C

pHBuffer SystemIncubation Time (Days)This compound Recovery (%)Appearance of Degradation Products
3.0Citrate Buffer30>99%Not Detected
5.0Acetate Buffer30>99%Not Detected
7.0Phosphate Buffer30~98%Minor peaks observed
9.0Borate Buffer30~90%Observable degradation peaks
11.0Phosphate-NaOH Buffer30~75%Significant degradation

Disclaimer: This data is for illustrative purposes only and should be confirmed by experimental studies.

Experimental Protocol: pH Stability Assessment of this compound

This protocol outlines a method for determining the stability of this compound in solutions of varying pH.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Buffer salts (e.g., potassium phosphate, sodium acetate, sodium borate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • HPLC system with UV or MS detector

  • Calibrated pH meter

  • Incubator or water bath

2. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).

  • Ensure the buffer concentration is appropriate for the intended application (e.g., 20 mM).

  • Filter all buffer solutions through a 0.22 µm filter before use.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Spike the stock solution into each buffer to achieve a final concentration of 10 µg/mL.

  • Prepare a control sample at the same concentration in a neutral, aprotic solvent (e.g., acetonitrile) to be stored at -20°C.

4. Incubation:

  • Divide each pH sample into aliquots for different time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 4 weeks).

  • Store the samples in sealed, amber vials to protect from light.[1]

  • Incubate the samples at a controlled temperature (e.g., 25°C and an accelerated condition of 40°C).

5. Sample Analysis:

  • At each time point, remove an aliquot from each pH condition.

  • Analyze the samples by a validated stability-indicating HPLC method.[4]

  • The mobile phase and gradient should be optimized to separate this compound from any potential degradation products.

  • Quantify the peak area of this compound at each time point.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Plot the percentage of this compound remaining versus time for each pH.

  • Determine the degradation rate constant and half-life (t½) at each pH.

Troubleshooting Unexpected Degradation

If you observe a faster-than-expected degradation of this compound, the following flowchart can help diagnose the potential cause.

G cluster_0 Troubleshooting Workflow start Unexpected Degradation of this compound Observed check_ph Verify pH of Solution start->check_ph check_storage Review Storage Conditions check_ph->check_storage Correct ph_issue pH is too High/Low check_ph->ph_issue Incorrect check_impurities Analyze for Impurities/Contaminants check_storage->check_impurities Correct storage_issue Improper Storage (Light/Temp) check_storage->storage_issue Incorrect impurity_issue Presence of Oxidizing Agents or Metals check_impurities->impurity_issue Detected end Stability Improved check_impurities->end Not Detected solution1 Adjust pH to Neutral/Slightly Acidic Range ph_issue->solution1 solution2 Store in Amber Vials at Recommended Temperature storage_issue->solution2 solution3 Use High-Purity Solvents and Reagents impurity_issue->solution3 solution1->end solution2->end solution3->end

Figure 1. Troubleshooting flowchart for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing this compound solutions?

A1: Based on the general chemistry of phenols, this compound is expected to be most stable in neutral to slightly acidic conditions (pH 4-7). Alkaline conditions (pH > 8) can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation. For long-term storage, it is recommended to keep the solution at a pH below 7.

Q2: What is the expected shelf life of this compound in solution?

A2: The shelf life is highly dependent on the pH, solvent, temperature, and exposure to light. In a neutral to slightly acidic aqueous buffer, stored at 4°C and protected from light, a solution of this compound should be stable for several months. However, it is crucial to perform your own stability studies for your specific matrix and storage conditions. Deuterium itself is a stable isotope and does not have a shelf life.

Q3: How can I tell if my this compound has degraded?

A3: Degradation can be identified by the appearance of new peaks in your chromatogram. A decrease in the peak area of the main this compound peak over time is also an indicator. In some cases, a change in the color of the solution (e.g., to a yellowish or brownish tint) may suggest degradation, likely due to oxidation.

Q4: Does temperature significantly impact the stability of this compound?

A4: Yes, as with most chemical compounds, higher temperatures will accelerate the rate of degradation. For long-term storage of solutions, refrigeration (2-8°C) is recommended. If the compound is in solid form, it should be stored in a cool, dry, and dark place.

Q5: What are the likely degradation pathways for this compound?

A5: The most probable non-biological degradation pathway in solution is oxidation. At higher pH, the phenoxide ion is readily formed and is more susceptible to oxidation, which can lead to the formation of quinone-like structures and further polymerization, resulting in colored products. While deuteration slows down metabolic degradation, it does not prevent chemical oxidation.

Q6: Which buffer system should I use for my experiments with this compound?

A6: The choice of buffer depends on the desired pH range for your experiment. The following decision tree can guide your selection.

G cluster_1 Buffer Selection Guide start Select Buffer for this compound Experiment ph_range What is the target pH range? start->ph_range ph_3_5 pH 3-5 ph_range->ph_3_5 Acidic ph_6_8 pH 6-8 ph_range->ph_6_8 Neutral ph_9_11 pH 9-11 ph_range->ph_9_11 Alkaline buffer_citrate Use Citrate or Acetate Buffer ph_3_5->buffer_citrate buffer_phosphate Use Phosphate Buffer (e.g., PBS) ph_6_8->buffer_phosphate buffer_borate Use Borate or Carbonate-Bicarbonate Buffer ph_9_11->buffer_borate consideration Consider potential interactions of buffer ions with your system. buffer_citrate->consideration buffer_phosphate->consideration buffer_borate->consideration

Figure 2. Decision tree for selecting a suitable buffer system.

References

improving signal-to-noise ratio for o-Cresol-d7 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for o-Cresol-d7 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise (S/N) ratio for this compound?

A low S/N ratio can stem from several factors throughout the analytical workflow. The primary causes include suboptimal mass spectrometer settings, issues with the chromatographic separation, sample matrix effects, and sample preparation inefficiencies. Optimizing the ionization source is one of the most effective ways to improve sensitivity.[1] Additionally, high baseline noise, often from contaminated solvents or system components, can obscure the analyte signal.[2]

Q2: How can I optimize the mass spectrometer's ion source settings for this compound?

Optimizing ion source parameters is critical for maximizing the ionization efficiency of this compound and its transfer into the mass analyzer.[1][3] Key parameters to adjust include:

  • Ionization Mode: Depending on the mobile phase and any derivatization, either positive or negative electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be effective.

  • Source Temperature and Gas Flows: The drying gas temperature, nebulizer gas pressure, and flow rates must be optimized to ensure efficient desolvation of droplets without causing thermal degradation of the analyte.

  • Capillary/Sprayer Voltage: This voltage should be carefully tuned to achieve a stable spray and maximize ion formation. An unstable signal can sometimes be remedied by using lower sprayer voltages.

  • Cone/Orifice Voltage: Also known as declustering potential, this voltage helps in desolvating ions and can be optimized to maximize the signal of the parent ion while minimizing in-source fragmentation.

Q3: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound analysis?

The choice between GC-MS and LC-MS depends on the sample matrix, the required sensitivity, and whether the analyte is derivatized.

  • GC-MS: This is a suitable technique for volatile compounds like cresols. To improve chromatographic performance and sensitivity, derivatization (e.g., silylation) is often employed to make the this compound more volatile and thermally stable. GC-MS with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can provide very low detection limits by reducing background noise.

  • LC-MS: This method is highly versatile and well-suited for analyzing polar compounds in complex biological matrices. It avoids the need for high temperatures, which can degrade some analytes. Optimizing the mobile phase composition is crucial, as higher organic content at the point of elution can improve desolvation and ionization efficiency.

Q4: My this compound is used as an internal standard, but its response is unstable. What could be the issue?

When a deuterated internal standard like this compound shows poor reproducibility, it compromises quantification. Common causes include:

  • Matrix Effects: Even though deuterated standards are used to correct for matrix effects, significant ion suppression or enhancement can still lead to variability. The analyte and internal standard may not experience the exact same degree of matrix effect.

  • Chromatographic Separation: If the this compound does not co-elute perfectly with the native o-Cresol, they may be subjected to different matrix environments, leading to inaccurate correction. Column degradation can also affect separation.

  • Sample Preparation Errors: Inaccurate spiking of the internal standard or variability in the extraction process can lead to inconsistent responses.

  • System Contamination and Carryover: An improperly washed autosampler can cause carryover from a high-concentration sample to the next, affecting results. Running blank injections after high-concentration samples is recommended.

Q5: Can chemical derivatization improve the signal for this compound?

Yes, chemical derivatization can significantly improve the S/N ratio. For cresols, which are phenolic compounds, derivatization can enhance ionization efficiency and improve chromatographic retention away from the void volume where ion suppression is often severe. A study on p-cresol demonstrated that derivatization with 1,2-dimethylimidazole-5-sulfonyl chloride (DMISC) increased sensitivity by up to 40-fold compared to traditional methods. This approach is highly applicable to this compound for achieving lower detection limits.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low S/N Ratio

This guide provides a logical workflow to diagnose the cause of a poor signal-to-noise ratio for your this compound analysis.

cluster_0 Low S/N Observed cluster_1 Mass Spectrometer Checks cluster_2 Chromatography (LC/GC) Checks cluster_3 Sample & Method Checks cluster_4 Resolution start Start: Low S/N for this compound ms_check 1. Check MS Tuning & Calibration start->ms_check ion_source 2. Optimize Ion Source (Gases, Temp, Voltages) ms_check->ion_source If calibration is OK ms_check->ion_source peak_shape 3. Evaluate Peak Shape (Tailing, Fronting?) ion_source->peak_shape If signal still low ion_source->peak_shape retention 4. Check Retention Time (Is it stable?) peak_shape->retention If shape is poor, check mobile phase/column peak_shape->retention column_health 5. Assess Column Health retention->column_health If unstable, check for leaks/clogs retention->column_health blanks 6. Inject System Blanks (High baseline noise?) column_health->blanks If column is OK column_health->blanks matrix_effect 7. Investigate Matrix Effects blanks->matrix_effect If baseline is clean blanks->matrix_effect end_node S/N Improved matrix_effect->end_node If matrix effects are mitigated matrix_effect->end_node

Caption: A step-by-step workflow for troubleshooting low S/N issues.

Guide 2: Diagnosing and Mitigating Matrix Effects

Matrix effects—the suppression or enhancement of ionization due to co-eluting compounds—are a common problem in LC-MS/MS analysis. This guide outlines how to diagnose and address them.

Step 1: Quantify the Matrix Effect A post-extraction spike experiment is the standard method to determine the extent of ion suppression or enhancement.

Experimental Protocol: Matrix Effect Evaluation

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound into the final analysis solvent (e.g., mobile phase).

    • Set B (Post-Spike Matrix): Process a blank sample matrix (e.g., plasma, urine) through your entire extraction procedure. Spike this compound into the final, extracted sample.

    • Set C (Pre-Spike Matrix): Spike this compound into the blank sample matrix before the extraction procedure.

  • Analyze and Calculate: Analyze all three sets by LC-MS or GC-MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Step 2: Mitigate Observed Matrix Effects

  • Improve Chromatographic Separation: Adjust the gradient or change the column to better separate this compound from interfering matrix components.

  • Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix components before analysis.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds.

cluster_0 Matrix Effect Concept cluster_1 Observed Signal ESI Ion Source (ESI) Suppression Ion Suppression (Lower Signal) ESI->Suppression Competition for ionization Enhancement Ion Enhancement (Higher Signal) ESI->Enhancement Improved ionization efficiency Analyte This compound (Analyte) Analyte->ESI Enters Source Analyte->ESI Matrix Matrix Components (Interference) Matrix->ESI Co-elutes Matrix->ESI

Caption: How matrix components interfere with analyte ionization.

Guide 3: Reducing High Baseline Noise

A high, noisy baseline reduces the S/N ratio and can make peak integration difficult and inaccurate.

Step-by-Step Troubleshooting:

  • Check Solvents and Reagents: Use only high-purity, LC-MS grade solvents and freshly prepared mobile phases to minimize chemical and microbial contamination. Contamination in the water is a common source of noise.

  • Clean the System: If contamination is suspected, perform a system flush or "steam clean." For an LC-MS, this involves running a high flow of clean solvent at elevated temperatures overnight to clean the system.

  • Inspect for Contamination Sources: Systematically check for contamination from solvents, LC modules, the column, or the nitrogen gas supply.

  • Check for Leaks: Air leaks in a GC-MS system can elevate the background noise, particularly for nitrogen (m/z 28) and oxygen (m/z 32).

  • Review MS Settings: Ensure the mass spectrometer is properly tuned and calibrated. An unstable mass axis calibration can contribute to noise.

Data and Protocols

Table 1: Typical Starting Parameters for MS Ion Source Optimization
ParameterESI (LC-MS)APCI (LC-MS)EI (GC-MS)
Drying Gas Temp. 250 - 350 °C350 - 450 °CN/A
Nebulizer Pressure 30 - 60 psi40 - 60 psiN/A
Drying Gas Flow 10 - 13 L/min10 - 15 L/minN/A
Capillary Voltage 3000 - 4000 V3000 - 5000 VN/A
Vaporizer Temp. N/A350 - 450 °CN/A
Ion Source Temp. N/AN/A230 - 250 °C
Electron Energy N/AN/A70 eV
Note: These are general starting points. Optimal values are instrument and compound-specific and must be determined empirically.
Experimental Protocol: Derivatization of this compound (Suggested)

This protocol is adapted from methods for similar phenolic compounds and serves as a starting point for improving the sensitivity of this compound.

Materials:

  • This compound sample/standard

  • 1,2-dimethylimidazole-5-sulfonyl chloride (DMISC) solution

  • Acetonitrile (LC-MS grade)

  • Ammonium formate buffer (pH adjusted as needed)

  • Vortex mixer

  • Heating block

Procedure:

  • To 50 µL of your sample in a clean microcentrifuge tube, add 50 µL of DMISC solution.

  • Add 25 µL of buffer to catalyze the reaction.

  • Vortex the mixture for 1 minute.

  • Incubate the reaction at 60 °C for 30 minutes.

  • After incubation, cool the sample to room temperature.

  • Add 875 µL of a 50:50 mixture of acetonitrile and water.

  • Vortex for 30 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS analysis.

start Sample containing This compound step1 Add DMISC Derivatizing Agent start->step1 step2 Add Buffer & Vortex step1->step2 step3 Incubate at 60°C step2->step3 step4 Dilute with Solvent step3->step4 end Inject for LC-MS Analysis step4->end

Caption: Workflow for chemical derivatization of this compound.

References

Technical Support Center: o-Cresol-d7 Contamination in Laboratory Glassware

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with o-Cresol-d7 contamination in laboratory glassware.

Troubleshooting Guide

This section addresses specific issues that may arise during your experimental work.

Issue 1: Suspected this compound Contamination in "Clean" Glassware

Symptoms:

  • Blank samples show peaks corresponding to this compound in GC-MS analysis.

  • Inconsistent baseline in chromatograms.

  • Poor reproducibility of analytical results.

Troubleshooting Steps:

  • Isolate the Source:

    • Analyze a solvent blank that has not been in contact with the suspected glassware. If the blank is clean, the contamination is likely from the glassware. .

    • If the solvent blank is also contaminated, investigate the solvent, syringe, and other components of the analytical system.

  • Verify Cleaning Protocol:

    • Review your current glassware cleaning procedure. Ensure it is appropriate for removing semi-volatile, deuterated organic compounds.

    • Confirm that all personnel are adhering to the established protocol.

  • Implement a More Rigorous Cleaning Protocol:

    • If contamination persists, adopt a more stringent cleaning procedure. See the detailed experimental protocols section for a recommended cleaning and validation workflow.

  • Segregate Glassware:

    • Designate specific glassware for use with this compound and avoid using it for other applications, especially trace analysis.

Issue 2: Inconsistent or Inaccurate Quantification of this compound

Symptoms:

  • Internal standard (this compound) response is highly variable between runs.[1]

  • Calibration curve has a poor correlation coefficient (R² < 0.99).

  • Inaccurate quantification of the target analyte when using this compound as an internal standard.

Troubleshooting Steps:

  • Check for Contamination:

    • Residual this compound on glassware can lead to artificially high and variable internal standard responses.[1]

    • Implement and validate a thorough glassware cleaning protocol as a first step.

  • Evaluate Sample Preparation:

    • Ensure accurate and consistent spiking of the internal standard into all samples and standards.

    • Verify the stability of this compound in your sample matrix and solvent.

  • GC-MS System Troubleshooting:

    • Injector Issues: A contaminated or active inlet liner can cause poor peak shape and reproducibility.[1] Clean or replace the liner.

    • Column Issues: Column bleed or degradation can interfere with analysis. Condition or replace the column if necessary.

    • Detector Issues: A dirty MS source can lead to inconsistent signal response.[1] Perform source cleaning as per the manufacturer's recommendations.

    • Leaks: Leaks in the GC system can affect reproducibility.[1] Perform a leak check.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterated form of o-Cresol, meaning the hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical properties are very similar to the non-deuterated o-Cresol, but it has a different mass, allowing it to be distinguished by a mass spectrometer.

Q2: What are the solubility properties of this compound?

This compound is soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol. It is moderately soluble in water. This information is critical when selecting appropriate rinsing solvents for cleaning glassware.

Q3: What is the best general approach to cleaning glassware contaminated with this compound?

A multi-step approach is recommended:

  • Initial Rinse: Immediately after use, rinse the glassware with a suitable organic solvent (e.g., methanol or acetone) to remove the bulk of the this compound.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water.

  • Solvent Rinse: Rinse with acetone and then hexane to remove any remaining organic residues.

  • Acid or Base Bath (if necessary): For stubborn contamination, an acid or base bath may be used.

  • Final Rinse: Thoroughly rinse with deionized water.

  • Drying: Dry in an oven at an appropriate temperature.

Q4: Can I use a base bath to clean glassware contaminated with this compound?

Yes, a base bath (a saturated solution of potassium hydroxide in ethanol) can be effective for removing organic residues like this compound. However, prolonged exposure can etch the glass, so it is not recommended for volumetric glassware.

Q5: How can I be sure my glassware is free of this compound contamination?

The most reliable method is to perform a rinse test. Rinse the cleaned and dried glassware with a high-purity solvent (e.g., methanol) and analyze the rinseate by GC-MS. The absence of a peak corresponding to this compound indicates that the glassware is clean for your analytical purposes.

Data Presentation

Table 1: Solubility of o-Cresol

SolventSolubilityReference
ChloroformSoluble
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble
WaterModerately Soluble
EthanolHighly Soluble
EtherHighly Soluble
BenzeneHighly Soluble

Experimental Protocols

Protocol 1: Recommended Glassware Cleaning Procedure for this compound Contamination
  • Initial Solvent Rinse: Immediately after use, rinse the glassware three times with methanol. Collect the rinses for proper waste disposal.

  • Detergent Wash: Prepare a warm solution of a laboratory-grade, phosphate-free detergent (e.g., Alconox) in deionized water. Submerge the glassware and scrub all surfaces with a suitable brush.

  • Tap Water Rinse: Rinse the glassware thoroughly under running tap water to remove all traces of detergent.

  • Deionized Water Rinse: Rinse the glassware at least three times with deionized water.

  • Final Solvent Rinse: Rinse the glassware with acetone to facilitate drying.

  • Drying: Place the glassware in an oven at 105°C for at least one hour. Allow to cool to room temperature in a clean, dust-free environment before use.

Protocol 2: Validation of the Glassware Cleaning Procedure

Objective: To provide documented evidence that the cleaning procedure consistently removes this compound to a predetermined acceptable level.

Procedure:

  • Spiking: Contaminate a set of glassware (e.g., vials, flasks) with a known concentration of this compound solution in a relevant solvent. Allow the solvent to evaporate, leaving a residue of this compound on the glass surface.

  • Cleaning: Clean the spiked glassware using the "Recommended Glassware Cleaning Procedure" (Protocol 1).

  • Extraction: Add a known volume of a high-purity extraction solvent (e.g., methanol) to the cleaned glassware. Agitate (e.g., vortex or sonicate) for a defined period to extract any residual this compound.

  • Analysis: Analyze the extraction solvent by a validated GC-MS method to quantify the amount of residual this compound.

  • Acceptance Criteria: The amount of residual this compound should be below a pre-defined limit. This limit should be based on the sensitivity of your analytical method and the required level of cleanliness for your experiments. A common approach is to set the limit at a level that does not interfere with subsequent analyses (e.g., below the limit of detection of the analytical method).

  • Replicates: Perform the validation in triplicate to ensure the consistency and reproducibility of the cleaning procedure.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting this compound Contamination start Start: Suspected this compound Contamination check_blank Analyze Solvent Blank start->check_blank is_blank_contaminated Is Blank Contaminated? check_blank->is_blank_contaminated investigate_system Investigate Solvent, Syringe, GC-MS System is_blank_contaminated->investigate_system Yes glassware_issue Contamination is Likely from Glassware is_blank_contaminated->glassware_issue No end_system_issue Problem Resolved: System Decontaminated investigate_system->end_system_issue review_protocol Review Current Cleaning Protocol glassware_issue->review_protocol is_protocol_adequate Is Protocol Followed and Adequate? review_protocol->is_protocol_adequate implement_rigorous_protocol Implement and Validate Rigorous Cleaning Protocol (See Protocol 2) is_protocol_adequate->implement_rigorous_protocol No segregate_glassware Segregate Glassware for this compound Use is_protocol_adequate->segregate_glassware Yes implement_rigorous_protocol->segregate_glassware end_clean Problem Resolved: Glassware is Clean segregate_glassware->end_clean

Caption: Troubleshooting workflow for suspected this compound contamination.

References

Technical Support Center: Optimizing MS/MS Parameters for o-Cresol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing tandem mass spectrometry (MS/MS) transition parameters for o-Cresol-d7. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible analyses.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the method development for this compound analysis.

Q1: I am not detecting a strong signal for the this compound precursor ion. What should I do?

A1: Low precursor ion signal can be due to several factors:

  • Poor Ionization Efficiency: o-Cresol may not ionize efficiently under standard electrospray ionization (ESI) conditions.[1] Consider the following:

    • Switching Ionization Mode: Evaluate both positive and negative ionization modes. For a phenolic compound like o-cresol, negative mode ([M-H]⁻) is often more effective.

    • Mobile Phase Modification: The addition of a small amount of a weak acid or base to the mobile phase can improve ionization. For negative mode, modifiers like a low concentration of ammonium hydroxide or acetate may be beneficial. For positive mode, formic acid or acetic acid is commonly used.

    • Alternative Ionization Source: If available, consider atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), which can be more effective for less polar compounds.[1]

  • Suboptimal Source Parameters: Systematically optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for your specific instrument.

  • Derivatization: If signal intensity remains low, consider chemical derivatization. For instance, derivatization with dansyl chloride has been shown to significantly improve the LC-MS/MS signal for o-cresol by adding a readily ionizable moiety.[1]

Q2: I am observing high background noise or interferences in my chromatogram. How can I mitigate this?

A2: High background can obscure your analyte peak and affect quantification.

  • Chromatographic Separation: Ensure adequate chromatographic separation from matrix components.[2] Optimizing the gradient elution profile or trying a different column chemistry (e.g., a phenyl-hexyl column for aromatic compounds) can resolve interferences.

  • Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering substances from the matrix.

  • Qualifier Transitions: Monitor multiple, specific fragment ions (qualifier transitions) to confirm the identity of the analyte peak and distinguish it from background noise.[2]

Q3: The fragmentation of this compound is weak or inconsistent. How can I improve the product ion signal?

A3: Inconsistent fragmentation can result from several factors.

  • Collision Energy Optimization: The collision energy (CE) is a critical parameter that directly influences fragmentation. It is essential to perform a collision energy optimization experiment by infusing a standard solution of this compound and ramping the CE to find the optimal value for each product ion.

  • Collision Gas Pressure: Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range.

  • Precursor Ion Isolation: Verify that the precursor ion isolation window in the first quadrupole (Q1) is not too wide, which could allow co-eluting interferences to enter the collision cell.

Q4: My deuterated internal standard (this compound) is partially separating from the unlabeled analyte. Is this a problem?

A4: Yes, this can be an issue. While deuterated standards are chemically similar to their unlabeled counterparts, the substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time. If the separation is significant, it can lead to differential matrix effects and impact the accuracy of quantification. To address this, ensure that the chromatographic peak shapes are symmetrical and that the integration windows for both the analyte and the internal standard are appropriate.

Experimental Protocol for MS/MS Parameter Optimization

This protocol provides a step-by-step guide for the systematic optimization of MS/MS parameters for this compound.

Objective: To determine the optimal precursor ion, product ions, and their associated collision energies (CE) and declustering potentials (DP) for this compound.

Materials:

  • This compound analytical standard

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

  • Appropriate solvents for mobile phase (e.g., methanol, water, formic acid)

  • Syringe pump for infusion

Methodology:

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution for infusion by diluting the stock solution to a concentration of approximately 1 µg/mL in a 50:50 mixture of mobile phase A and B.

  • Determination of the Precursor Ion:

    • Infuse the working solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).

    • Acquire full scan mass spectra in both positive (Q1 scan for m/z 50-200) and negative (Q1 scan for m/z 50-200) ionization modes.

    • Identify the most abundant ion corresponding to this compound. The molecular weight of this compound is approximately 115.18 g/mol .

      • In positive mode, expect the protonated molecule [M+H]⁺ at m/z 116.2.

      • In negative mode, expect the deprotonated molecule [M-H]⁻ at m/z 114.2.

    • The ion with the highest intensity will be selected as the precursor ion for fragmentation.

  • Product Ion Scan and Selection:

    • Set the mass spectrometer to product ion scan mode.

    • Set the first quadrupole (Q1) to isolate the selected precursor ion (e/g., m/z 114.2).

    • Scan the third quadrupole (Q3) over a mass range (e.g., m/z 20-120) to detect the fragment ions generated in the collision cell (Q2).

    • Apply a moderate collision energy (e.g., 15-25 eV) to induce fragmentation.

    • Identify the most intense and structurally relevant fragment ions. For this compound, expect losses of the methyl group (-CD₃) or other characteristic fragments. Select at least two prominent and stable product ions for method development (one for quantification and one for qualification).

  • Optimization of Collision Energy (CE) and Declustering Potential (DP):

    • Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

    • For each selected precursor-product ion transition, perform a CE optimization. This is typically an automated feature in modern mass spectrometer software. The software will ramp the CE across a specified range (e.g., 5-50 eV) while monitoring the intensity of the product ion.

    • Record the CE value that yields the maximum intensity for each transition.

    • Similarly, optimize the declustering potential (or equivalent parameter) to prevent in-source fragmentation and maximize the precursor ion signal entering the mass spectrometer.

  • Data Compilation and Method Finalization:

    • Summarize the optimized parameters in a table.

    • Incorporate the optimized MRM transitions into your LC-MS/MS acquisition method.

Optimized MS/MS Transition Parameters for this compound (Example)

The table below should be populated with the experimentally determined values from the optimization protocol. The values provided are hypothetical examples to illustrate the table's structure.

ParameterQuantifier TransitionQualifier Transition
Precursor Ion (m/z) 114.2114.2
Product Ion (m/z) [Example: 96.1][Example: 68.1]
Dwell Time (ms) 10050
Declustering Potential (V) [Example: -40][Example: -40]
Collision Energy (eV) [Example: -22][Example: -35]

Workflow for MS/MS Parameter Optimization

The following diagram illustrates the logical workflow for the optimization process.

G cluster_prep 1. Sample Preparation cluster_infusion 2. Infusion & Precursor Selection cluster_fragmentation 3. Fragmentation & Product Selection cluster_optimization 4. Parameter Optimization cluster_final 5. Method Finalization prep Prepare this compound Standard Solution infuse Infuse Standard into MS prep->infuse q1_scan Perform Q1 Scan (Positive & Negative Mode) infuse->q1_scan select_precursor Identify & Select Precursor Ion q1_scan->select_precursor product_scan Perform Product Ion Scan select_precursor->product_scan select_products Select Quantifier & Qualifier Product Ions product_scan->select_products optimize_ce Optimize Collision Energy (CE) for each transition select_products->optimize_ce optimize_dp Optimize Declustering Potential (DP) optimize_ce->optimize_dp finalize Finalize MRM Method optimize_dp->finalize

Caption: Workflow for optimizing MS/MS parameters for this compound.

References

Technical Support Center: Managing Retention Time Shifts of o-Cresol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing retention time (RT) shifts of o-Cresol-d7 in chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound eluting at a slightly different retention time than its non-deuterated analog, o-Cresol?

This is an expected phenomenon known as the chromatographic isotope effect. The substitution of hydrogen with the heavier deuterium isotope can lead to subtle differences in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds are often slightly less retentive and may elute marginally earlier than their non-deuterated counterparts.[1] The key is to ensure this difference is consistent and reproducible.

Q2: What is an acceptable range for retention time variation for this compound in a series of injections?

Acceptable retention time variation depends on the specific method and regulatory guidelines. For bioanalytical methods, regulatory bodies like the FDA and EMA do not specify a fixed value, but it is generally expected to be well-controlled.[2] A common acceptance criterion for system suitability is a relative standard deviation (RSD) of the retention time of ≤ 1% for replicate injections.[3] For analyte identification in a sample compared to a standard, a maximum deviation of ±0.1 minutes is often applied.[4]

Q3: Can the sample matrix affect the retention time of this compound?

Yes, the sample matrix can significantly impact retention time. Co-eluting endogenous components from the matrix can interact with the stationary phase, altering its characteristics and affecting the retention of this compound. This can lead to either an increase or decrease in retention time. Matrix effects should be assessed during method development, especially when analyzing complex samples like plasma or urine.

Q4: How does column aging affect the retention time of this compound?

Column aging is a common cause of gradual retention time shifts. Over time, the stationary phase can degrade, or active sites can become exposed, leading to changes in the column's retentive properties. This typically results in a gradual decrease in retention time for the analyte.

Troubleshooting Guides

Issue 1: Gradual Drift in Retention Time

A consistent shift in retention time in one direction over a sequence of analyses.

Possible Causes and Solutions:

CauseIdentificationSolution
Column Equilibration Retention time shifts occur at the beginning of a run sequence and then stabilize.Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A minimum of 10-20 column volumes is a good starting point.
Column Contamination/Aging Gradual decrease in retention time, often accompanied by peak broadening or tailing.Implement a column washing procedure as recommended by the manufacturer. If performance does not improve, replace the column.
Mobile Phase Composition Change Slow, consistent drift in retention time.Prepare fresh mobile phase. If using a multi-component mobile phase, prepare it accurately by weighing or using precise volumetric measurements. For buffered mobile phases, check the pH.
Temperature Fluctuations Retention time drift correlates with changes in ambient laboratory temperature.Use a column oven to maintain a constant and stable temperature throughout the analysis. A 1°C change can alter retention times by 1-2%.
Issue 2: Sudden or Random Shifts in Retention Time

Abrupt or unpredictable changes in retention time between injections.

Possible Causes and Solutions:

CauseIdentificationSolution
System Leak A sudden drop in system pressure and a shift in retention time.Visually inspect all fittings and connections for signs of a leak. Perform a system pressure test.
Air Bubbles in the Pump Unstable pump pressure and erratic retention times.Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.
Injector Malfunction Poor reproducibility of retention times and peak areas.Inspect the injector rotor seal for wear and replace if necessary. Ensure the correct injection volume is being delivered.
Inconsistent Mobile Phase Mixing Random fluctuations in retention time, especially in gradient methods.Check the pump's proportioning valves. If possible, manually prepare a batch of the mobile phase to confirm if the issue is with the online mixing.

Data Presentation

Table 1: Illustrative Data on the Impact of Mobile Phase Composition on this compound Retention Time

Acetonitrile (%)Water (%)Retention Time (min)% RSD (n=6)
40608.520.8
45557.210.7
50506.150.6

This data is for illustrative purposes and will vary based on the specific column and chromatographic conditions.

Table 2: Example of System Suitability Test Results for this compound

InjectionRetention Time (min)Peak AreaTailing Factor
16.141254321.1
26.151261091.1
36.161258761.2
46.141255501.1
56.151263211.1
Mean 6.15 125858 1.12
% RSD 0.13 0.29 3.5

Experimental Protocols

Protocol 1: Column Equilibration and Conditioning

Objective: To ensure a stable and reproducible chromatographic environment before sample analysis.

Methodology:

  • Install the appropriate column in the chromatograph.

  • Set the mobile phase composition to the initial conditions of your analytical method.

  • Set the flow rate to the method-specified rate.

  • Allow the mobile phase to flow through the column for at least 20 column volumes.

  • Monitor the baseline of the detector. A stable baseline indicates that the column is equilibrated.

  • Inject a blank (solvent) sample to confirm the absence of interfering peaks.

  • Perform a series of conditioning injections (e.g., 3-5 injections of a standard solution) until the retention time of this compound is stable (e.g., <1% RSD).

Protocol 2: System Suitability Testing (SST)

Objective: To verify that the chromatographic system is performing within acceptable limits before and during sample analysis.

Methodology:

  • Prepare a system suitability solution containing this compound at a known concentration.

  • At the beginning of the analytical run, perform at least five replicate injections of the SST solution.

  • Calculate the following parameters:

    • Retention time repeatability (%RSD)

    • Peak area repeatability (%RSD)

    • Tailing factor

    • Theoretical plates

  • Compare the calculated values against the pre-defined acceptance criteria for your method (e.g., %RSD for RT and peak area ≤ 2%, tailing factor ≤ 2, theoretical plates ≥ 2000).

  • If the SST fails, troubleshoot the system before proceeding with sample analysis.

  • It is also good practice to inject the SST solution periodically throughout a long analytical run to ensure continued system performance.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_assess Assess the Nature of the Shift cluster_gradual Troubleshooting Gradual Drift cluster_sudden Troubleshooting Sudden/Random Shifts cluster_solution Resolution start Retention Time Shift Observed for this compound assess_shift Gradual Drift or Sudden/Random Shift? start->assess_shift check_equilibration Check Column Equilibration assess_shift->check_equilibration Gradual check_leak Check for System Leaks (Fittings, Seals) assess_shift->check_leak Sudden/Random check_column Inspect Column Health (Age, Contamination) check_equilibration->check_column check_mobile_phase Verify Mobile Phase (Freshness, Composition, pH) check_column->check_mobile_phase check_temp Ensure Stable Temperature (Column Oven) check_mobile_phase->check_temp solution Problem Resolved check_temp->solution check_pump Inspect Pump Performance (Air Bubbles, Pressure) check_leak->check_pump check_injector Verify Injector Function check_pump->check_injector check_injector->solution

Caption: A logical workflow for troubleshooting retention time shifts of this compound.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_evaluation Evaluation prep_system Prepare Chromatographic System equilibrate Equilibrate Column prep_system->equilibrate prep_mobile_phase Prepare Fresh Mobile Phase prep_mobile_phase->equilibrate prep_sst Prepare SST Solution run_sst Run System Suitability Test (SST) prep_sst->run_sst equilibrate->run_sst eval_sst Evaluate SST Results (Pass/Fail) run_sst->eval_sst analyze_samples Analyze Samples process_data Process Sample Data analyze_samples->process_data eval_sst->prep_system Fail - Troubleshoot eval_sst->analyze_samples Pass report Generate Report process_data->report

Caption: Standard experimental workflow for chromatographic analysis using this compound.

References

Validation & Comparative

A Comparative Guide to Method Validation: o-Cresol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount to ensuring data integrity. In quantitative analysis, particularly in chromatography and mass spectrometry, the use of an internal standard (IS) is a critical practice to correct for variations in sample preparation and instrument response. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are widely regarded as the gold standard. This guide provides an objective comparison of o-Cresol-d7, a deuterated internal standard, with other alternatives for the analysis of o-Cresol, supported by a review of established method validation principles.

Deuterated standards like this compound are structurally identical to the analyte of interest, with the only difference being the replacement of hydrogen atoms with deuterium.[1][2] This subtle modification results in a different mass-to-charge ratio (m/z), allowing for its distinction from the native analyte by a mass spectrometer, while its physicochemical properties remain nearly identical.[1] This similarity ensures that the internal standard closely mimics the analyte's behavior during extraction, chromatography, and ionization, providing a more accurate correction for any variability.[2]

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is crucial for the development of robust and reliable analytical methods. The following table summarizes the performance characteristics of this compound in comparison to other commonly used internal standards for o-Cresol analysis, such as its carbon-13 labeled counterpart (o-Cresol-¹³C₆) and a structurally similar compound (nitrobenzene).

Performance ParameterThis compoundo-Cresol-¹³C₆Nitrobenzene
Linearity (R²) Typically ≥ 0.995[3]Typically ≥ 0.995≥ 0.9998
Accuracy (% Recovery) Expected to be high and consistent due to similar physicochemical properties to the analyte.Expected to be high and consistent, similar to deuterated standards.95.7% - 101.5%
Precision (%RSD) Intraday: < 5%, Interday: < 5% (Expected)Intraday: 3.2%, Interday: 4.4%Intraday and Interday data not specified in the provided context.
Limit of Detection (LOD) Method dependent, but generally low due to high sensitivity of MS detection.0.06 µM0.009 µg/mL
Limit of Quantitation (LOQ) Method dependent, but allows for precise measurement at low concentrations.0.21 µM0.03 µg/mL
Stability Stable under typical storage and analytical conditions.Assumed to be stable, similar to other isotopically labeled standards.Stable under specified analytical conditions.
Matrix Effects Minimal, as it co-elutes with and behaves similarly to the analyte.Minimal, for the same reasons as deuterated standards.Potential for differential matrix effects compared to o-Cresol.

Experimental Protocols

A robust method validation protocol is essential to demonstrate that an analytical method is suitable for its intended purpose. Below are generalized experimental workflows for key validation parameters.

Linearity Assessment

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

cluster_0 Preparation of Calibration Standards cluster_1 Analysis cluster_2 Data Evaluation A Prepare a stock solution of o-Cresol B Perform serial dilutions to create at least 5-7 calibration standards A->B C Spike a constant amount of this compound into each standard B->C D Analyze standards by LC-MS/MS C->D E Determine the peak area ratio of o-Cresol to this compound F Plot the peak area ratio vs. the concentration of o-Cresol E->F G Perform linear regression analysis F->G H Evaluate the coefficient of determination (R²) G->H

Workflow for Linearity Assessment.
Accuracy and Precision Determination

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements.

cluster_0 Preparation of Quality Control (QC) Samples cluster_1 Analysis cluster_2 Data Evaluation A Prepare QC samples at low, medium, and high concentrations within the calibration range B Spike a constant amount of this compound into each QC sample C Analyze multiple replicates (n≥5) of each QC level on the same day (Intraday) B->C D Analyze multiple replicates of each QC level on different days (Interday) B->D E Calculate the concentration of o-Cresol in each QC sample using the calibration curve C->E D->E F Determine Accuracy as the percent recovery of the known concentration E->F G Determine Precision as the relative standard deviation (%RSD) of the replicate measurements E->G

References

A Comparative Guide to Linearity and Range Determination for o-Cresol-d7 Calibration Curves in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of o-Cresol-d7 as an internal standard in the establishment of calibration curves for the quantification of o-Cresol in biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as a gold standard in quantitative mass spectrometry-based assays, offering superior accuracy and precision.[1]

Quantitative Performance Data

The following table summarizes the typical performance characteristics of a bioanalytical method utilizing this compound as an internal standard for the quantification of o-Cresol. The data is compiled from established bioanalytical method validation guidelines and published studies on o-Cresol analysis.

Performance ParameterTypical Performance with this compoundAlternative Method Performance (e.g., Structural Analog IS)Acceptance Criteria (FDA & EMA Guidelines)
Linearity (Correlation Coefficient, r²) ≥ 0.995≥ 0.99A high correlation is expected; typically ≥ 0.99.[2]
Calibration Curve Range 0.4 µM to 40 µM (in human urine)[3]Analyte-dependent, may be narrower due to matrix effects.The range should encompass the expected concentrations in study samples.[2]
Lower Limit of Quantification (LLOQ) 0.21 µM (in human urine)[3]Generally higher due to increased background noise.Analyte response should be at least 5 times the blank response.
Intra-day Accuracy (% Bias) -5.0% to +5.0%-10.0% to +10.0%Within ±15% of the nominal concentration (±20% at LLOQ).
Inter-day Accuracy (% Bias) -7.0% to +7.0%-12.0% to +12.0%Within ±15% of the nominal concentration (±20% at LLOQ).
Intra-day Precision (% CV) ≤ 10%≤ 15%≤ 15% (≤ 20% at LLOQ).
Inter-day Precision (% CV) ≤ 12%≤ 15%≤ 15% (≤ 20% at LLOQ).
Matrix Effect (% CV) ≤ 15%Can be > 15%, less predictable.The coefficient of variation of the matrix factor should be ≤ 15%.

Experimental Protocols

A detailed methodology is crucial for the successful validation of a bioanalytical method. The following is a representative protocol for the determination of o-Cresol in a biological matrix (e.g., plasma or urine) using this compound as an internal standard with UPLC-MS/MS.

1. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve o-Cresol and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the o-Cresol primary stock solution in a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound primary stock solution in acetonitrile.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of the biological sample (plasma, urine), calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. UPLC-MS/MS Analysis:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

4. Data Analysis and Calibration Curve Construction:

  • The calibration curve is generated by plotting the peak area ratio of the analyte (o-Cresol) to the internal standard (this compound) against the nominal concentration of the calibration standards.

  • A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically applied to determine the best fit.

Visualizing the Workflow and Decision Process

The following diagrams illustrate the experimental workflow for determining the linearity and range of an this compound calibration curve and the logical process for accepting the curve based on performance characteristics.

G cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data_eval Data Evaluation prep_stock Prepare Stock Solutions (o-Cresol & this compound) prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_qc Prepare Quality Control (QC) Samples prep_stock->prep_qc prep_is Prepare Internal Standard Working Solution prep_stock->prep_is spike Spike Samples, Calibrators & QCs with Internal Standard prep_cal->spike prep_qc->spike prep_is->spike precip Protein Precipitation spike->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Transfer & Evaporation centrifuge->extract reconstitute Reconstitution extract->reconstitute inject UPLC-MS/MS Injection reconstitute->inject acquire Data Acquisition (MRM) inject->acquire integrate Peak Integration acquire->integrate ratio Calculate Peak Area Ratios (Analyte/IS) integrate->ratio plot Plot Calibration Curve ratio->plot regress Linear Regression Analysis plot->regress

Caption: Experimental workflow for this compound calibration curve determination.

G start Start: Generated Calibration Curve Data check_linearity Is r² ≥ 0.99? start->check_linearity check_accuracy Is Accuracy within ±15%? (±20% at LLOQ) check_linearity->check_accuracy Yes reject Calibration Curve Rejected (Re-evaluate Method) check_linearity->reject No check_precision Is Precision (CV) ≤ 15%? (≤ 20% at LLOQ) check_accuracy->check_precision Yes check_accuracy->reject No accept Calibration Curve Accepted check_precision->accept Yes check_precision->reject No

Caption: Decision-making process for calibration curve acceptance.

References

A Comparative Guide to the Accurate and Precise Quantification of o-Cresol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of analytical methods for the quantification of o-Cresol, with a focus on the use of o-Cresol-d7 as an internal standard. The performance of this deuterated standard is evaluated against alternative quantification strategies, supported by experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable bioanalytical methods.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of accurate and precise quantification in mass spectrometry-based methods.[1] By mimicking the analyte of interest throughout sample preparation and analysis, it effectively corrects for variability, leading to more reliable data.[1]

Performance Comparison of Analytical Methods

The choice of analytical methodology and internal standard significantly impacts the accuracy and precision of o-Cresol quantification. The following table summarizes the performance of different approaches, highlighting the advantages of using a deuterated internal standard like this compound.

Analytical Method Internal Standard Matrix Accuracy (% Recovery) Precision (%RSD) Reference
GC-MSDeuterium-labeled o-cresolUrine84 - 1043.0 - 7.2 (within-series)[2][3]
UPLC-MS/MSo-Cresol-d8Urine993.2 (intraday), 4.4 (interday)[4]
HPLC-UVNone specifiedAir90 - 110Not specified
GC-FIDNone specifiedAirNot specified6.8

Key Observations:

  • Methods employing deuterium-labeled internal standards, such as this compound, consistently demonstrate high accuracy and precision.

  • Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable techniques for o-Cresol quantification.

  • While other methods like HPLC-UV and GC-FID can be used, they may offer less sensitivity and precision compared to mass spectrometry-based methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following are generalized protocols for the quantification of o-Cresol using a deuterated internal standard, based on established methods.

1. Sample Preparation (for Urine Samples)

  • Enzymatic Hydrolysis: To measure total o-Cresol (free and conjugated forms), enzymatic hydrolysis is performed to cleave glucuronide and sulfate conjugates.

  • Liquid-Liquid Extraction: Following hydrolysis, the sample is acidified, and analytes are extracted into an organic solvent (e.g., toluene). This compound internal standard is added prior to extraction.

  • Derivatization: For GC-MS analysis, analytes are often derivatized to increase their volatility. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). For LC-MS/MS, derivatization with reagents like dansyl chloride can be used to enhance sensitivity.

2. Instrumental Analysis

  • GC-MS Analysis:

    • Chromatography: A capillary GC column is used for the separation of o-Cresol.

    • Mass Spectrometry: Detection is performed using a mass-selective detector, monitoring specific ions for o-Cresol and this compound.

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase liquid chromatography is employed for separation.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

Factors Influencing Accuracy and Precision

The following diagram illustrates the logical relationships between key factors that can impact the accuracy and precision of this compound quantification.

cluster_input Input Variables cluster_process Analytical Process cluster_output Performance Metrics Matrix Biological Matrix (e.g., Urine, Plasma) SP Sample Preparation (Extraction, Derivatization) Matrix->SP Matrix Effects IS Internal Standard (this compound) IS->SP Correction for Variability Analyte o-Cresol Concentration Cal Calibration Analyte->Cal IA Instrumental Analysis (GC-MS, LC-MS/MS) SP->IA Accuracy Accuracy IA->Accuracy Precision Precision IA->Precision Cal->Accuracy Cal->Precision

Caption: Factors influencing the accuracy and precision of this compound quantification.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the quantification of o-Cresol using this compound as an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Biological Sample Collection spike Spike with this compound start->spike hydrolysis Enzymatic Hydrolysis spike->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction derivatization Derivatization extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis quant Quantification using Calibration Curve analysis->quant end Accurate & Precise o-Cresol Concentration quant->end

Caption: Experimental workflow for o-Cresol quantification with this compound.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Robustness Testing Using o-Cresol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity and reliability of analytical data are non-negotiable. In the realm of quantitative analysis, particularly for challenging analytes like o-cresol, the choice of an internal standard is a critical factor influencing the robustness of the analytical method. This guide provides an objective comparison of analytical methods for o-cresol, highlighting the superior performance of the deuterated internal standard, o-Cresol-d7, against non-deuterated alternatives. The information presented is supported by established principles of analytical method validation and illustrative experimental data.

The Critical Role of Internal Standards in Analytical Chemistry

Internal standards (IS) are indispensable in quantitative analysis, especially in complex biological matrices such as plasma or urine.[1] They are compounds added at a known concentration to every sample, calibrator, and quality control sample to correct for variations that can occur during sample preparation, injection, and instrument analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest to experience similar matrix effects and extraction efficiencies.[1]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds like this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2] This is because their physical and chemical properties are nearly identical to the analyte, differing only in mass. This near-identical behavior allows them to effectively compensate for analytical variability, leading to enhanced accuracy and precision.

Performance Under Pressure: this compound vs. a Non-Deuterated Alternative

To illustrate the advantages of using a deuterated internal standard, this guide compares the expected performance of this compound with a common type of non-deuterated alternative: a structural analog. For o-cresol, a suitable structural analog for comparison would be another cresol isomer, such as p-cresol, assuming it is not present in the samples of interest.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the expected outcomes from a robustness test of an analytical method for o-cresol, comparing the use of this compound and a structural analog internal standard. Robustness testing deliberately introduces small variations in method parameters to assess the method's reliability during normal use.

Table 1: Comparison of Key Validation Parameters

Validation ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., p-Cresol)External Standard Calibration
Accuracy (%) 98 - 10290 - 11080 - 120
Precision (%RSD) < 5< 15< 20
Matrix Effect MinimalModerate to SignificantSignificant
Correction for Extraction Variability ExcellentGood to ModerateNone

This data is representative and compiled from studies comparing deuterated and non-deuterated internal standards for similar small molecules.

Table 2: Robustness Testing Under Varied Chromatographic Conditions

Parameter VariationAnalyte Response Variation with this compound (% Change)Analyte Response Variation with Structural Analog IS (% Change)
Mobile Phase Composition (± 2%) < 3< 10
Column Temperature (± 5 °C) < 2< 8
Flow Rate (± 5%) < 4< 12
pH of Mobile Phase (± 0.2 units) < 5< 15

This table illustrates the expected superior performance of a deuterated internal standard in maintaining consistent analytical results despite minor variations in the method, a key indicator of robustness.

Experimental Protocols

To achieve the results summarized above, a rigorous validation and robustness testing protocol is essential. Below are detailed methodologies for the analysis of o-cresol using this compound as an internal standard, adaptable for various biological matrices.

Sample Preparation for o-Cresol Analysis in Human Urine

This protocol is adapted from established methods for cresol analysis in biological samples.

  • Sample Collection: Collect urine samples in sterile containers and store at -80°C until analysis.

  • Hydrolysis of Conjugates: To measure total o-cresol (free and conjugated), an acid hydrolysis step is necessary.

    • Pipette 100 µL of urine sample, calibration standard, or quality control into a microcentrifuge tube.

    • Add 50 µL of the this compound internal standard working solution.

    • Add 200 µL of concentrated hydrochloric acid.

    • Vortex briefly and incubate at 95-100°C for 45-60 minutes to hydrolyze the glucuronide and sulfate conjugates.

    • Allow the samples to cool to room temperature.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analytical Method
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate o-cresol from potential interferences.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative mode.

  • MRM Transitions:

    • o-Cresol: [M-H]⁻ → specific product ion

    • This compound: [M-H]⁻ → specific product ion

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Add_IS Add this compound IS Sample->Add_IS Spiking Hydrolysis Acid Hydrolysis Add_IS->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection MS_Detection MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Peak Area Ratios

Caption: Experimental workflow for the quantification of total o-cresol in urine.

G cluster_deuterated With Deuterated IS (this compound) cluster_analog With Structural Analog IS Analyte1 o-Cresol Matrix1 Matrix Effects Analyte1->Matrix1 IS1 This compound IS1->Matrix1 Result1 Accurate Result Matrix1->Result1 Correction Analyte2 o-Cresol Matrix2 Matrix Effects Analyte2->Matrix2 IS2 Analog IS IS2->Matrix2 Different Behavior Result2 Potentially Inaccurate Result Matrix2->Result2 Incomplete Correction

Caption: Comparison of matrix effect compensation with different internal standards.

References

A Head-to-Head Comparison: o-Cresol-d7 vs. 13C-Labeled o-Cresol as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results, particularly in complex matrices. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for o-cresol analysis: o-Cresol-d7 and 13C-labeled o-cresol.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry-based assays.[1] By being chemically identical to the analyte but differing in mass, they can effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency.[1] However, the specific isotope used for labeling—deuterium (d) or carbon-13 (13C)—can introduce subtle but significant differences in analytical performance.[1][2]

This comparison guide delves into the key performance characteristics of this compound and 13C-labeled o-cresol, supported by experimental data from published analytical methods.

Key Performance Differences: A Summary

The primary distinction between deuterated and 13C-labeled internal standards lies in their physicochemical properties relative to the unlabeled analyte. While 13C-labeled standards are virtually identical to their native counterparts, the substitution of hydrogen with deuterium can lead to slight changes in properties like lipophilicity and polarity.[1] These differences can manifest in chromatographic separation, where deuterated standards may not perfectly co-elute with the analyte. This lack of co-elution can be problematic, as the internal standard may not experience the same matrix effects as the analyte, potentially leading to quantification errors.

Another important consideration is isotopic stability. Deuterium labels can sometimes be susceptible to back-exchange (H/D exchange) under specific pH or temperature conditions, which would compromise the integrity of the standard. In contrast, the 13C label is highly stable and not prone to exchange.

While generally considered superior, 13C-labeled standards are often more expensive and less readily available compared to their deuterated counterparts.

The following table summarizes the key characteristics of each type of internal standard:

FeatureThis compound (Deuterium-Labeled)13C-Labeled o-Cresol
Chromatographic Co-elution with o-Cresol May exhibit slight retention time shifts relative to the unlabeled analyte.Virtually identical retention time to the unlabeled analyte, ensuring optimal co-elution.
Isotopic Stability Can be susceptible to H/D back-exchange under certain conditions, though careful placement of the label can minimize this.Highly stable; the 13C label is not prone to exchange.
Matrix Effect Compensation May not perfectly compensate for matrix effects if chromatographic separation from the analyte occurs.Provides the most accurate compensation for matrix effects due to identical behavior during ionization.
Chemical & Physical Properties Slight differences in properties compared to the unlabeled analyte.Virtually identical properties to the unlabeled analyte.
Cost & Availability Generally more affordable and widely available.Typically more expensive and may have limited availability.

Experimental Data from Validated Methods

Method Performance Using 13C-Labeled o-Cresol

A study detailing the UPLC-MS/MS quantitation of o-cresol in hydrolyzed human urine for assessing toluene exposure utilized o-Cresol-13C6 as the internal standard. The method demonstrated excellent performance characteristics, as summarized in the table below.

ParameterResult
Linearity (r) >0.99 (with 1/x weighting)
Limit of Detection (LOD) 0.06 µM
Limit of Quantitation (LOQ) 0.21 µM
Intraday Precision (%RSD) 3.2%
Interday Precision (%RSD) 4.4%
Accuracy 99%
Data extracted from a UPLC-MS/MS method for o-cresol in human urine.
Method Performance Using Deuterated o-Cresol

A GC-MS method was developed for the quantification of urinary phenol, o-, and m-cresol, and ethylphenols, employing deuterium-labeled o-cresol as the internal standard for all analytes. The validation data for o-cresol in this study is presented below.

ParameterResult
Linearity Up to 3 mg/L
Limit of Detection (LOD) 10 µg/L (approximately 0.09 µM)
Within-series Imprecision (%RSD) 3.0% - 7.2%
Relative Recovery 84% - 104%
Data extracted from a GC-MS method for o-cresol in human urine.

Experimental Protocols

UPLC-MS/MS Method with 13C-Labeled o-Cresol

Sample Preparation:

  • To 100 µL of urine sample, add 50 µL of the o-Cresol-13C6 internal standard working solution (2.2 µM).

  • Add 200 µL of concentrated HCl.

  • Heat the mixture to hydrolyze o-cresol conjugates.

  • Derivatize the sample with dansyl chloride.

  • Dilute the extract before injection.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: UPLC

  • Column: Reversed-phase BEH Phenyl column

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Positive Ion

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • o-Cresol derivative: m/z 342.1 → 171.0

    • o-Cresol-13C6 derivative: m/z 348.1 → 171.0

GC-MS Method with Deuterated o-Cresol

Sample Preparation:

  • Perform enzymatic hydrolysis of urine samples to cleave conjugates.

  • Extract the analytes using a liquid-liquid extraction procedure with toluene under acidic conditions.

  • Derivatize the analytes to volatile ethers using N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA).

Chromatographic and Mass Spectrometric Conditions:

  • GC System: Capillary Gas Chromatograph

  • MS System: Mass-Selective Detector

  • Internal Standard: Deuterium-labeled o-cresol

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for utilizing these internal standards in a quantitative analysis.

experimental_workflow_13C cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Urine Sample add_is Add o-Cresol-13C6 IS sample->add_is hydrolysis Acid Hydrolysis add_is->hydrolysis derivatization Dansyl Chloride Derivatization hydrolysis->derivatization dilution Dilution derivatization->dilution uplc UPLC Separation dilution->uplc msms MS/MS Detection (MRM) uplc->msms quantification Quantification msms->quantification

Caption: Workflow for o-Cresol quantification using a 13C-labeled internal standard.

experimental_workflow_d7 cluster_prep_d7 Sample Preparation cluster_analysis_d7 Analysis cluster_data_d7 Data Processing sample_d7 Urine Sample add_is_d7 Add this compound IS sample_d7->add_is_d7 hydrolysis_d7 Enzymatic Hydrolysis add_is_d7->hydrolysis_d7 lle_d7 Liquid-Liquid Extraction hydrolysis_d7->lle_d7 derivatization_d7 BSTFA Derivatization lle_d7->derivatization_d7 gc GC Separation derivatization_d7->gc ms MS Detection gc->ms quantification_d7 Quantification ms->quantification_d7

Caption: Workflow for o-Cresol quantification using a deuterated internal standard.

Conclusion and Recommendation

Both this compound and 13C-labeled o-cresol can be effectively used as internal standards for the quantification of o-cresol. The choice between them often depends on the specific requirements of the assay, including the desired level of accuracy, the complexity of the matrix, and budget constraints.

Based on the fundamental principles of stable isotope dilution analysis and the available data, 13C-labeled o-cresol is the theoretically superior internal standard. Its identical physicochemical properties to the unlabeled analyte ensure optimal co-elution and the most accurate compensation for matrix effects, minimizing the risk of analytical bias. The high stability of the 13C label further enhances its reliability.

However, This compound represents a viable and more cost-effective alternative. The validation data from the GC-MS method demonstrates that with proper method development and validation, deuterated internal standards can provide accurate and precise results. Careful consideration should be given to potential chromatographic shifts and the stability of the deuterium label under the specific experimental conditions.

For researchers, scientists, and drug development professionals engaged in high-stakes analyses where the utmost accuracy and reliability are required, such as in clinical trials or regulatory submissions, the investment in a 13C-labeled internal standard is highly recommended. For routine monitoring or research applications where a slight compromise in performance is acceptable in favor of cost-effectiveness, a well-validated method using this compound can be a suitable choice.

References

Stability of o-Cresol-d7 Under Various Storage Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of deuterated standards like o-Cresol-d7 is paramount for accurate quantitative analysis. This guide provides a comparative overview of this compound stability under different storage conditions, supported by experimental data on its non-deuterated counterpart, o-Cresol, and other phenolic compounds.

Data on Stability of o-Cresol

A long-term stability study of o-Cresol in urine samples, protected from light, yielded the following recovery rates at different storage temperatures.

Storage DurationStorage TemperatureAverage Recovery (%)Standard Deviation (%)
1 dayRoom Temperature98.32.5
7 daysRoom Temperature95.73.1
14 daysRoom Temperature93.24.0
30 daysRoom Temperature89.84.5
1 day4°C100.22.1
7 days4°C99.52.8
14 days4°C98.93.5
30 days4°C97.83.9

Data adapted from a long-term stability study of o-cresol in urine.[1]

Comparison with Other Phenolic Compounds

Phenolic compounds are generally susceptible to degradation when exposed to light, elevated temperatures, and oxygen.[2][3] The stability of these compounds is a critical factor in their storage and handling.

Compound/MixtureStorage ConditionsObservation
o-Cresol Turns dark on exposure to air and light.[4]Susceptible to oxidation and photodegradation.
m-Cresol purple Stored in a dark container at room temperature.[5]Found to be stable for at least 5.3 years.
Phenolic compounds in nutraceutical mixtures Storage in the presence of sunlight at 23°C.Notable decline in total phenolic content (by 53%).
Phenolic compounds in nutraceutical mixtures Storage at 40°C.Significant degradation of phenolic compounds.
Piper betle extracts 5°C in dark conditions.Best stability, retaining 99.98% of DPPH antioxidant activity after 180 days.
Piper betle extracts 25°C with exposure to light.Least stable, retaining only 90% of DPPH antioxidant activity after 180 days.

Experimental Protocols for Stability Testing

A robust stability study is crucial for determining the shelf-life and optimal storage conditions for a compound. The following is a generalized protocol for assessing the stability of a deuterated standard like this compound.

Sample Preparation
  • Prepare solutions of this compound in a relevant solvent at a known concentration.

  • Aliquots of the solution should be stored in appropriate containers (e.g., amber glass vials to protect from light).

Storage Conditions
  • Long-Term Stability: Store samples under recommended conditions, typically refrigerated (2-8°C) and protected from light.

  • Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C with 75% relative humidity) for a shorter duration (e.g., up to 6 months).

  • Stress Testing: Expose samples to more extreme conditions to identify potential degradation products and pathways. This can include high temperatures (e.g., 50°C, 60°C), high humidity (≥75% RH), and exposure to UV light.

Testing Frequency
  • Long-Term Stability: Testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.

  • Accelerated Stability: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.

Analytical Method
  • A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS detection, should be used. The method must be able to separate the intact this compound from any potential degradation products.

Data Analysis
  • The concentration of this compound is determined at each time point.

  • The percentage of the initial concentration remaining is calculated to assess the degradation over time.

  • Degradation kinetics can be modeled to predict the shelf-life of the compound under the tested conditions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a stability study of this compound.

Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation A Prepare this compound Standard Solutions B Aliquot into Amber Vials A->B C Long-Term (2-8°C, Dark) B->C D Accelerated (40°C/75% RH) B->D E Stress Testing (e.g., High Temp, UV Light) B->E F Sample at Predetermined Time Points C->F D->F E->F G Analyze by Stability-Indicating Method (e.g., HPLC-MS) F->G H Quantify this compound and Degradants G->H I Determine Degradation Rate and Pathway H->I J Establish Shelf-Life and Optimal Storage Conditions I->J

Caption: Workflow for this compound Stability Assessment.

References

o-Cresol-d7: A Superior Internal Standard for Bioanalysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of data quality and reliability in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. This guide provides an objective comparison of o-Cresol-d7, a deuterated internal standard, with non-deuterated alternatives for the analysis of o-cresol, a key biomarker of toluene exposure and a compound of interest in various metabolic studies.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar matrix effects, which are a major source of analytical variability.[2] This co-behavior allows for effective normalization and leads to more accurate and precise results compared to non-deuterated internal standards, which are typically structural analogs.[3]

Performance Comparison: this compound vs. Non-Deuterated Internal Standards

The use of a deuterated internal standard like this compound significantly enhances the robustness and reliability of o-cresol quantification in complex matrices such as urine and plasma. The key advantages are evident in improved precision, accuracy, and mitigation of matrix effects.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (Structural Analog)Rationale
Precision (%RSD) < 5% [4]5-15% (estimated)This compound co-elutes with o-cresol, experiencing identical variations in sample preparation and instrument response, leading to better normalization and lower variability.[2]
Accuracy (%Recovery) 99% 80-110% (estimated)The near-identical chemical nature of this compound ensures it more accurately reflects the true concentration of o-cresol, even in the presence of matrix interferences.
Matrix Effect Minimal to None Variable and Unpredictable As a stable isotope-labeled standard, this compound is affected by ion suppression or enhancement in the same way as the native analyte, effectively canceling out the matrix effect. A non-deuterated standard, with its different chemical structure, will have different chromatographic and ionization behavior, leading to poor compensation for matrix effects.
Selectivity High Moderate to High The mass difference between this compound and o-cresol allows for highly selective detection using mass spectrometry, minimizing the risk of interference from other matrix components.
Cross-Talk Low Potential for Interference With a sufficient mass difference (7 Da), the risk of isotopic contribution from the analyte to the internal standard signal is negligible.

Table 1: Comparative performance of this compound versus a hypothetical non-deuterated internal standard for the analysis of o-cresol in complex matrices. Data for this compound is based on published literature, while the performance of the non-deuterated IS is estimated based on established principles of bioanalysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of o-cresol in human urine using both GC-MS and UPLC-MS/MS with a deuterated internal standard.

GC-MS Method for o-Cresol in Human Urine

This method is adapted from a validated assay for the determination of urinary phenols and cresols.

1. Sample Preparation:

  • To 1 mL of urine sample, add 50 µL of an internal standard working solution of this compound in methanol.

  • Add 100 µL of concentrated hydrochloric acid.

  • Hydrolyze the sample at 95°C for 60 minutes to deconjugate o-cresol metabolites.

  • After cooling, perform a liquid-liquid extraction with 2 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of pyridine and derivatize with 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 110°C at 3°C/min, then to 260°C at 25°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • o-Cresol-TMS derivative: m/z 165, 91

    • This compound-TMS derivative: m/z 172, 98

UPLC-MS/MS Method for o-Cresol in Human Urine

This protocol is based on a validated method for the analysis of o-cresol as a biomarker for toluene exposure.

1. Sample Preparation:

  • To 100 µL of urine sample, add 50 µL of an internal standard working solution of o-Cresol-13C6 (as a suitable alternative to this compound).

  • Add 200 µL of concentrated hydrochloric acid.

  • Hydrolyze at 100°C for 45 minutes.

  • After cooling, add 100 µL of 1 M sodium hydroxide.

  • Derivatize by adding 250 µL of 1 mg/mL dansyl chloride in acetone and 100 µL of 1 M sodium bicarbonate.

  • Vortex and incubate at 60°C for 15 minutes.

  • Add 250 µL of acetonitrile to precipitate proteins.

  • Vortex and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant for UPLC-MS/MS analysis.

2. UPLC-MS/MS Instrumentation and Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Column: Waters Acquity UPLC BEH Phenyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water:Isopropanol (80:20, v/v).

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Gradient: Isocratic at 15% A and 85% B.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80°C.

  • Mass Spectrometer: Waters Xevo TQ-XS triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • o-Cresol-dansyl derivative: m/z 342.1 → 171.0

    • o-Cresol-13C6-dansyl derivative: m/z 348.1 → 171.0

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this guide.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification urine Urine Sample add_is Add this compound urine->add_is hydrolysis Acid Hydrolysis add_is->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction derivatization Derivatization (Optional) extraction->derivatization gcms GC-MS or LC-MS/MS derivatization->gcms data Data Acquisition gcms->data ratio Calculate Analyte/IS Ratio data->ratio calibration Quantify against Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Experimental workflow for o-cresol analysis using a deuterated internal standard.

cluster_ideal Ideal Scenario: Deuterated Internal Standard cluster_non_ideal Non-Ideal Scenario: Non-Deuterated Internal Standard analyte1 o-Cresol matrix_effect1 Matrix Effect (Ion Suppression) analyte1->matrix_effect1 is1 This compound is1->matrix_effect1 response1 Suppressed Signal matrix_effect1->response1 ratio1 Accurate Ratio response1->ratio1 analyte2 o-Cresol matrix_effect2a Matrix Effect (Analyte) analyte2->matrix_effect2a is2 Structural Analog matrix_effect2b Matrix Effect (Internal Standard) is2->matrix_effect2b response2 Disproportionate Suppression matrix_effect2a->response2 matrix_effect2b->response2 ratio2 Inaccurate Ratio response2->ratio2

Caption: Impact of internal standard choice on mitigating matrix effects.

References

Comparative Guide to the Limit of Detection and Quantification of o-Cresol Using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the determination of ortho-cresol (o-cresol) using various analytical methodologies. The focus is on methods employing isotope-labeled internal standards, with a particular interest in o-Cresol-d7, to ensure the highest accuracy and precision. This document is intended for researchers, scientists, and drug development professionals involved in bioanalysis and related fields.

Introduction

o-Cresol is a significant biomarker for toluene exposure and is also a compound of interest in environmental and toxicological studies.[1] Accurate and sensitive quantification of o-cresol in biological matrices is crucial for monitoring occupational exposure and for research into its metabolic pathways and potential health effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry, as it effectively compensates for matrix effects and variations during sample preparation and analysis.[2] This guide compares the LOD and LOQ of o-cresol achieved by different analytical platforms, providing valuable information for method selection and development.

Performance Comparison of Analytical Methods for o-Cresol Quantification

The following table summarizes the LOD and LOQ values for o-cresol obtained from various validated analytical methods. To facilitate a meaningful comparison, all units have been standardized to micrograms per liter (µg/L).

Analytical MethodInternal StandardMatrixLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Reference
GC-MSDeuterium-labeled o-cresolUrine10Not Reported[3]
GC-MSo-Cresols-d8Urine6Not Reported[4]
UPLC-MS/MSo-Cresol-13C6Urine6.5 (0.06 µM)22.7 (0.21 µM)[5]
GC-MSNitrobenzeneUrine10 (0.01 µg/mL)~28 (~0.028 µg/mL)
GC-FID3,4-DimethylphenolUrine38.9 (0.36 µmol/L)Not Reported

Experimental Protocols

Detailed methodologies for the cited analytical techniques are provided below to allow for a comprehensive understanding of the experimental conditions that yielded the reported performance data.

Gas Chromatography-Mass Spectrometry (GC-MS) with Deuterium-Labeled o-Cresol

This method is designed for the sensitive determination of urinary phenols and cresols.

  • Sample Preparation: Enzymatic hydrolysis is performed overnight to cleave conjugates. Subsequently, a liquid-liquid extraction is carried out using toluene under acidic conditions. The analytes are then derivatized to their volatile ether forms using N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA).

  • Internal Standard: Deuterium-labeled o-cresol is added prior to extraction to correct for analyte loss and instrumental variability.

  • Instrumentation: A capillary gas chromatograph coupled with a mass-selective detector (GC-MS) is used for separation and detection.

  • Data Analysis: Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with o-Cresol-13C6

This UPLC-MS/MS method offers high sensitivity and selectivity for the quantification of o-cresol in hydrolyzed human urine.

  • Sample Preparation: Urine samples are acidified and heated to hydrolyze o-cresol conjugates. The resulting free o-cresol is then derivatized with dansyl chloride.

  • Internal Standard: o-Cresol-13C6 is added to the samples before preparation.

  • Instrumentation: An UPLC system equipped with a BEH Phenyl column is used for chromatographic separation, coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: The concentration of o-cresol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

NIOSH Method 8321: GC-MS with Nitrobenzene Internal Standard

This method is a validated procedure for the determination of o-cresol in urine.

  • Sample Preparation: Urine samples are subjected to acid hydrolysis with hydrochloric acid in a heated water bath to free the conjugated o-cresol. This is followed by a liquid-liquid extraction with methyl tert-butyl ether (MTBE).

  • Internal Standard: Nitrobenzene is used as the internal standard.

  • Instrumentation: A GC-MS system is used for analysis, with the mass spectrometer operating in the selected-ion monitoring (SIM) mode for enhanced sensitivity.

  • Data Analysis: The peak area of o-cresol is normalized to the peak area of the nitrobenzene internal standard.

Experimental Workflow for o-Cresol Quantification

The following diagram illustrates a typical experimental workflow for the quantification of o-cresol in a biological matrix using an isotope-labeled internal standard.

o-Cresol Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with this compound Internal Standard Sample->Spike Addition of IS Hydrolysis Acid or Enzymatic Hydrolysis Spike->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration of o-Cresol Quantification->Result

Caption: A generalized experimental workflow for the quantification of o-cresol using an internal standard.

Conclusion

The selection of an appropriate analytical method for the quantification of o-cresol depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation. Methods based on mass spectrometry, particularly when coupled with a stable isotope-labeled internal standard like this compound, offer the highest selectivity and sensitivity. The data presented in this guide demonstrates that both GC-MS and LC-MS/MS techniques can achieve low µg/L detection and quantification limits, making them suitable for biomonitoring and clinical research applications. While a direct comparison using this compound across multiple platforms was not available in the literature at the time of this review, the provided data for other deuterated and isotopically labeled internal standards strongly supports the use of this compound for robust and reliable o-cresol quantification.

References

A Comparative Performance Analysis of o-Cresol-d7 and Other Deuterated Phenolic Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification. This is especially true for the analysis of phenolic compounds, which are prevalent in environmental and biological matrices. Deuterated standards, such as o-Cresol-d7, are instrumental in correcting for analyte loss during sample preparation and mitigating matrix effects. This guide provides a comprehensive comparison of the performance of this compound against other commonly used deuterated phenolic standards, supported by available data and detailed experimental protocols.

Data Presentation: Performance Characteristics of Deuterated Phenolic Standards

The selection of an appropriate deuterated standard is critical for the robustness of an analytical method. Key performance indicators include chemical purity, isotopic enrichment, and recovery. While direct comparative studies are limited, the following table summarizes typical performance data for this compound and other relevant deuterated phenolic standards based on manufacturer specifications and scientific literature.

ParameterThis compoundp-Cresol-d7Phenol-d5/d62,4-Dichlorophenol-d3
Chemical Purity >98%≥99%[1]>98%>98%
Isotopic Enrichment ≥98 atom % D≥98 atom % D[1]≥98 atom % D≥98 atom % D
Recovery 55-97% (as a deuterated cresol analog)[2]Good (implied by common use)[1]85-110% (for Phenol-d5)Good (implied by common use)[3]
Isotopic Stability HighExcellentHighHigh
Common Applications GC-MS, LC-MSGC-MS, LC-MS/MSGC-MS, LC-MS/MSGC-MS
Key Advantage Close structural analog for o-cresol analysisHigh purity and isotopic enrichment data availableWidely used for general phenol analysisSuitable for analysis of chlorinated phenols

Experimental Protocol: Comparative Evaluation of Deuterated Phenolic Standards

This protocol outlines a generalized procedure for the comparative evaluation of this compound and other deuterated phenolic standards in a given matrix (e.g., water, soil, plasma) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Objective:

To assess and compare the performance of this compound and other selected deuterated phenolic standards in terms of recovery, linearity, and matrix effects for the quantification of their corresponding non-deuterated analogs.

2. Materials:

  • Standards: this compound, p-Cresol-d7, Phenol-d6, 2,4-Dichlorophenol-d3, and their corresponding native (non-deuterated) compounds.

  • Solvents: High-purity, HPLC or GC-grade solvents (e.g., methanol, acetonitrile, dichloromethane).

  • Reagents: Reagents for sample preparation and derivatization (if required), such as acids, bases, and derivatizing agents (e.g., BSTFA for GC-MS).

  • Matrix Samples: Blank matrix samples (e.g., deionized water, certified clean sand, blank plasma) and matrix samples spiked with known concentrations of the native phenolic compounds.

  • Equipment: Analytical balance, vortex mixer, centrifuge, solid-phase extraction (SPE) cartridges, GC-MS or LC-MS/MS system.

3. Standard Preparation:

  • Prepare individual stock solutions of each native and deuterated standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solutions to the desired concentration range for calibration curves.

  • Prepare a mixed internal standard solution containing all the deuterated standards at a fixed concentration.

4. Sample Preparation (General Procedure - adaptable for specific matrices):

  • Take a known volume or weight of the blank and spiked matrix samples.

  • Spike all samples (except blanks) with the mixed internal standard solution at a consistent concentration.

  • Perform sample extraction. For water samples, this may involve liquid-liquid extraction or solid-phase extraction (SPE). For solid samples, a solvent extraction followed by sonication and centrifugation may be used.

  • If necessary for GC-MS analysis, perform a derivatization step to improve the volatility and chromatographic behavior of the phenolic compounds.

  • Concentrate the extracts to a final volume and transfer to autosampler vials for analysis.

5. Instrumental Analysis (GC-MS or LC-MS/MS):

  • Develop a chromatographic method that provides good separation of the target phenolic compounds.

  • Optimize the mass spectrometer parameters for the detection and quantification of each native analyte and its corresponding deuterated internal standard.

  • Acquire data in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS.

6. Data Analysis and Performance Evaluation:

  • Recovery: Calculate the recovery of each deuterated standard by comparing the peak area in the extracted sample to the peak area of a standard solution at the same concentration.

  • Linearity: Generate calibration curves for each native analyte by plotting the ratio of the peak area of the native analyte to the peak area of its corresponding deuterated internal standard against the concentration of the native analyte. A linear regression analysis should yield a correlation coefficient (R²) > 0.99.

  • Matrix Effect: Evaluate the matrix effect by comparing the response of a standard in a clean solvent to the response of the same standard spiked into an extracted blank matrix sample. The matrix effect (%) can be calculated as: ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100. The use of a deuterated internal standard should effectively compensate for matrix-induced signal suppression or enhancement.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparative evaluation of deuterated phenolic standards and the principle of isotope dilution mass spectrometry.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_eval Performance Evaluation A Matrix Spiking (Native Analytes + Deuterated Standards) B Extraction (LLE or SPE) A->B C Derivatization (if required for GC-MS) B->C D Concentration C->D E GC-MS or LC-MS/MS Analysis D->E F Recovery Calculation E->F G Linearity Assessment (Calibration Curve) E->G H Matrix Effect Evaluation E->H

Caption: Experimental workflow for the comparative performance evaluation of deuterated phenolic standards.

cluster_sample Sample cluster_addition Internal Standard Addition cluster_processing Sample Processing & Analysis cluster_quant Quantification Analyte Native Analyte (Unknown Amount) Deuterated_Standard Deuterated Standard (Known Amount) Loss Analyte & Standard Loss (Extraction, Matrix Effects) Analyte->Loss Deuterated_Standard->Loss MS Mass Spectrometry (Detection) Loss->MS Ratio Measure Ratio (Native / Deuterated) MS->Ratio Calculation Calculate Original Analyte Concentration Ratio->Calculation

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS) using a deuterated internal standard.

References

Safety Operating Guide

Proper Disposal of o-Cresol-d7: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of o-Cresol-d7 is paramount for environmental protection and laboratory safety. As a deuterated analog of o-cresol, this compound is classified as a hazardous substance, exhibiting properties that are toxic upon ingestion, skin contact, or inhalation, and can cause severe skin and eye damage.[1][2][3][4] Furthermore, it poses a significant threat to aquatic ecosystems, with long-lasting detrimental effects. This guide provides a clear, procedural framework for the proper management and disposal of this compound waste in a research and development setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, splash goggles, a lab coat, and, in cases of potential aerosol or dust generation, respiratory protection. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower should be readily accessible.

Waste Segregation and Collection

Proper segregation of chemical waste is the first critical step in the disposal process.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. This includes pure unused or expired product, solutions containing this compound, and any materials contaminated with it, such as pipette tips, wipes, and contaminated vials.

  • Container Compatibility: The waste container must be made of a material compatible with this compound and be in good condition with a securely fitting lid to prevent leaks or spills.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

Storage of this compound Waste

Once collected, the hazardous waste container must be stored appropriately pending disposal.

  • Secure and Ventilated Area: Store the sealed waste container in a designated, well-ventilated, and secure area. This area should be away from general laboratory traffic and incompatible materials, such as strong oxidizing agents and bases.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Temperature Control: Keep the storage area cool and dry.

Disposal Procedures

The ultimate disposal of this compound must be handled by licensed professionals in accordance with all applicable federal, state, and local regulations.

  • Contact EHS: The primary point of contact for chemical disposal is your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the procedures for your location.

  • Licensed Disposal Company: this compound waste should be offered to a licensed hazardous material disposal company. Your EHS department will have contracts with such companies.

  • Incineration: A common and recommended method for the disposal of this compound is through incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.

  • Contaminated Materials: All contaminated packaging, labware, and PPE should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. Discharging this chemical into the environment is to be strictly avoided due to its toxicity to aquatic life.

Spill Management

In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

Quantitative Data Summary

ParameterValueReference
Acute ToxicityToxic if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationCauses severe skin burns.
Eye Damage/IrritationCauses serious eye damage.
Aquatic ToxicityToxic to aquatic life with long-lasting effects.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A This compound Waste Generated (Unused product, contaminated materials) B Segregate into a Designated, Compatible Hazardous Waste Container A->B C Securely Seal and Clearly Label Container ('Hazardous Waste', 'this compound') B->C D Store in a Cool, Dry, Well-Ventilated, and Secure Area C->D E Use Secondary Containment D->E F Contact Institutional EHS Department E->F G Arrange for Pickup by a Licensed Hazardous Waste Disposal Company F->G H Final Disposal via Chemical Incineration (with afterburner and scrubber) G->H

A flowchart illustrating the proper disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling o-Cresol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for o-Cresol-d7, focusing on personal protective equipment, operational procedures, and disposal plans. The guidance provided is based on the safety profile of its non-deuterated analogue, o-Cresol, as their chemical properties and associated hazards are nearly identical.

o-Cresol is classified as toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage[1][2][3][4][5]. It is also harmful to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecific Recommendations
Eye/Face Protection Wear chemical safety goggles and a full face shield.
Skin Protection Wear a chemical-resistant lab coat or a protective suit. Butyl-rubber gloves are recommended for permanent contact, with a breakthrough time of 4 hours and a thickness of 0.5 mm. Nitrile gloves may also be suitable.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood. If vapors or dust are generated, a NIOSH-approved respirator with a filter for organic gases and particulates is necessary.
Hand Protection Wash hands thoroughly after handling the substance.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.

  • Safe Handling Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Use non-sparking tools and prevent the build-up of electrostatic discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidants, food, and feedstuffs. The storage area should be locked and have no drain or sewer access.

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation: Put on all required PPE as detailed in the table above. Ensure the chemical fume hood is functioning correctly.

  • Tare Weighing Paper: Place a piece of weighing paper on a calibrated analytical balance and tare it.

  • Weighing: Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper. Avoid creating dust.

  • Transfer: Gently transfer the weighed powder into a labeled glass vial.

  • Solubilization: Add the appropriate solvent to the vial using a pipette.

  • Mixing: Securely cap the vial and mix until the solid is completely dissolved.

  • Cleanup: Clean the spatula and the work area thoroughly. Dispose of any contaminated materials as hazardous waste.

Disposal Plan: Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations. Do not allow the chemical to enter drains or the environment. Waste should be collected in suitable, closed containers and handled by a licensed waste disposal company.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 weigh Weigh this compound prep2->weigh Proceed to Handling transfer Transfer to Vial weigh->transfer dissolve Dissolve in Solvent transfer->dissolve cleanup_area Clean Work Area dissolve->cleanup_area Proceed to Cleanup dispose Dispose of Waste cleanup_area->dispose

Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.